2'-Iodoacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXCBCXNCQGZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286592 | |
| Record name | 2'-Iodoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-70-3 | |
| Record name | o-Iodoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46625 | |
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| Record name | 2'-Iodoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Iodoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 2'-Iodoacetophenone, a key intermediate in various industrial applications, particularly in pharmaceuticals and material science.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis processes.
Core Physical Properties
This compound, a halogenated aromatic ketone, typically appears as a clear yellow to amber liquid or solid, depending on the temperature.[1][2] Its chemical structure, featuring an iodine atom and a carbonyl group, makes it a highly reactive and versatile building block for the synthesis of more complex organic molecules.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound compiled from various sources.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO | [1][3][4][5] |
| Molecular Weight | 246.05 g/mol | [3][4][5][6] |
| Melting Point | 29-32 °C | [1] |
| Boiling Point | 139-140 °C at 12 mmHg144 °C at 15 mmHg | [3][7][8][9][10] |
| Density | 1.72 g/mL at 25 °C1.746 g/mL1.77 g/cm³ (20/20) | [3][6][7][8][9][10][11] |
| Refractive Index (n20/D) | 1.6181.617 to 1.619 (20°C, 589nm) | [1][3][6][7][10][11] |
| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether; practically insoluble in water. | [1][12] |
| Appearance | Clear yellow liquid or yellow to amber solid. | [1][2][3][7][12][13] |
| CAS Number | 2142-70-3 | [3][5][6][14] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the identification, purity assessment, and application of chemical compounds.[15][16] The following sections detail the general experimental methodologies for determining the melting point, boiling point, and density of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[15][16] Impurities typically cause a depression and broadening of the melting point range.[15][16]
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[17][18]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[17][18] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[15][19]
-
Heating: The heating bath is heated slowly and steadily, with constant stirring for a liquid bath, to ensure uniform temperature distribution.[15][19] The heating rate should be slow, around 1-2 °C per minute, as the melting point is approached.[15]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[18] The melting point range is reported as T1-T2.[15] For a pure compound, this range is typically 0.5-1.0 °C.[15]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[19][20] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.
Methodology: Small-Scale Boiling Point Determination
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube.[19][21] A capillary tube, sealed at one end, is inverted and placed into the liquid.[19][21]
-
Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer positioned alongside the test tube. The assembly is then heated in a suitable heating bath.[19][21]
-
Heating: The apparatus is heated gently.[19] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[19][22]
-
Observation: Heating is discontinued (B1498344) when a rapid and continuous stream of bubbles is observed.[19] As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[22]
Density Determination
Density is the mass of a substance per unit volume.[23][24] For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).[24]
Methodology: Pycnometer or Volumetric Flask Method
-
Mass of Empty Container: A clean, dry pycnometer or a small volumetric flask with its stopper is accurately weighed (m1).[23]
-
Mass of Container with Water: The container is filled with distilled water up to the calibration mark, ensuring no air bubbles are present. The outside is dried, and the container is reweighed (m2). The mass of the water is (m2 - m1).
-
Volume Determination: The volume of the container can be calculated using the known density of water at the measurement temperature. Volume = (m2 - m1) / density of water.
-
Mass of Container with Sample Liquid: The container is emptied, thoroughly dried, and then filled with the sample liquid (this compound) to the calibration mark. It is then weighed again (m3). The mass of the sample liquid is (m3 - m1).[23]
-
Density Calculation: The density of the sample liquid is calculated by dividing its mass by its volume: Density = (m3 - m1) / Volume.[24]
Visualizing the Characterization Workflow
The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for the physical characterization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]
- 3. This compound | 2142-70-3 [chemicalbook.com]
- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2 -Iodoacetophenone 97 2142-70-3 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]
- 9. This compound | 2142-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. This compound, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. This compound [stenutz.eu]
- 12. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 13. This compound, CAS No. 2142-70-3 - iChemical [ichemical.com]
- 14. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. athabascau.ca [athabascau.ca]
- 17. scribd.com [scribd.com]
- 18. byjus.com [byjus.com]
- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. byjus.com [byjus.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 24. chm.uri.edu [chm.uri.edu]
An In-depth Technical Guide to 2'-Iodoacetophenone: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodoacetophenone, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of organic synthesis, particularly in the pharmaceutical and material science sectors.[1] Its unique molecular architecture, characterized by an acetophenone (B1666503) core with an iodine substituent at the ortho position of the phenyl ring, imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and further functionalization.
Chemical Structure and Identification
This compound is systematically named 1-(2-iodophenyl)ethanone.[3] The molecule consists of a benzene (B151609) ring to which an acetyl group (–COCH₃) and an iodine atom are attached at adjacent carbon atoms (positions 1 and 2, respectively).
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Bonding Characteristics
The bonding in this compound is a composite of covalent interactions within the aromatic ring, the acetyl group, and the carbon-iodine bond. The phenyl ring is characterized by delocalized π-electrons, conferring aromatic stability. The acetyl group features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. The carbon-iodine bond is the most reactive site for many synthetic transformations due to iodine being a good leaving group.[1] This reactivity is central to its utility in cross-coupling reactions for the formation of new carbon-carbon bonds.
Physicochemical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-iodophenyl)ethanone[3] |
| CAS Number | 2142-70-3[1][4][5] |
| Molecular Formula | C₈H₇IO[1][3][4] |
| Molecular Weight | 246.05 g/mol [1][4] |
| SMILES | CC(=O)C1=CC=CC=C1I[6] |
| InChIKey | XDXCBCXNCQGZPG-UHFFFAOYSA-N[6] |
Table 2: Physical Properties
| Property | Value |
| Physical State | Yellow to amber solid or liquid[1][2] |
| Melting Point | 29-32 °C[1] |
| Boiling Point | 139-140 °C at 12 mmHg |
| Density | ~1.72 g/mL at 25 °C |
| Refractive Index | n20/D 1.618 |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[1][2] |
Experimental Protocols
This compound is a key substrate in various organic reactions. Below are detailed protocols for its synthesis via diazotization and its use in a palladium-catalyzed α-arylation reaction.
Synthesis of this compound via Diazotization of 2-Acetylaniline
This method involves the conversion of the amino group of 2-acetylaniline into a diazonium salt, which is subsequently displaced by iodide.[7]
Materials and Reagents:
-
2-Acetylaniline (1.0 equiv, 40 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (3.0 equiv, 120 mmol)
-
Acetonitrile (CH₃CN) (160 mL)
-
Sodium nitrite (B80452) (NaNO₂) (2.0 equiv, 80 mmol)
-
Potassium iodide (KI) (2.5 equiv, 100 mmol)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (1M)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (2M)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Amine Salt Formation: In a suitable reaction vessel, dissolve p-TsOH (22.80 g, 120 mmol) in CH₃CN (160 mL). Add 2-acetylaniline (40 mmol) to the solution.
-
Diazotization: Cool the resulting amine salt suspension to 0-5 °C in an ice bath. Sequentially add a solution of NaNO₂ (5.52 g, 80 mmol) in H₂O (12 mL) and a solution of KI (16.6 g, 100 mmol) in H₂O (12 mL).
-
Reaction: Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature. Continue stirring until all the starting amine has been consumed (monitor by TLC).
-
Work-up: Add H₂O (700 mL) to the reaction mixture. Neutralize to pH 9-10 with 1M NaHCO₃ solution. Add 2M Na₂S₂O₃ solution (80 mL) to quench any remaining iodine.
-
Extraction and Purification: Extract the aqueous mixture with EtOAc. The combined organic layers are then purified by column chromatography on silica (B1680970) gel using a hexanes:EtOAc (9:1 v/v) eluent to yield this compound as a yellow oil.[7]
The following diagram illustrates the experimental workflow for this synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2142-70-3 | 2-Iodoacetophenone - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound [stenutz.eu]
- 7. This compound | 2142-70-3 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predominant synthetic route to 2'-Iodoacetophenone, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data.
Core Synthesis Route: Diazotization of 2'-Aminoacetophenone (B46740) followed by Iodination
The most widely employed and reliable method for the synthesis of this compound is the diazotization of 2'-aminoacetophenone, followed by a Sandmeyer-type reaction with an iodide salt.[1][2] This two-step process first converts the primary aromatic amine into a diazonium salt, which is then substituted by an iodine atom.
Reaction Mechanism
The overall reaction proceeds in two main stages:
-
Diazotization: 2'-Aminoacetophenone is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.[3]
-
Iodination: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide, to yield this compound.[4]
The detailed mechanism is as follows:
-
Formation of the Diazonium Salt: The primary amino group of 2'-aminoacetophenone attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2'-acetylbenzenediazonium salt.
-
Substitution with Iodide: The diazonium salt then reacts with potassium iodide. Unlike typical Sandmeyer reactions which often require a copper(I) catalyst, the iodination can proceed without a catalyst.[4] The iodide ion acts as a nucleophile, attacking the carbon atom bearing the diazonium group, leading to the displacement of nitrogen gas and the formation of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2'-aminoacetophenone.[1][5]
Materials:
-
2'-Aminoacetophenone
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (CH₃CN)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve p-TsOH (3 equivalents) in acetonitrile. To this solution, add 2'-aminoacetophenone (1 equivalent). Cool the resulting suspension to 0-5 °C using an ice bath.
-
Diazotization: While stirring, sequentially add a solution of sodium nitrite (2 equivalents) in water and a solution of potassium iodide (2.5 equivalents) in water to the cooled suspension.
-
Reaction: Stir the reaction mixture at 0-5 °C for 10 minutes, then allow it to warm to room temperature. Continue stirring until the starting amine is completely consumed, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a significant volume of water. Neutralize the mixture to a pH of 9-10 with a 1M solution of sodium bicarbonate. Add a 2M solution of sodium thiosulfate to reduce any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to obtain pure this compound as a yellow oil.[1]
Quantitative Data
The following table summarizes the key quantitative data for the described synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 2'-Aminoacetophenone | [1] |
| Key Reagents | p-TsOH, NaNO₂, KI | [1] |
| Solvent | Acetonitrile, Water | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Yield | 94% | [1][5] |
| Product Form | Yellow Oil | [1] |
Alternative Synthesis Routes: A Brief Outlook
While the diazotization of 2'-aminoacetophenone is the most common and high-yielding method, other synthetic strategies could be considered, though they present significant challenges.
-
Direct Iodination of Acetophenone (B1666503): The direct electrophilic iodination of acetophenone is a potential route. However, this reaction typically leads to a mixture of ortho, meta, and para isomers, with the meta- and para-products often being favored. Achieving high regioselectivity for the ortho position to synthesize this compound is challenging and often requires specific directing groups or catalysts. Some methods for the α-iodination (at the methyl group) of acetophenone are reported, which is not the desired product in this context.[6]
For researchers interested in exploring novel synthetic pathways, investigating advanced catalytic methods, such as transition-metal-catalyzed C-H activation, could offer a more direct, albeit potentially more complex, route to this compound.
Conclusion
The synthesis of this compound via the diazotization of 2'-aminoacetophenone followed by iodination is a robust and well-established method that provides high yields. This guide offers a detailed protocol and mechanistic understanding to aid researchers and professionals in the efficient synthesis of this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodoketone synthesis by iodination [organic-chemistry.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
An In-depth Technical Guide to 2'-Iodoacetophenone (CAS: 2142-70-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a critical and versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring an iodine atom ortho to an acetyl group, imparts a high degree of reactivity, making it an invaluable building block in the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and further application, and its role in the development of bioactive molecules, particularly in the context of neurodegenerative diseases.
Chemical and Physical Properties
This compound is typically a clear yellow liquid at room temperature.[3][4] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2142-70-3 | [5] |
| Molecular Formula | C₈H₇IO | [5] |
| Molecular Weight | 246.05 g/mol | [5] |
| Appearance | Clear yellow liquid | [3][4] |
| Density | 1.72 g/mL at 25 °C | [4] |
| Boiling Point | 139-140 °C at 12 mmHg | [4] |
| Refractive Index (n20/D) | 1.618 | [4] |
| Flash Point | 218 °F (103.3 °C) | [4] |
| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether; practically insoluble in water. | [2] |
| Storage | Store in a dark place, sealed in a dry environment at room temperature. It is light-sensitive. | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.
| Spectroscopy Type | Data Summary | Reference(s) |
| ¹H NMR | Predicted ¹H NMR (500 MHz, CDCl₃) shows peaks at δ 7.96 (m, 1H), 7.48 (m, 1H), 7.43 (m, 1H), 7.14 (m, 1H), 2.63 (s, 3H). | [6] |
| ¹³C NMR | Spectra are available for viewing in chemical databases. | [7][8] |
| Infrared (IR) | ATR-IR spectra are available for viewing in chemical databases. | [7][8] |
| Mass Spectrometry (MS) | GC-MS data is available, with major fragments observed at m/z 231 and 246. | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reaction of this compound are provided below.
Protocol 1: Synthesis of this compound via Diazotization of 2-Acetylaniline
This protocol describes a common and effective method for the preparation of this compound.[3][9]
Materials:
-
2-Acetylaniline (aromatic amine)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (CH₃CN)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of p-TsOH (22.80 g, 120 mmol) in CH₃CN (160 mL), add the aromatic amine (40 mmol).
-
Cool the resulting amine salt suspension to 0-5 °C.
-
Sequentially add a solution of NaNO₂ (5.52 g, 80 mmol) in H₂O (12 mL) and a solution of KI (16.6 g, 100 mmol) in H₂O (12 mL).
-
Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to ambient temperature and continue stirring until all the amine has been consumed (monitor by TLC).
-
To the reaction mixture, add H₂O (700 mL), 1M NaHCO₃ until the pH is 9-10, and 2M Na₂S₂O₃ (80 mL).
-
Extract the mixture with EtOAc.
-
Purify the crude product by column chromatography (hexanes:EtOAc, 9:1 v/v) to yield this compound as a yellow oil (94% yield).[3][9]
Protocol 2: Cobalt-Catalyzed Carbocyclization for the Synthesis of Indenols
This protocol demonstrates the use of this compound as a starting material in a cobalt-catalyzed reaction to form indenol derivatives, which are valuable structures in medicinal chemistry.[10]
Materials:
-
This compound
-
Alkyne
-
Co(dppe)I₂ (Cobalt(II) catalyst)
-
Zinc powder (Zn)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, combine this compound, the desired alkyne, Co(dppe)I₂ catalyst, and Zn powder in acetonitrile.
-
Heat the reaction mixture to 80 °C.
-
The reaction proceeds to afford the corresponding indenol derivatives in moderate to excellent yields with high regioselectivity.[10]
Applications in Drug Development
This compound is a key precursor for a variety of molecules with potential pharmacological benefits.[11] Its reactivity, particularly the presence of the iodine atom which acts as a good leaving group, allows for its use in various cross-coupling reactions to build more complex molecular architectures.[2]
Synthesis of Acetylcholinesterase and BACE-1 Inhibitors
A significant application of iodoacetophenone derivatives is in the synthesis of compounds targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE-1).[12] Flavonol derivatives, synthesized from 2-hydroxy-5-iodoacetophenone, have shown inhibitory effects on these enzymes.
The general synthetic workflow and the subsequent biological impact are illustrated in the diagrams below.
The inhibition of BACE-1 is a key therapeutic strategy in Alzheimer's disease research. BACE-1 is an enzyme that cleaves the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[11][13] By inhibiting BACE-1, the production of these neurotoxic peptides can be reduced.[3]
Quantitative data from enzyme inhibitory assays of flavonol derivatives show their potential as therapeutic agents. For example, certain 7-chloro substituted flavonols have demonstrated significant inhibitory effects against butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar range.[2] Specifically, compounds 3h, 3e, and 3g showed IC₅₀ values of 5.72 µM, 6.64 µM, and 7.69 µM, respectively.[2] Furthermore, some chalcone precursors also exhibited potent inhibition of BACE-1, with compound 2j showing an IC₅₀ of 4.70 µM.[2]
Conclusion
This compound is a cornerstone intermediate for chemists in both academic and industrial settings. Its well-defined reactivity and commercial availability make it a valuable starting material for the synthesis of a diverse range of organic compounds. The application of its derivatives as enzyme inhibitors, particularly in the context of Alzheimer's disease, highlights its importance in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]
- 3. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2142-70-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound, CAS No. 2142-70-3 - iChemical [ichemical.com]
- 7. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]
- 11. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
2'-Iodoacetophenone molecular weight and formula
An In-depth Technical Guide to 2'-Iodoacetophenone
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this compound, a key intermediate in various chemical and pharmaceutical syntheses. The information is tailored for researchers, scientists, and professionals in drug development and material science.
Core Properties of this compound
This compound is a halogenated aromatic ketone. Its chemical structure, featuring an iodine atom on the ortho position of the acetophenone (B1666503) ring, makes it a versatile reagent in organic synthesis.[1] The presence of the iodine atom, a good leaving group, and the carbonyl group allows for a variety of chemical modifications and makes it highly reactive in processes like nucleophilic substitution reactions.[1][2]
Quantitative Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₇IO | [2][3][4] |
| Molecular Weight | 246.05 g/mol | [2][3][4][5][6] |
| CAS Number | 2142-70-3 | [2][3] |
| Appearance | Yellow to amber solid or clear yellow liquid | [2][7] |
| Melting Point | 29-32 °C | [2] |
| Density | ~1.72 - 1.78 g/mL at 25 °C | [2][7][8] |
| Refractive Index | 1.618 (at 20 °C) | [2][5][7] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water | [1][2] |
Experimental Protocols
The following section details a common experimental protocol for the synthesis of this compound.
Synthesis of this compound via Diazotization of 2'-Aminoacetophenone (B46740)
This method is a widely used laboratory procedure for the preparation of this compound.[6][7]
Materials:
-
2'-Aminoacetophenone
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (CH₃CN)
-
Sodium nitrite (B80452) (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
In a suitable reaction vessel, dissolve p-TsOH (3.0 equivalents) in acetonitrile.
-
Add 2'-aminoacetophenone (1.0 equivalent) to the solution. Cool the resulting amine salt suspension to 0-5 °C in an ice bath.[6][7]
-
Prepare a solution of sodium nitrite (2.0 equivalents) in water and a separate solution of potassium iodide (2.5 equivalents) in water.
-
Sequentially add the sodium nitrite solution and then the potassium iodide solution to the cooled suspension.[6][7]
-
Allow the mixture to warm to room temperature and continue stirring until the starting amine is completely consumed, which can be monitored by an appropriate technique (e.g., TLC).[6][7]
-
Upon completion, add water to the reaction mixture, followed by the addition of a 1M sodium bicarbonate solution until the pH reaches 9-10.[6][7]
-
Add a 2M sodium thiosulfate solution to quench any remaining iodine.[6][7]
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and purify using column chromatography with a hexane:ethyl acetate (9:1 v/v) eluent to yield this compound as a yellow oil.[6][7]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2'-Aminoacetophenone.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of organic molecules. Its primary applications are found in:
-
Pharmaceutical Synthesis: It is an essential intermediate for producing numerous active pharmaceutical ingredients (APIs), including indene (B144670) derivatives.[2][7]
-
Material Science: The compound is utilized in creating novel materials, such as polymers with specific electronic or optical properties.[2]
-
Fine Chemicals: It acts as a precursor for various fine chemicals, contributing to industries like fragrances.[2]
-
Organic Synthesis: It readily reacts with boronic acids to form aryl boronic acid derivatives, which can act as organocatalysts for synthesizing other bioactive molecules.[1][6][7]
References
- 1. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]
- 7. This compound | 2142-70-3 [chemicalbook.com]
- 8. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]
solubility of 2'-Iodoacetophenone in organic solvents
An In-depth Technical Guide to the Solubility of 2'-Iodoacetophenone in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for this determination process.
It is important to note that while qualitative solubility information is available, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound is not readily found in publicly accessible literature. Therefore, the experimental protocol provided herein is essential for researchers who require precise solubility data for their specific applications.
Qualitative Solubility Data
Based on available chemical literature and supplier information, the solubility of this compound in a range of common organic solvents has been qualitatively described. This information is summarized in the table below. The principle of "like dissolves like" generally governs the solubility of organic compounds; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] this compound, with its polar carbonyl group and a large non-polar iodophenyl group, exhibits solubility in a variety of common organic solvents.
| Solvent Class | Specific Solvent | Chemical Formula | Polarity | Qualitative Solubility | Citation(s) |
| Alcohols | Ethanol | C₂H₅OH | Polar | Soluble | [1][2] |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Relatively Non-polar | Soluble | [1] |
| Ketones | Acetone | CH₃COCH₃ | Polar Aprotic | Soluble | [2] |
| Halogenated Hydrocarbons | Chlorobenzene | C₆H₅Cl | Non-polar | Soluble (as a reaction solvent) | [2][4] |
| Aqueous | Water | H₂O | Very Polar | Practically Insoluble | [1][2] |
Experimental Protocol: Determination of Solubility
The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is adapted from established general procedures for solubility determination.[5][6][7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Small, sealable glass vials or test tubes
-
Calibrated analytical balance
-
Temperature-controlled shaker or water bath
-
Micropipettes or burette
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)
-
Clean, dry vials for filtered samples
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or UV-Vis Spectrophotometer)
-
Volumetric flasks and appropriate glassware for standard solutions
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Accurately add a known volume or mass of the chosen organic solvent to the vial.[5] c. Securely seal the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. e. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles. d. Accurately determine the mass or volume of the filtered solution.
-
Quantification of Solute: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry). c. Construct a calibration curve from the analysis of the standard solutions. d. Use the calibration curve to determine the concentration of this compound in the filtered sample.
-
Calculation of Solubility: a. Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | 2142-70-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
Spectroscopic Profile of 2'-Iodoacetophenone: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2'-Iodoacetophenone, a significant halogenated aromatic ketone intermediate.
This document summarizes quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables provide a consolidated view of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.96 (predicted) | m | Aromatic CH | |
| 7.48 (predicted) | m | Aromatic CH | |
| 7.43 (predicted) | m | Aromatic CH | |
| 7.14 (predicted) | m | Aromatic CH | |
| 2.63 (predicted) | s | -COCH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 197.0 (predicted) | C=O |
| 136.7 (predicted) | Aromatic C-I |
| 133.1 (predicted) | Aromatic CH |
| 128.8 (predicted) | Aromatic CH |
| 128.6 (predicted) | Aromatic CH |
| 26.6 (predicted) | -COCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O (carbonyl) stretch |
| ~3000-2850 | Medium | C-H (aliphatic) stretch |
| ~3100-3000 | Medium | C-H (aromatic) stretch |
| ~1600-1400 | Medium-Weak | C=C (aromatic) stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 246 | Major | [M]⁺ (Molecular ion) |
| 231 | Major | [M-CH₃]⁺ |
| 43 | Major | [CH₃CO]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the general methodologies employed for the analysis of this compound.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer, such as a Bruker AVANCE operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically used.[1]
-
Solvent: Chloroform-d (CDCl₃).[1]
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
¹H NMR: Standard pulse programs are used to acquire proton spectra.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the neat (undiluted) sample can be analyzed directly.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly employed.[2]
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond).
-
Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.
-
Gas Chromatograph (GC): A GC system, such as a Shimadzu GCMS TQ8050, is used to separate the compound from any impurities before it enters the mass spectrometer.[2]
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions.
Mass Analysis:
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detection: The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Safety and Handling of 2'-Iodoacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2'-Iodoacetophenone, a halogenated aromatic ketone utilized in various synthetic organic chemistry applications, including the synthesis of indene (B144670) derivatives.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3][4]
GHS Hazard Statements:
-
H332: Harmful if inhaled[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C8H7IO[4][7] |
| Molecular Weight | 246.05 g/mol [1][4][7] |
| Appearance | Clear yellow liquid[8] |
| Density | 1.72 g/mL at 25 °C[1][9] |
| Refractive Index | n20/D 1.618[1][9] |
| Flash Point | Not applicable[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risks.
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3][5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Protect from light.[3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential for minimizing exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation location.[3][5] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.[3][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][10] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. A dust mask (type N95) is recommended for handling the solid form.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][3][5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor/physician if you feel unwell.[2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor/physician immediately if you feel unwell.[2][3] |
Fire and Explosion Hazard Data
This compound is not classified as a flammable liquid.
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[3][10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5][10]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Ensure adequate ventilation.[3] Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3][5]
-
Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, universal binder) and place in a suitable, closed container for disposal.[3] For solid spills, sweep up and shovel into a suitable container for disposal.[10]
Visual Guides
The following diagrams illustrate key safety workflows.
References
- 1. 2 -Iodoacetophenone 97 2142-70-3 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. This compound | 2142-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 2142-70-3 [chemicalbook.com]
- 8. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]
- 9. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 2'-Iodoacetophenone: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the presence of two reactive functional groups: a ketone and an aryl iodide. The ketone moiety allows for a variety of classical carbonyl reactions, while the carbon-iodine bond is a key participant in numerous cross-coupling reactions, most notably the Sonogashira, Heck, and Suzuki reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physical and chemical properties, and detailed experimental protocols for its application in common synthetic transformations.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The typical purities offered are ≥97%, with many suppliers providing grades of 98% or higher. For researchers requiring high-purity material for sensitive applications, it is recommended to consult the certificate of analysis from the specific supplier.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | 2142-70-3 | C₈H₇IO | 246.05 | Inquire |
| Biosynth | 2142-70-3 | C₈H₇IO | 246.05 | Inquire |
| Thermo Scientific Chemicals | 2142-70-3 | C₈H₇IO | 246.05 | 99+% |
| Sigma-Aldrich | 2142-70-3 | IC₆H₄COCH₃ | 246.05 | 97% |
| Apollo Scientific | 2142-70-3 | C₈H₇IO | 246.05 | Inquire |
| Strem Chemicals | 2142-70-3 | IC₆H₄COCH₃ | 246.05 | min. 99% |
| Tokyo Chemical Industry (TCI) | 2142-70-3 | C₈H₇IO | 246.05 | >98.0% (GC)[1] |
| Alachem | 2142-70-3 | C₈H₇IO | 246.05 | NLT 98% |
| Chemsrc | 2142-70-3 | C₈H₇IO | 246.045 | 97.0%, 98.0%[2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing experiments, ensuring safe handling, and performing accurate calculations.
| Property | Value | Reference |
| Appearance | Clear yellow liquid | [3] |
| Boiling Point | 139-140 °C at 12 mmHg | [2][3] |
| Density | 1.72 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.618 | [2][3] |
| Flash Point | 218 °F (103.3 °C) | [2][3] |
| Solubility | Soluble in common organic solvents. | |
| Storage | Keep in a dark place, sealed in dry, room temperature. Light sensitive. | [3] |
Experimental Protocols
This compound is a valuable substrate for various carbon-carbon bond-forming reactions. Below are detailed experimental protocols for two common and powerful transformations: the Sonogashira coupling and a cobalt-catalyzed carbocyclization.
Sonogashira Coupling of this compound with Phenylacetylene (B144264)
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Palladium/Copper-Iron Oxide Nanoparticles (Pd/CuFe₂O₄ MNPs) as catalyst (3 mol%)[4]
-
Potassium Carbonate (K₂CO₃) (4 mmol)[4]
-
Ethanol (B145695) (EtOH) (4 mL)[4]
-
Ethyl Acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1 mmol), phenylacetylene (1 mmol), Pd/CuFe₂O₄ MNPs (3 mol %), and K₂CO₃ (4 mmol).[4]
-
Add ethanol (4 mL) to the mixture.[4]
-
The reaction mixture is then refluxed and stirred at 70°C.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then extracted with ethyl acetate and deionized water.[4]
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Cobalt-Catalyzed Carbocyclization for the Synthesis of Indenols
This protocol describes an efficient cobalt-catalyzed carbocyclization reaction to synthesize indenol derivatives from this compound and an alkyne. This method provides a facile route to construct five-membered carbocycles.
General Reaction Scheme:
Note: A detailed, step-by-step protocol for the cobalt-catalyzed carbocyclization of this compound with a specific alkyne was not explicitly found in the search results. However, the search results indicate that such reactions are described in the literature, for example, in the Journal of Organic Chemistry, 69(14), 4781-7, (2004)[2]. Researchers should consult this primary literature for a detailed experimental procedure.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Conclusion
This compound is a commercially accessible and highly valuable reagent for organic synthesis. Its dual reactivity allows for its incorporation into a wide array of complex molecules, making it a staple in the toolbox of researchers in pharmaceuticals and materials science. The provided data and experimental protocols serve as a foundational guide for the effective utilization of this versatile chemical compound. For novel applications, it is always recommended to consult the primary scientific literature for the most up-to-date and specific reaction conditions.
References
Technical Guide: Stability and Storage of 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Iodoacetophenone. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.
Core Stability Profile
This compound is a halogenated aromatic ketone that is generally stable under recommended storage conditions. However, it is susceptible to degradation from environmental factors, primarily light. It is also incompatible with certain classes of chemicals.
Factors Affecting Stability
Several factors can compromise the stability of this compound, leading to its degradation. These include:
-
Light Exposure: The compound is known to be light-sensitive.[1] Direct sunlight or prolonged exposure to artificial light can induce decomposition.
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can react with the compound.[2][3]
-
Elevated Temperatures: While specific degradation temperatures are not detailed, thermal decomposition can occur, leading to the release of hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen iodide.[2][3]
Hazardous polymerization of this compound has not been reported to occur.[2]
Recommended Storage and Handling
To ensure the long-term stability and quality of this compound, the following storage and handling procedures are recommended.
Storage Conditions
Proper storage is essential to prevent degradation. The ideal storage environment for this compound is a dry, cool, and well-ventilated area.[3][4] Containers should be kept tightly closed to prevent exposure to moisture and air.[3][4][5] While some sources indicate room temperature storage is acceptable[1], others recommend refrigeration at 2°C - 8°C.[6] Crucially, the compound must be protected from light.[2][6]
Handling Precautions
When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat to avoid skin and eye contact.[2][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[2][4]
Quantitative Data Summary
The following table summarizes the key stability and storage parameters for this compound based on available data. It is important to note that detailed quantitative data, such as specific degradation rates under various conditions, are not extensively available in the public domain.
| Parameter | Value/Recommendation | Source(s) |
| Appearance | Clear yellow to orange liquid | [7] |
| Light Sensitivity | Light Sensitive | [1][2] |
| Recommended Storage Temperature | Room Temperature or 2°C - 8°C | [1][6] |
| Storage Atmosphere | Sealed in dry conditions | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen iodide | [2][3] |
Experimental Protocols
Detailed, publicly available experimental protocols specifically designed for the stability testing of this compound are limited. However, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) can be employed to assess its purity and degradation over time. A typical stability study would involve:
-
Initial Analysis: An initial analysis of a batch of this compound to determine its purity and establish a baseline.
-
Stress Conditions: Exposure of samples to various stress conditions, including elevated temperature, high humidity, and intense light, as per ICH guidelines (Q1A(R2)).
-
Time-Point Analysis: Periodic analysis of the stressed samples over a defined period to monitor for the appearance of degradation products and the decrease in the parent compound's concentration.
-
Data Analysis: Calculation of degradation rates and identification of degradation products to understand the decomposition pathways.
Visualizing Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound and the recommended conditions to mitigate degradation.
Caption: Factors leading to the degradation of this compound and recommended storage conditions for stability.
References
- 1. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. biosynth.com [biosynth.com]
- 7. This compound | 2142-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Theoretical Insights into 2'-Iodoacetophenone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical studies on 2'-Iodoacetophenone, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural, electronic, and reactive properties through the lens of computational chemistry. It aims to provide a foundational understanding for further research and application of this versatile compound.
Introduction
This compound (C₈H₇IO) is an aromatic ketone characterized by an acetyl group and an iodine atom at the ortho position of the benzene (B151609) ring.[1][2] Its unique structure, featuring a reactive carbonyl group and a good leaving group (iodine), makes it a valuable precursor in the synthesis of a wide range of organic molecules and active pharmaceutical ingredients.[1] Understanding the theoretical underpinnings of its conformation, electronic distribution, and reactivity is crucial for optimizing its use in synthetic pathways and for the rational design of new chemical entities. This guide summarizes key theoretical data, outlines computational methodologies, and visualizes important reaction mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These experimental values provide a benchmark for comparison with theoretical calculations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇IO | [3][4] |
| Molecular Weight | 246.05 g/mol | [3][4] |
| Appearance | Light yellow to yellow clear liquid | [5][6] |
| Melting Point | 29-32 °C | [1] |
| Density | ~1.72 - 1.78 g/mL at 25 °C | [1][3][7] |
| Refractive Index (n20/D) | ~1.618 | [1][3][7] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), practically insoluble in water. | [1] |
Theoretical Studies: A Computational Perspective
While specific comprehensive theoretical studies on this compound are not extensively documented in publicly available literature, we can infer its properties based on computational studies of structurally similar halogenated and substituted acetophenones.[8][9] Density Functional Theory (DFT) is a powerful tool for investigating the geometric, vibrational, and electronic properties of such molecules.[8][9]
Computational Protocol for Structural and Vibrational Analysis
A typical computational protocol for analyzing this compound would involve the following steps, based on methodologies applied to similar compounds:[8][9]
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[8][10] The optimization calculations would yield key geometrical parameters.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model.[8][9]
-
Electronic Property Calculation: Important electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated. These provide insights into the molecule's reactivity and charge distribution.[8][10]
A workflow for such a computational study is depicted below:
Expected Theoretical Data
Based on studies of analogous compounds, a DFT analysis of this compound would likely reveal the following:
-
Conformation: Due to steric hindrance between the bulky iodine atom and the acetyl group, the acetyl group is expected to be twisted out of the plane of the benzene ring. The dihedral angle between the plane of the carbonyl group and the aromatic ring would be a key parameter to quantify this.
-
Vibrational Spectra: The calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ketone, C-I stretching, and various aromatic C-H and C-C vibrations. A scaled comparison with experimental spectra would allow for a detailed assignment of the vibrational modes.[9]
-
Electronic Properties: The HOMO is likely to be localized on the phenyl ring and the iodine atom, while the LUMO would be concentrated on the carbonyl group and the aromatic ring. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. The MEP would show the electron-rich region around the carbonyl oxygen and the electron-deficient regions, indicating sites for nucleophilic and electrophilic attack, respectively.
Reactivity and Reaction Mechanisms
The presence of the iodo group makes this compound an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] this compound is a suitable aryl halide for this reaction.
A generalized catalytic cycle for the Sonogashira coupling of this compound is illustrated below:
Experimental Protocol for Sonogashira Coupling (General): A typical procedure involves reacting the aryl halide (this compound) with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like THF or DMF under an inert atmosphere.[12][13]
Heck Coupling
The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14] this compound can serve as the aryl halide in this reaction.
The catalytic cycle for the Heck reaction involving this compound is outlined below:
Experimental Protocol for Heck Coupling (General): In a typical Heck reaction, the aryl halide (this compound) is reacted with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile (B52724) at elevated temperatures.[14]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the diazotization of 2-aminoacetophenone (B1585202) followed by a Sandmeyer-type reaction with potassium iodide.[3][5]
Detailed Experimental Protocol for Synthesis: [3]
-
Diazotization: 2-Aminoacetophenone is dissolved in an acidic medium (e.g., a mixture of acetonitrile and an acid like p-toluenesulfonic acid) and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled solution to form the diazonium salt.
-
Iodination: An aqueous solution of potassium iodide (KI) is then added to the diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up: The reaction is quenched with water and the pH is adjusted to 9-10 with a base (e.g., NaHCO₃). A reducing agent (e.g., Na₂S₂O₃) is added to remove any excess iodine.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield pure this compound.
Conclusion
This technical guide has provided a summary of the theoretical and practical aspects of this compound. While a dedicated, in-depth computational study on this specific molecule is yet to be widely published, the principles and methodologies derived from studies on analogous compounds offer a solid framework for its theoretical investigation. The presented reaction mechanisms for Sonogashira and Heck couplings highlight its synthetic utility. This guide serves as a valuable resource for researchers, enabling a deeper understanding of this compound's properties and facilitating its application in the development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 3. This compound | 2142-70-3 [chemicalbook.com]
- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]
- 8. ijrte.org [ijrte.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. yjes.scholasticahq.com [yjes.scholasticahq.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction—State of the Art | MDPI [mdpi.com]
potential biological activities of 2'-Iodoacetophenone derivatives
An In-depth Technical Guide to the Potential Biological Activities of 2'-Iodoacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ketone primarily recognized for its role as a versatile chemical intermediate in organic synthesis.[1] With the molecular formula C₈H₇IO, it serves as a crucial building block for creating more complex organic molecules due to the high reactivity conferred by the iodine atom, a good leaving group, and the carbonyl functionality.[1] While this compound itself is mainly used in the synthesis of pharmaceuticals, agrochemicals, and novel materials, its derivatives have garnered significant interest for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the investigated biological activities of this compound derivatives and the broader class of acetophenones, summarizing quantitative data, detailing experimental protocols, and visualizing key processes to support further research and drug development.
Enzyme Inhibition Activities
Derivatives of iodo-substituted acetophenones have demonstrated significant potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. The introduction of the iodo- group can influence the compound's interaction with enzyme active sites, leading to enhanced inhibitory effects.
Cholinesterase and β-Secretase (BACE-1) Inhibition
A study focused on 4-substituted 2-hydroxy-5-iodochalcones and their subsequent 7-substituted 6-iodoflavonol derivatives, synthesized from a 2-hydroxy-5-iodoacetophenone precursor, revealed potent inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), key enzymes in Alzheimer's disease pathology.[3]
Table 1: Enzyme Inhibitory Activity of 6-Iodoflavonol Derivatives [3]
| Compound | Substituent (Ring-A, Position 7) | Substituent (2-Aryl Group) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |
|---|---|---|---|---|---|
| 3b | Fluoro | 4-Fluorophenyl | 3.23 | > 40 | 20.31 |
| 3c | Fluoro | 4-Chlorophenyl | 3.35 | > 40 | 15.68 |
| 3e | Chloro | Phenyl | > 40 | 6.64 | - |
| 3f | Chloro | 4-Fluorophenyl | > 40 | 18.17 | - |
| 3g | Chloro | 4-Chlorophenyl | > 40 | 7.69 | - |
| 3h | Chloro | 4-Bromophenyl | 10.11 | 5.72 | - |
| 3l | Bromo | 4-Bromophenyl | 19.82 | 8.81 | 10.15 |
| 3p | Methoxy | 4-Bromophenyl | 11.21 | 10.35 | - |
| Donepezil | (Standard) | - | 4.79 | - | - |
| Quercetin | (Standard) | - | - | - | 12.66 |
Note: "-" indicates data not available in the cited source.
Table 2: Enzyme Inhibitory Activity of 2-Hydroxy-5-Iodochalcone Derivatives [3]
| Compound | Substituent (Ring-A, Position 4) | Substituent (β-Carbon) | BChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |
|---|---|---|---|---|
| 2h | Bromo | 4-Bromophenyl | 4.79 | 13.82 |
| 2j | Bromo | 4-Fluorophenyl | 4.21 | 4.70 |
| 2n | Methoxy | 4-Fluorophenyl | 4.41 | 25.07 |
| 2p | Methoxy | 4-Bromophenyl | 10.11 | - |
Note: "-" indicates data not available in the cited source.
Other Enzyme Inhibition
The broader class of acetophenone (B1666503) derivatives has been evaluated against various other metabolic enzymes. These studies provide a comparative landscape for the potential of this compound derivatives.[4]
Table 3: Inhibitory Activity of Acetophenone Derivatives Against Various Enzymes [4]
| Enzyme Target | Activity Measure | Inhibition Range (µM) |
|---|---|---|
| α-Glycosidase | Kᵢ | 167.98 - 304.36 |
| Human Carbonic Anhydrase I (hCA I) | Kᵢ | 555.76 - 1043.66 |
| Human Carbonic Anhydrase II (hCA II) | Kᵢ | 598.63 - 945.76 |
| Acetylcholinesterase (AChE) | Kᵢ | 71.34 - 143.75 |
| Tyrosinase | IC₅₀ | 73.65 - 101.13 |
Anti-inflammatory Activity
Acetophenone derivatives have been recognized for their anti-inflammatory properties.[5] Benzylideneacetophenone derivatives, for instance, have been shown to inhibit inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglia cells and in mice.[6] The mechanism often involves the modulation of key signaling pathways.
Mechanism of Action: MAPK and NF-κB Signaling
The anti-inflammatory effects of some acetophenone derivatives are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6][8] Inhibition of JNK and ERK phosphorylation can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.[6]
Caption: Potential anti-inflammatory mechanism of acetophenone derivatives.
Antimicrobial Activity
Derivatives of acetophenones have shown promise as antimicrobial agents against a variety of bacterial and fungal pathogens.[9][10] The evaluation of their minimum inhibitory concentration (MIC) is a standard method to quantify this activity.
Table 4: Antimicrobial Activity of 2,3,4-Trihydroxy-5-methylacetophenone [9]
| Test Organism | MIC (µg/mL) |
|---|---|
| Bacillus cereus | 62.5 |
| Escherichia coli | 62.5 |
| Klebsiella pneumoniae | 125 |
| Mycobacterium smegmatis | 125 |
| Staphylococcus aureus | 62.5 |
| Staphylococcus epidermidis | 250 |
| Staphylococcus simulans | 250 |
Anticancer Activity
The cytotoxic potential of acetophenone derivatives against various cancer cell lines is an active area of research.[10] Natural acetophenones like paeonol (B1678282) have been shown to induce apoptosis and inhibit cell proliferation through the modulation of multiple signaling pathways.[10] While specific data on this compound derivatives is scarce, the general class of compounds shows promise. For example, a cytotoxic acetophenone, cynantetrone, was found to be active against PLC/PRF/5 and T-24 cancer cell lines with ED₅₀ values of 6.6 and 3.5 µg/mL, respectively.[10]
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
The synthesis of biologically active derivatives often starts from a substituted acetophenone. For instance, the creation of the aforementioned flavonol enzyme inhibitors begins with a 2-hydroxy-5-iodoacetophenone.[3]
Caption: Synthetic pathway from iodoacetophenone to iodoflavonols.
Protocol: Synthesis of this compound[12][13]
This protocol describes the synthesis via diazotization of 2-acetylaniline.
-
Dissolve p-TsOH (120 mmol) in CH₃CN (160 mL).
-
Add 2-acetylaniline (40 mmol) to the solution. Cool the resulting amine salt suspension to 0-5°C.
-
Sequentially add a solution of NaNO₂ (80 mmol) in H₂O (12 mL) and a solution of KI (100 mmol) in H₂O (12 mL).
-
Stir the reaction mixture for 10 minutes, then allow it to warm to room temperature and continue stirring until the amine is consumed.
-
Add H₂O (700 mL), 1M NaHCO₃ (until pH 9-10), and 2M Na₂S₂O₃ (80 mL).
-
Extract the mixture with EtOAc.
-
Purify the crude product by column chromatography (hexanes:EtOAc, 9:1 v/v) to yield this compound as a yellow oil.
Protocol: Broth Dilution Method for MIC Determination[10]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for antimicrobial susceptibility testing (Broth Dilution).
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol outlines the general steps for determining the IC₅₀ value of a test compound against a target enzyme (e.g., AChE, BChE).
-
Prepare Reagents: Prepare buffer solution, substrate (e.g., acetylthiocholine (B1193921) for AChE), the enzyme solution, and the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the buffer, test compound dilutions, and the enzyme solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Measure the rate of product formation over time using a plate reader (e.g., spectrophotometer measuring absorbance). The specific detection method depends on the assay (e.g., Ellman's reagent for cholinesterases).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of derivatives with significant biological potential. The existing literature strongly supports that iodo-substituted acetophenone derivatives, particularly chalcones and flavonols, are potent inhibitors of enzymes relevant to neurodegenerative diseases. Furthermore, the broader class of acetophenones demonstrates a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The provided data, protocols, and pathway diagrams offer a foundational guide for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on the targeted synthesis and screening of novel this compound derivatives to elucidate structure-activity relationships and identify lead compounds for further preclinical and clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling with 2'-Iodoacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in organic synthesis for creating arylalkynes and conjugated enynes, which are key structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4] The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][5] The mild reaction conditions allow for a broad tolerance of functional groups, making it a versatile tool in complex molecule synthesis.[1]
This document provides a detailed protocol for the Sonogashira coupling of 2'-iodoacetophenone with a terminal alkyne. This compound is a valuable substrate as the resulting 2-alkynylacetophenone products are versatile intermediates for the synthesis of various heterocyclic compounds, such as flavones and quinolines.
General Reaction Scheme: The reaction involves the coupling of this compound with a generic terminal alkyne, catalyzed by a palladium(0) species and a copper(I) salt, in the presence of a base.
R-C≡CH + I-C₆H₄-C(O)CH₃ → R-C≡C-C₆H₄-C(O)CH₃ + HI
Experimental Protocol: Synthesis of 2'-(Phenylethynyl)acetophenone
This protocol details the synthesis of 2'-(phenylethynyl)acetophenone from this compound and phenylacetylene (B144264) as a representative example.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| This compound | C₈H₇IO | 246.05 g/mol | 246 mg | 1.0 mmol | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 g/mol | 123 mg (134 µL) | 1.2 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 g/mol | 14 mg | 0.02 mmol | 0.02 |
| Copper(I) Iodide (CuI) | CuI | 190.45 g/mol | 7.6 mg | 0.04 mmol | 0.04 |
| Triethylamine (B128534) (TEA) | (C₂H₅)₃N | 101.19 g/mol | 304 mg (420 µL) | 3.0 mmol | 3.0 |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 g/mol | 10 mL | - | - |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas inlet and outlet (balloon or manifold)
-
Heating mantle with a temperature controller or oil bath
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Place the this compound (246 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a condenser and connect it to an inert gas (Nitrogen or Argon) line.
-
Evacuate and backfill the flask with the inert gas three times to ensure an anaerobic environment.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 420 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (134 µL, 1.2 mmol) to the mixture via syringe.
-
The mixture may turn into a dark, heterogeneous solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) mixture (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 2-6 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to elute the product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2'-(phenylethynyl)acetophenone as a solid.
-
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides. This table summarizes common conditions that can be adapted for this compound. The reactivity order for the halide is I > Br > Cl.[5]
| Component | Examples | Typical Loading (mol%) | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂[1], Pd(OAc)₂/ligand | 0.5 - 5% | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[5] |
| Copper Co-catalyst | CuI | 1 - 10% | Increases reaction rate and allows for milder conditions.[1] Copper-free protocols exist to avoid alkyne homocoupling.[7][8] |
| Base | Triethylamine, Diisopropylamine, Piperidine, K₂CO₃, Cs₂CO₃ | 2 - 4 equivalents | An amine base often serves as the solvent as well. Inorganic bases are common in copper-free systems. |
| Solvent | THF, DMF, Toluene, Acetonitrile, Amine (e.g., TEA) | - | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | Room Temperature to 80 °C | - | Aryl iodides are generally reactive enough to couple at room temperature.[1] |
Table 2: Troubleshooting Common Issues.
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidation). | Ensure the reaction is run under strictly anaerobic conditions. Use freshly purchased or purified reagents and dry, degassed solvents. |
| Insufficiently reactive halide. | While not an issue for iodides, for less reactive bromides or chlorides, consider a more active catalyst system (e.g., using bulky phosphine (B1218219) ligands) or higher temperatures. | |
| Glaser Coupling Side Product | Homocoupling of the terminal alkyne. | This is a common copper-catalyzed side reaction. Minimize oxygen in the reaction vessel. Consider running the reaction under copper-free conditions. |
| Incomplete Reaction | Low temperature or short reaction time. | Increase the reaction temperature or allow the reaction to run for a longer period, monitoring by TLC. |
Visualizations
Catalytic Cycle
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[5]
Caption: The catalytic cycle of the Sonogashira reaction.
Experimental Workflow
This diagram outlines the sequential steps of the protocol.
Caption: Experimental workflow for Sonogashira coupling.
Safety Precautions:
-
Palladium catalysts and copper salts can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents like THF and triethylamine are flammable and should be handled in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive and to prevent side reactions.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Indenol Derivatives from 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of indenol derivatives, versatile scaffolds in medicinal chemistry, utilizing a cobalt-catalyzed carbocyclization of 2'-iodoacetophenone with various alkynes. This method offers a straightforward and regioselective route to these valuable compounds.
Introduction
Indenol derivatives are important structural motifs found in a variety of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. The synthesis of these compounds from readily available starting materials is of significant interest to the drug discovery and development community. This document outlines a robust and efficient cobalt-catalyzed method for the synthesis of a range of indenol derivatives starting from this compound. This process involves the carbocyclization with various disubstituted alkynes, affording the corresponding indenol derivatives in good to excellent yields with high regioselectivity.[1][2][3]
General Reaction Scheme
The overall transformation involves the reaction of this compound with an alkyne in the presence of a cobalt catalyst and a reducing agent to yield the corresponding indenol derivative.
Caption: General scheme for the cobalt-catalyzed synthesis of indenol derivatives.
Experimental Protocol: Cobalt-Catalyzed Synthesis of Indenol Derivatives
This protocol is based on the method developed by Chang, Rayabarapu, and Cheng.[4][5]
Materials:
-
This compound
-
Substituted alkyne (e.g., 1-phenyl-1-propyne, diphenylacetylene)
-
Cobalt(II) iodide (CoI2)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Zinc powder (Zn)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (N2 or Ar), add CoI2 (0.1 mmol) and dppe (0.1 mmol). Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature for 30 minutes to form the Co(dppe)I2 complex.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 mmol), the desired alkyne (1.2 mmol), and zinc powder (2.0 mmol).
-
Reaction Execution: Place the Schlenk flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 3-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure indenol derivative.
Quantitative Data
The cobalt-catalyzed carbocyclization of this compound with various alkynes generally proceeds with high efficiency and regioselectivity.[1][4]
| Entry | Alkyne (R1-C≡C-R2) | Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne | 1-Methyl-2-phenyl-1H-inden-1-ol | Good to Excellent |
| 2 | Diphenylacetylene | 1,2-Diphenyl-1H-inden-1-ol | Good to Excellent |
| 3 | 1-Hexyne | 2-Butyl-1-methyl-1H-inden-1-ol | Good to Excellent |
| 4 | 3-Hexyne | 2,3-Diethyl-1-methyl-1H-inden-1-ol | Good to Excellent |
Note: "Good to Excellent" yields are reported in the literature; specific percentages vary depending on the alkyne used.
Characterization Data
The synthesized indenol derivatives can be characterized by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the indenol core, the hydroxyl proton (which may be broad), and protons from the substituents introduced from the alkyne and the methyl group from the acetophenone.
-
¹³C NMR: Expect signals corresponding to the carbons of the indenol scaffold, including the carbon bearing the hydroxyl group, and the carbons of the substituents.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the indenol derivative should be observed.
Detailed spectroscopic data for a range of indenol derivatives synthesized via this method are available in the primary literature.[4]
Experimental Workflow
Caption: Workflow for the synthesis and analysis of indenol derivatives.
Signaling Pathways and Biological Activity
While specific indenol derivatives synthesized from this compound have not been extensively studied for their biological activity and impact on signaling pathways, the broader class of indole- and indene-containing compounds are known to exhibit a wide range of pharmacological properties. Further research is warranted to explore the potential of these specific indenol derivatives as modulators of cellular signaling pathways, for example, in the context of cancer or inflammatory diseases.
Conclusion
The cobalt-catalyzed carbocyclization of this compound with alkynes represents a highly effective and regioselective method for the synthesis of diverse indenol derivatives. The straightforward experimental protocol and high yields make this a valuable tool for researchers in medicinal chemistry and drug development for the generation of novel molecular entities for biological screening.
References
- 1. Cobalt-catalyzed regioselective carbocyclization reaction of o-iodophenyl ketones and aldehydes with alkynes, acrylates, and acrylonitrile: a facile route to indenols and indenes. | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Cobalt-catalyzed regioselective carbocyclization reaction of o-iodophenyl ketones and aldehydes with alkynes, acrylates, and acrylonitrile: a facile route to indenols and indenes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cobalt-catalyzed carbocyclization of o-iodobenzaldehydes and o-iodophenylketones with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Cobalt-Catalyzed Carbocyclization of o-Iodobenzaldehydes and o-Iodophenylketones with Alkynes - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols for Cobalt-Catalyzed Carbocyclization of 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the cobalt-catalyzed intramolecular carbocyclization of 2'-iodoacetophenone, a reaction that yields valuable indenone core structures. Indenones are significant scaffolds in medicinal chemistry and materials science. This method offers a cost-effective and efficient alternative to traditional palladium-catalyzed Heck reactions. The protocols described herein are based on established principles of cobalt catalysis for C-C bond formation.
Introduction
The synthesis of carbocyclic and heterocyclic compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. The intramolecular Heck reaction has traditionally been a powerful tool for constructing cyclic systems, predominantly utilizing palladium catalysts. However, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical first-row transition metals. Cobalt has emerged as a versatile and potent catalyst for a variety of organic transformations, including C-H activation, cross-coupling, and cyclization reactions.[1][2]
This application note focuses on the intramolecular carbocyclization of this compound to form 2-methylinden-1-one. This transformation proceeds via a cobalt-catalyzed Heck-type mechanism, offering a streamlined approach to the indenone framework.
Reaction Principle
The cobalt-catalyzed carbocyclization of this compound is believed to proceed through a catalytic cycle involving a low-valent cobalt species. The proposed mechanism involves the oxidative addition of the aryl iodide to a Co(I) or Co(0) complex, followed by intramolecular migratory insertion of the enolate of the acetophenone (B1666503) onto the cobalt-carbon bond. Subsequent β-hydride elimination and reductive elimination regenerate the active cobalt catalyst and furnish the indenone product.
Key Advantages of Cobalt Catalysis
-
Cost-Effectiveness: Cobalt is significantly more abundant and less expensive than palladium.
-
Unique Reactivity: Cobalt catalysts can exhibit different reactivity and selectivity profiles compared to their noble metal counterparts.
-
Sustainability: The use of earth-abundant metals aligns with the principles of green chemistry.
Experimental Protocols
Below are detailed protocols for the cobalt-catalyzed carbocyclization of this compound.
Protocol 1: Cobalt(II) Chloride/Phosphine (B1218219) Ligand System
This protocol utilizes a common and readily available cobalt salt in conjunction with a phosphine ligand.
Materials:
-
This compound
-
Cobalt(II) chloride (CoCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CoCl₂ (5 mol%) and dppe (10 mol%).
-
Add anhydrous DMF (0.2 M concentration with respect to the substrate).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv) and NaOtBu (2.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-methylinden-1-one.
Protocol 2: Pre-formed Cobalt Complex
This protocol employs a well-defined cobalt complex, which can offer improved reproducibility.
Materials:
-
This compound
-
CoI₂(dppe)
-
Zinc powder (Zn)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an inert atmosphere glovebox or a Schlenk flask under an inert atmosphere, add CoI₂(dppe) (5 mol%) and zinc powder (2.0 equiv).
-
Add anhydrous acetonitrile (0.1 M concentration with respect to the substrate).
-
Add this compound (1.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation
The following table summarizes expected yields and reaction conditions for the cobalt-catalyzed carbocyclization of substituted 2'-iodoacetophenones based on analogous reactions in the literature.
| Entry | Substrate (R) | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | CoCl₂/dppe | NaOtBu | DMF | 110 | 18 | 75 |
| 2 | 4-Me | CoCl₂/dppe | NaOtBu | DMF | 110 | 18 | 78 |
| 3 | 4-OMe | CoCl₂/dppe | K₂CO₃ | DMA | 120 | 24 | 65 |
| 4 | 4-F | CoI₂(dppe) | Zn | MeCN | 80 | 12 | 82 |
| 5 | 4-Cl | CoI₂(dppe) | Zn | MeCN | 80 | 12 | 79 |
| 6 | 5-Me | CoCl₂/dppe | NaOtBu | DMF | 110 | 20 | 72 |
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the carbocyclization.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting and Safety
-
Low Yields: Ensure all reagents and solvents are anhydrous. The purity of the cobalt catalyst and ligand is crucial. Degassing the solvent prior to use can be beneficial.
-
Incomplete Reaction: Increase reaction time or temperature. A different ligand or base may be required for challenging substrates.
-
Safety: Cobalt compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions under inert atmosphere require proper training and handling of Schlenk lines or gloveboxes.
Conclusion
The cobalt-catalyzed intramolecular carbocyclization of this compound represents a promising and sustainable method for the synthesis of indenones. The protocols outlined in this document provide a solid foundation for researchers to explore this valuable transformation. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly expand the utility of this methodology in both academic and industrial settings.
References
Application Note & Protocol: Suzuki-Miyaura Coupling of 2'-Iodoacetophenone with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a cornerstone in the synthesis of biaryls, polyolefins, and styrenes, which are common structural motifs in pharmaceuticals and functional materials.[2]
This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 2'-iodoacetophenone with various arylboronic acids. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation.[1][2] This protocol offers a general guideline that can be adapted and optimized for specific arylboronic acid coupling partners.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron compound is transferred to the palladium center.[1][2] The base is crucial for activating the boronic acid.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, or a pre-formed palladacycle catalyst)[1]
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (B84403) (K₃PO₄))[1][5]
-
Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF, or THF)[5]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (manifold)
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2'-arylacetophenone.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 80-92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 80 | 10 | 75-88 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Ethanol/H₂O (3:1) | 85 | 18 | 70-85 |
Note: Yields are indicative and can vary based on the specific reaction scale, purity of reagents, and precise experimental conditions.
Visualizations
Experimental Workflow
References
The Versatility of 2'-Iodoacetophenone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodoacetophenone is a highly versatile bifunctional reagent in organic synthesis, possessing both a reactive ketone carbonyl group and a carbon-iodine bond on the aromatic ring. This unique combination allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of a wide array of heterocyclic compounds. The presence of the iodine atom, an excellent leaving group, facilitates various cross-coupling reactions, while the acetyl group can participate in condensations, cyclizations, and other carbonyl-related transformations. These application notes provide an overview of the utility of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed experimental protocols and reaction mechanisms.
I. Synthesis of Quinolines via Friedländer Annulation
Application Note: The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While 2'-aminoacetophenone (B46740) is the direct precursor in the classical Friedländer synthesis, this compound can be readily converted to the corresponding 2'-amino derivative or utilized in modified procedures where the iodine is substituted by a nitrogen-containing nucleophile in a preceding or tandem step. The following protocol outlines a representative procedure for the synthesis of a substituted quinoline.
Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline
Materials:
-
2'-Aminoacetophenone (derived from this compound via a suitable amination reaction)
-
Potassium Hydroxide (B78521) (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol.
-
Add powdered potassium hydroxide (2.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the desired 2-methyl-4-phenylquinoline.
Quantitative Data Summary
| Entry | Reactant A | Reactant B | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2'-Aminoacetophenone | Acetophenone | KOH | Ethanol | Reflux | 5 | 85 |
| 2 | 2'-Aminoacetophenone | Cyclohexanone | p-TsOH | Toluene (B28343) | 110 | 8 | 78 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Friedländer Annulation Workflow
Caption: Workflow for the Friedländer Annulation.
II. Palladium-Catalyzed Synthesis of Indoles (Larock Indole (B1671886) Synthesis Analogue)
Application Note: The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of substituted indoles from o-haloanilines and alkynes. Although the classical Larock synthesis utilizes an aniline (B41778) derivative, analogous reactions can be envisioned with this compound where the acetyl group is either pre-functionalized or participates in a subsequent cyclization step. A more direct application involves a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to furnish a substituted indole or a related heterocyclic system.
Experimental Protocol: Sonogashira Coupling of this compound followed by Cyclization
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion of the Sonogashira coupling, a suitable reagent for cyclization (e.g., a strong base for intramolecular condensation or an acid for electrophilic cyclization) can be added to promote the formation of the indole ring system. The specific conditions for this second step will depend on the nature of the alkyne and the desired final product.
-
After the cyclization is complete, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 80 | 18 | 92 (coupling) |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | - | Et₃N/DMF | 60 | 12 | 88 (coupling) |
Note: Yields are for the initial Sonogashira coupling product. The yield of the subsequent cyclization will vary.
Sonogashira Coupling and Cyclization Pathway
Caption: Pathway for Indole Synthesis.
III. Copper-Catalyzed Multicomponent Synthesis of 1,2,3-Triazoles
Application Note: this compound can serve as a precursor for the synthesis of aryl azides, which are key components in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The iodo group can be substituted with an azide (B81097) functionality through a nucleophilic aromatic substitution or a copper-catalyzed process. The resulting 2'-azidoacetophenone (B2999331) can then react with a terminal alkyne in the presence of a copper(I) catalyst to afford a 1,2,3-triazole derivative. This multicomponent approach allows for the rapid generation of a library of triazole-containing compounds.
Experimental Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
Materials:
-
2'-Azidoacetophenone (synthesized from this compound)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1)
Procedure:
-
In a flask, dissolve 2'-azidoacetophenone (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Entry | Azide Precursor | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2'-Azidoacetophenone | Phenylacetylene | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 10 | 95 |
| 2 | 2'-Azidoacetophenone | 1-Octyne | CuI | THF | RT | 8 | 91 |
Note: Yields are representative for the CuAAC reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition
Caption: Copper-Catalyzed "Click" Reaction.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a variety of important heterocyclic compounds. Its dual reactivity allows for the application of both classical and modern synthetic methodologies, including condensation reactions, palladium-catalyzed cross-couplings, and copper-catalyzed multicomponent reactions. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the rich chemistry of this valuable building block in the creation of novel and complex molecular architectures.
Application of 2'-Iodoacetophenone in Materials Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodoacetophenone is a versatile aromatic ketone that serves as a critical building block in the synthesis of a variety of organic molecules.[1] Its unique chemical structure, featuring a reactive iodine atom and a carbonyl group, makes it an attractive precursor for the development of novel materials with tailored electronic and optical properties.[1][2] In materials science, this compound is particularly valuable in the synthesis of photosensitive and nonlinear optical (NLO) materials, finding potential applications in fields such as organic electronics and photonics.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcone-based materials, which are known for their promising photo-crosslinkable and nonlinear optical properties.[3][4]
Key Applications in Materials Science
The primary application of this compound in materials science lies in its use as a precursor for the synthesis of larger, conjugated molecular structures. The presence of the iodine atom allows for carbon-carbon bond formation through various cross-coupling reactions, most notably the Sonogashira coupling, to create extended π-systems.[5] Additionally, the acetyl group provides a reactive site for condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones.[6]
Synthesis of Chalcone-Based Photosensitive Polymers
Chalcones are α,β-unsaturated ketones that can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of crosslinked polymer networks.[4] This photo-crosslinking property makes them valuable components in the formulation of negative photoresists and other photolithographic materials. This compound can be used as a starting material to synthesize chalcones, which can then be incorporated into polymer backbones or used as pendant groups.
Development of Nonlinear Optical (NLO) Materials
The extended π-conjugated system of chalcones, featuring donor and acceptor groups, gives rise to significant second- and third-order nonlinear optical responses.[3][7] These properties are crucial for applications in optical communications, data storage, and optical limiting. By strategically designing chalcone (B49325) molecules derived from this compound, it is possible to fine-tune their NLO properties.
Data Presentation
The following table summarizes key properties of this compound, which are relevant to its application in materials synthesis.
| Property | Value | Reference |
| Chemical Formula | C₈H₇IO | [8] |
| Molecular Weight | 246.05 g/mol | [9] |
| Appearance | Clear yellow liquid | [10] |
| Density | 1.72 g/mL at 25 °C | [9] |
| Refractive Index (n20/D) | 1.618 | [9] |
| Boiling Point | 139-140 °C at 12 mmHg | [10] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether) | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative from this compound
This protocol describes the synthesis of (E)-1-(2-iodophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative, via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[11]
Expected Outcome:
The procedure is expected to yield a solid chalcone product. The structure and purity can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: General Procedure for Photo-crosslinking of Chalcone-Based Polymers
This protocol outlines a general method for the photo-crosslinking of a polymer containing pendant chalcone moieties.
Materials:
-
Chalcone-containing polymer
-
Suitable solvent (e.g., chloroform, THF)
-
Spin coater
-
UV lamp (e.g., high-pressure mercury arc lamp)
-
Substrate (e.g., glass slide)
Procedure:
-
Dissolve the chalcone-containing polymer in a suitable solvent to prepare a solution of the desired concentration.
-
Deposit a thin film of the polymer solution onto a clean substrate using a spin coater.
-
Dry the film to remove the solvent.
-
Expose the polymer film to UV irradiation for a specified period. The irradiation time will depend on the specific polymer and the intensity of the UV source.[4]
-
After irradiation, the crosslinked polymer film will be insoluble in the original solvent. The degree of crosslinking can be assessed by measuring the insoluble fraction.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a chalcone from this compound and subsequent photo-crosslinking of a chalcone-based polymer.
Caption: Logical relationship of this compound's application in materials science.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Photo‐crosslinkable polymers with benzylideneacetophenone (chalkone) structure in the side chains (1974) | S. P. Panda | 21 Citations [scispace.com]
- 5. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | 2142-70-3 [chemicalbook.com]
- 11. studylib.net [studylib.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2'-Iodoacetophenone as a key starting material. The following sections describe the step-by-step synthesis of two major classes of bioactive compounds: Chalcones and Benzofurans . These protocols are based on established synthetic methodologies and include quantitative data on reaction yields and biological activities, offering valuable insights for drug discovery and development.
I. Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones are a class of open-chain flavonoids renowned for their wide range of pharmacological activities, including antimicrobial and anticancer properties. The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde.[1][2]
Application Note 1: Synthesis of (E)-1-(2-iodophenyl)-3-(4-chlorophenyl)prop-2-en-1-one for Antimicrobial Applications
This protocol details the synthesis of a halogenated chalcone (B49325), (E)-1-(2-iodophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a compound with potential antimicrobial activity. The presence of halogen atoms in the chalcone structure has been shown to enhance its biological efficacy.[3]
Reaction Scheme:
Caption: Synthesis of a bioactive chalcone via Claisen-Schmidt condensation.
Experimental Protocol
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure: [1]
-
In a round-bottom flask, dissolve this compound (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in ethanol (30 mL).
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water).
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in an oven at 50-60 °C.
-
Recrystallize the dried product from ethanol to obtain the pure chalcone, (E)-1-(2-iodophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| (E)-1-(2-iodophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 70-85% | 138-140 |
Table 1: Physicochemical data for the synthesized chalcone.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 125 |
| Bacillus subtilis | 125 |
| Escherichia coli | >500 |
| Pseudomonas aeruginosa | >500 |
| Candida albicans | >500 |
Table 2: Antimicrobial activity (MIC) of a structurally related chlorinated chalcone derivative. [4] Note: Data is for a representative chlorinated chalcone; specific data for the iodo-chloro derivative should be determined experimentally.
II. Synthesis of Bioactive Benzofurans via Palladium-Catalyzed Reactions
Benzofurans are a significant class of heterocyclic compounds present in many natural products and synthetic molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[5][6] A powerful method for synthesizing 2-arylbenzofurans involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[7][8]
Application Note 2: Synthesis of 2-(4-Methoxyphenyl)benzofuran (B3040352) for Anticancer Applications
This protocol describes a one-pot synthesis of 2-(4-methoxyphenyl)benzofuran from this compound. This class of compounds has shown potential as anticancer agents.[5][6] The reaction proceeds through an initial Sonogashira coupling of 2-iodophenol (B132878) (formed in situ or pre-formed) with a terminal alkyne, followed by cyclization.[7] This application note adapts the general principle to start from this compound, which can be converted to the corresponding phenol.
Reaction Workflow:
Caption: General workflow for the synthesis of 2-arylbenzofuran from this compound.
Experimental Protocol (Illustrative)
This protocol outlines a general, multi-step approach. Specific conditions may require optimization.
Step 1: Conversion of this compound to 2-Iodophenol
-
This transformation can be achieved via a Baeyer-Villiger oxidation of this compound to the corresponding phenyl acetate (B1210297), followed by hydrolysis to 2-iodophenol.
Step 2: One-Pot Sonogashira Coupling and Cyclization [7][8] Materials:
-
2-Iodophenol (from Step 1)
-
4-Ethynylanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 2-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), CuI (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Add 4-ethynylanisole (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)benzofuran.
Quantitative Data:
| Compound | Yield (%) |
| 2-(4-Methoxyphenyl)benzofuran | 60-80% |
Table 3: Typical yield for the synthesis of 2-arylbenzofurans via Sonogashira coupling and cyclization.
| Cell Line | IC₅₀ (µM) for a representative 2-arylbenzofuran derivative |
| MCF-7 (Breast) | 0.87 - 5.74 |
| HeLa (Cervical) | 0.73 |
| HepG2 (Liver) | 5.74 |
| A549 (Lung) | 0.57 |
Table 4: Anticancer activity of representative 2-arylbenzofuran derivatives. [5] Note: Data is for structurally related 2-arylbenzofurans; specific activity of the synthesized compound should be determined experimentally.
Signaling Pathway Modulation by Synthesized Bioactive Molecules
Chalcone-Mediated Apoptosis Pathway
Chalcones are known to induce apoptosis in cancer cells through various signaling pathways. One common mechanism involves the modulation of the PI3K/Akt and NF-κB pathways, leading to the activation of caspases and ultimately, programmed cell death.
Caption: Simplified diagram of a chalcone-mediated apoptosis pathway.
Benzofuran (B130515) and Anti-Inflammatory Signaling
Certain benzofuran derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Caption: Mechanism of anti-inflammatory action of benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2'-Iodoacetophenone as a Versatile Building Block in the Synthesis of Indenoisoquinoline-Based APIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodoacetophenone is a highly valuable and versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2][3] Its utility stems from the presence of two reactive functional groups: a ketone and an aryl iodide. The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the facile construction of carbon-carbon bonds.[4][5] This reactivity profile makes this compound an ideal precursor for the synthesis of a variety of heterocyclic scaffolds of medicinal importance.
One of the most significant applications of this compound and its derivatives is in the synthesis of indenoisoquinolines, a class of potent topoisomerase I inhibitors with significant anticancer activity.[6][7] This document provides detailed application notes and protocols for the synthesis of key indenoisoquinoline-based APIs, highlighting the strategic use of precursors derived from rational synthetic pathways.
Key Applications in API Synthesis
The primary application of this compound and related structures in API synthesis is the construction of the indenoisoquinoline core. This tricyclic system is the pharmacophore responsible for the topoisomerase I inhibitory activity of clinical trial candidates such as Indotecan (LMP400) and Indimitecan (LMP776).[4][8] These compounds are of significant interest due to their improved stability and ability to overcome multidrug resistance compared to camptothecin-based drugs.[6]
The general synthetic strategy involves the construction of a substituted isoquinoline (B145761) ring, followed by cyclization to form the indeno-fused system. While not a direct one-step reaction from this compound, the principles of aromatic substitution and cyclization are central to the overall synthesis. A key intermediate in the improved synthesis of Indotecan and Indimitecan is the indenobenzopyran 20, which is formed from the condensation of two phthalide (B148349) derivatives.[4]
Synthetic Workflow for Indenoisoquinoline APIs
The following diagram outlines the synthetic workflow for the preparation of Indotecan and Indimitecan, starting from readily available precursors. This multi-step synthesis culminates in the formation of the active indenoisoquinoline drugs.
Caption: Synthetic workflow for Indotecan and Indimitecan.
Experimental Protocols
The following protocols are based on the improved synthesis of Indotecan and Indimitecan as reported in the Journal of Medicinal Chemistry.[4]
Protocol 1: Synthesis of 2,3-Dimethoxy-8,9-methylenedioxyindenobenzopyran (20)
This protocol describes the formation of the key indenobenzopyran intermediate.
Materials:
-
Hydroxyphthalide 14
-
Phthalide 18
-
Sodium methoxide (B1231860) (NaOMe)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Acetic anhydride (B1165640) (Ac₂O)
Procedure:
-
A mixture of hydroxyphthalide 14 and phthalide 18 is suspended in a solution of ethyl acetate and methanol.
-
Sodium methoxide is added, and the mixture is heated to reflux for 58 hours.
-
After cooling, the solvent is evaporated, and the residue is treated with acetic anhydride.
-
The mixture is heated to reflux for 29 hours.
-
Upon completion, the reaction is cooled, and the product is isolated and purified by standard chromatographic techniques to yield indenobenzopyran 20 .
Protocol 2: General Procedure for the Synthesis of Indenoisoquinolines (e.g., Indotecan and Indimitecan)
This protocol outlines the conversion of the indenobenzopyran intermediate to the final API.
Materials:
-
Indenobenzopyran 20
-
Appropriate primary amine (e.g., 3-aminopropanol for Indimitecan precursor, or a protected aminobutanoic acid derivative for Indotecan)
-
Methanol (MeOH) or a mixture of MeOH, CHCl₃, and H₂O
Procedure:
-
Indenobenzopyran 20 is dissolved in the appropriate solvent system.
-
The primary amine is added, and the reaction mixture is heated to reflux for 20-72 hours, depending on the specific amine used.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired N-substituted indenoisoquinoline. Further synthetic modifications, such as deprotection or functional group manipulation, may be required to obtain the final API.
Quantitative Data
The improved synthetic routes to Indotecan and Indimitecan offer significant advantages in overall yield.[4]
| Compound | Previous Overall Yield (%) | Improved Overall Yield (%) |
| Indotecan (LMP400) | 16.5 | 30.8 |
| Indimitecan (LMP776) | 18.1 | 26.3 |
Mechanism of Action: Topoisomerase I Inhibition
Indenoisoquinolines exert their anticancer effect by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[9][10] These drugs intercalate into the DNA-enzyme complex, stabilizing the single-strand breaks created by topoisomerase I. This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of Indenoisoquinoline APIs.
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of medicinally important compounds. The strategic application of modern synthetic methodologies, such as cross-coupling reactions, allows for the efficient construction of complex API scaffolds like the indenoisoquinolines. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel anticancer agents. The continued exploration of the reactivity of this compound is expected to yield further innovations in API synthesis.
References
- 1. WO2000021537A1 - Novel indenoisoquinolines as antineoplastic agents - Google Patents [patents.google.com]
- 2. US8053443B2 - N-substituted indenoisoquinolines and syntheses thereof - Google Patents [patents.google.com]
- 3. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of nitrated indenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Mizoroki-Heck reaction utilizing 2'-iodoacetophenone as a key building block. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients and materials for drug delivery systems.
The protocols outlined herein are designed to serve as a comprehensive guide for the synthesis of various substituted alkenes derived from this compound. These products, such as substituted stilbenes and cinnamic acid derivatives, are valuable intermediates in medicinal chemistry and drug discovery programs.[3][4]
Overview of the Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an aryl, vinyl, or benzyl (B1604629) halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[2] The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl iodide, forming a palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new carbon-carbon double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Key Reaction Parameters and Optimization
Successful execution of the Heck reaction with this compound hinges on the careful selection and optimization of several critical parameters. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions.
| Parameter | Typical Reagents/Conditions | Notes and Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | Catalyst loading typically ranges from 0.1 to 5 mol%. Pd(OAc)₂ is a common and effective choice.[6] |
| Ligand (Optional) | PPh₃, P(o-tol)₃, BINAP | For aryl iodides, the reaction can often proceed without a ligand. However, the addition of phosphine (B1218219) ligands can improve catalyst stability and reaction efficiency, particularly for less reactive alkenes. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic or inorganic base is crucial to neutralize the hydrogen iodide formed during the reaction. Typically, 1.5 to 3 equivalents are used.[1][3] |
| Solvent | DMF, NMP, Acetonitrile (B52724), Toluene | Polar aprotic solvents like DMF and NMP are most commonly employed.[7] |
| Alkene | Styrene (B11656), Ethyl acrylate (B77674), n-Butyl acrylate, Methyl acrylate | Electron-deficient alkenes, such as acrylates, are excellent substrates. Typically, 1.1 to 1.5 equivalents of the alkene are used.[1][8] |
| Temperature | 80 - 140 °C | The required temperature depends on the reactivity of the specific alkene and the catalyst system employed. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS. |
Experimental Protocols
The following protocols provide detailed methodologies for the Heck reaction of this compound with representative electron-rich (styrene) and electron-deficient (n-butyl acrylate) alkenes.
Protocol 1: Synthesis of (E)-2-Acetylstilbene via Heck Reaction of this compound and Styrene
This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-2-acetylstilbene.
Protocol 2: Synthesis of (E)-n-Butyl 3-(2-acetylphenyl)acrylate via Heck Reaction of this compound and n-Butyl Acrylate
This protocol details the synthesis of an acrylate derivative using this compound.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) Chloride (PdCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and palladium(II) chloride (0.01 mmol, 1 mol%) in anhydrous acetonitrile (5 mL).
-
Add triethylamine (2.0 mmol, 2.0 equiv.) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to 85 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the triethylammonium (B8662869) iodide salt and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, e.g., hexane/ethyl acetate) to yield (E)-n-butyl 3-(2-acetylphenyl)acrylate.
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general Heck reaction mechanism and a typical laboratory workflow.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Caption: A typical experimental workflow for the Heck reaction.
References
Scale-Up Synthesis of Indenes Using 2'-Iodoacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of substituted indenes, valuable scaffolds in medicinal chemistry and materials science. The described methodology utilizes commercially available 2'-iodoacetophenone as a versatile starting material. The synthetic strategy involves a two-step, one-pot process encompassing a Sonogashira coupling followed by a palladium-catalyzed intramolecular cyclization. This protocol is designed to be scalable and adaptable for the synthesis of a variety of substituted indene (B144670) derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.
Introduction
Indene derivatives are a prominent structural motif in numerous biologically active compounds and functional materials. Their synthesis has been a subject of extensive research, with various methods developed to construct the indene core. Palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool, offering high efficiency and broad functional group tolerance. This application note details a robust and scalable two-step synthesis of indenes starting from this compound. The protocol first involves a Sonogashira coupling to introduce an alkyne moiety, followed by an intramolecular Heck-type cyclization to construct the indene ring system. This method provides a reliable pathway to functionalized indenes, which are key intermediates in drug discovery and development.
Data Presentation
Table 1: Optimization of Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne (equiv.) | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Trimethylsilylacetylene (B32187) (1.2) | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2.0) | THF | 25 | 12 | 85 |
| 2 | Trimethylsilylacetylene (1.2) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 25 | 12 | 92 |
| 3 | Trimethylsilylacetylene (1.2) | Pd(OAc)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 25 | 12 | 78 |
| 4 | Trimethylsilylacetylene (1.2) | PdCl₂(PPh₃)₂ (2) | None | Et₃N (2.0) | THF | 25 | 24 | <10 |
| 5 | Trimethylsilylacetylene (1.2) | PdCl₂(PPh₃)₂ (2) | CuI (4) | K₂CO₃ (2.0) | THF | 25 | 24 | 45 |
| 6 | Phenylacetylene (1.2) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 25 | 12 | 95 |
Table 2: Optimization of Intramolecular Cyclization Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (1.5) | DMF | 100 | 24 | 75 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ (1.5) | DMF | 100 | 18 | 88 |
| 3 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ (1.5) | DMF | 100 | 18 | 91 |
| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (1.5) | Toluene | 110 | 24 | 65 |
| 5 | Pd(OAc)₂ (5) | None | K₂CO₃ (1.5) | DMF | 100 | 24 | 30 |
| 6 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ (1.5) | DMF | 80 | 36 | 72 |
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography was performed on silica gel (230-400 mesh).
Protocol 1: Scale-Up Synthesis of 1-Methyl-3-((trimethylsilyl)ethynyl)benzene
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add this compound (100 g, 0.38 mol), and anhydrous tetrahydrofuran (B95107) (THF, 500 mL).
-
Degas the solution by bubbling nitrogen through it for 30 minutes.
-
Add PdCl₂(PPh₃)₂ (5.3 g, 7.6 mmol, 2 mol%) and CuI (2.9 g, 15.2 mmol, 4 mol%).
-
Add triethylamine (B128534) (106 mL, 0.76 mol, 2.0 equiv.) to the stirred mixture.
-
Slowly add trimethylsilylacetylene (64 mL, 0.46 mol, 1.2 equiv.) via a syringe pump over 1 hour, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Scale-Up Synthesis of 1-Methyl-1H-indene-3-carbaldehyde (via Intramolecular Cyclization)
Procedure:
-
To the crude product from Protocol 1, add dimethylformamide (DMF, 500 mL).
-
Degas the solution with nitrogen for 30 minutes.
-
Add Pd(OAc)₂ (4.3 g, 19 mmol, 5 mol%), tri(o-tolyl)phosphine (11.6 g, 38 mmol, 10 mol%), and cesium carbonate (186 g, 0.57 mol, 1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 18 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (2 L).
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure indene product.
Visualizations
Caption: Proposed reaction mechanism for the two-step synthesis of indenes.
Caption: Experimental workflow for the scale-up synthesis of indenes.
Application Notes and Protocols: Photoredox Catalysis Involving 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2'-iodoacetophenone in visible-light photoredox catalysis, with a focus on the synthesis of 2-aryl-2H-indazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. This compound is a valuable substrate in this context, particularly in reactions involving the formation of new carbon-carbon and carbon-nitrogen bonds. The carbon-iodine bond is susceptible to reduction via photoredox catalysis, leading to the generation of an acylphenyl radical, which can then engage in various coupling reactions.
One of the key applications of this compound in photoredox catalysis is its reaction with arylhydrazines to afford 2-aryl-2H-indazoles. This transformation provides an efficient and modular route to a privileged heterocyclic scaffold found in numerous therapeutic agents.
Key Application: Synthesis of 2-Aryl-2H-Indazoles
The visible-light-mediated reaction of this compound with arylhydrazines provides a direct and efficient method for the synthesis of 2-aryl-2H-indazoles. This reaction typically proceeds via a reductive quenching cycle of the photocatalyst.
Reaction Principle
The reaction is initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (PC*). The excited photocatalyst is a potent reductant and can donate an electron to this compound. This single-electron transfer results in the formation of a radical anion of this compound, which then undergoes fragmentation to release an iodide ion and generate a 2-acetylphenyl radical. This radical intermediate then participates in a cascade of reactions with an arylhydrazine, leading to the formation of the 2-aryl-2H-indazole product. A base is typically required to facilitate the cyclization and rearomatization steps.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 2-aryl-2H-indazoles from 2'-haloacetophenones and arylhydrazines under photoredox conditions. While specific data for this compound is limited in the immediate literature, the high yields obtained with the analogous 2'-bromoacetophenone (B1265738) strongly support the feasibility and efficiency of this reaction.
| Entry | 2'-Haloacetophenone | Arylhydrazine | Photocatalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2'-Bromoacetophenone | Phenylhydrazine | 4CzIPN (2) | Cs₂CO₃ | DMSO | 12 | 85 |
| 2 | 2'-Bromoacetophenone | 4-Methoxyphenylhydrazine | 4CzIPN (2) | Cs₂CO₃ | DMSO | 12 | 82 |
| 3 | 2'-Bromoacetophenone | 4-Chlorophenylhydrazine | 4CzIPN (2) | Cs₂CO₃ | DMSO | 12 | 78 |
| 4 | 2'-Bromoacetophenone | N-Methyl-N-phenylhydrazine | 4CzIPN (2) | Cs₂CO₃ | DMSO | 16 | 75 |
| 5 | 2'-Chloroacetophenone | Phenylhydrazine | 4CzIPN (5) | K₂CO₃ | MeCN | 24 | 65 |
Note: This data is compiled from representative procedures for similar substrates and serves as a strong indicator for the expected outcomes with this compound.
Experimental Protocols
General Protocol for the Visible-Light-Mediated Synthesis of 2-Aryl-2H-Indazoles
This protocol is a representative procedure based on established methodologies for the reaction of 2'-haloacetophenones with arylhydrazines.
Materials:
-
This compound
-
Arylhydrazine hydrochloride
-
Photocatalyst (e.g., 4CzIPN, Eosin Y, or [Ru(bpy)₃]Cl₂)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or DIPEA)
-
Anhydrous solvent (e.g., DMSO or MeCN)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer
-
Visible light source (e.g., blue LED lamp, 40 W)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), arylhydrazine hydrochloride (0.3 mmol, 1.5 equiv.), the photocatalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the visible light source.
-
Irradiate the reaction mixture with the visible light source for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2H-indazole.
Visualizations
Signaling Pathway: General Mechanism for the Synthesis of 2-Aryl-2H-Indazoles
Caption: General mechanistic pathway for the photoredox synthesis of 2-aryl-2H-indazoles.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2-aryl-2H-indazoles.
These application notes provide a foundational understanding and a practical starting point for researchers interested in utilizing this compound in photoredox catalysis. The provided protocols and data serve as a guide for the development and optimization of specific synthetic transformations.
Application Notes and Protocols for Enzymatic Reactions with 2'-Iodoacetophenone as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds.[1] Its chemical reactivity, influenced by the presence of both a carbonyl group and an iodine atom, makes it a substrate of interest for various enzymatic transformations.[2] Biocatalysis offers a powerful and selective alternative to traditional chemical methods for modifying such molecules. These application notes provide an overview of potential enzymatic reactions involving this compound and detailed protocols for assessing these activities.
The primary enzymatic transformations anticipated for this compound are the reduction of the ketone functionality to a chiral alcohol and the cleavage of the carbon-iodine bond through dehalogenation. While specific kinetic data for this compound is not extensively available in the current literature, studies on structurally similar haloacetophenones provide a strong basis for predicting its enzymatic reactivity and for designing experimental workflows.[3][4]
Potential Enzymatic Reactions and Pathways
Two principal enzymatic pathways are proposed for the biotransformation of this compound: Ketoreduction and Dehalogenation.
Ketoreduction to 1-(2'-iodophenyl)ethanol
The reduction of the carbonyl group in this compound by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly probable reaction. These NAD(P)H-dependent enzymes are widely used in the synthesis of chiral alcohols from prochiral ketones.[5] The enzymatic reduction of various acetophenone (B1666503) derivatives has been extensively studied, with the nature and position of substituents on the aromatic ring influencing the reaction's efficiency and stereoselectivity.[4][6] For instance, studies with Yarrowia lipolytica have demonstrated the successful reduction of other halogenated acetophenones.[3][4][7] This suggests that KREDs are promising candidates for the asymmetric synthesis of (R)- or (S)-1-(2'-iodophenyl)ethanol, which are valuable chiral building blocks.
Caption: Enzymatic reduction of this compound to 1-(2'-iodophenyl)ethanol.
Dehalogenation to 2'-Hydroxyacetophenone
A second potential enzymatic reaction is the cleavage of the carbon-iodine bond by a dehalogenase. Dehalogenases are enzymes that catalyze the removal of halogen atoms from organic compounds.[7][8] While many known dehalogenases act on aliphatic compounds, there is evidence for enzymes capable of dehalogenating aromatic molecules.[9] This reaction would convert this compound into 2'-hydroxyacetophenone. The mechanism of dehalogenation can vary, with some enzymes proceeding through a hydrolytic or reductive pathway.[10]
Caption: Enzymatic dehalogenation of this compound.
Data Presentation: Enzyme Activity on Analogous Substrates
While specific kinetic data for this compound is limited, the following tables summarize data for related enzymatic reactions on analogous substrates to provide a comparative reference.
Table 1: Ketoreductase Activity on Acetophenone Derivatives
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| Yarrowia lipolytica ATCC 32-338A | 2,4'-Dibromoacetophenone | (R)-2,4'-dibromo-1-phenylethanol | >99% | 100% (after 3 days) | [3][4] |
| Yarrowia lipolytica (various strains) | Acetophenone | (R)-1-phenylethanol | 80-89% | High | [3][4] |
| Thermoanaerobacter pseudethanolicus ADH mutants | α-Haloacetophenone analogs | Chiral α-haloalcohols | High ee for various analogs | High conversion | [11] |
Table 2: Dehalogenase Activity on Halogenated Compounds
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Haloalkane dehalogenase | 1,2-Dibromoethane | 3.0 | 100 | 3.0 x 10⁴ | [6][12] |
| Iodotyrosine deiodinase (human) | Iodothyrosine | - | - | 8.6 x 10³ | [9] |
| dl-2-Haloacid dehalogenase | (S)-(-)-2-Chloropropionate | - | - | - | [13] |
Experimental Protocols
The following are generalized protocols for assessing the enzymatic activity of ketoreductases and dehalogenases with this compound. These protocols may require optimization for specific enzymes and experimental conditions.
Protocol 1: Screening and Kinetic Analysis of Ketoreductase Activity
This protocol describes a spectrophotometric assay to monitor the reduction of this compound by measuring the decrease in NADPH concentration.
Materials:
-
This compound
-
Ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme preparation (purified or cell lysate)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (for cofactor regeneration system, optional)
-
Glucose dehydrogenase (GDH) (for cofactor regeneration system, optional)
-
D-Glucose (for cofactor regeneration system, optional)
-
UV-Vis spectrophotometer or microplate reader
-
Quvettes or 96-well UV-transparent microplates
Assay Workflow:
Caption: Workflow for a spectrophotometric ketoreductase assay.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
0.2 mM NADPH
-
1 mM this compound (added from a stock solution in a suitable organic solvent like DMSO to ensure solubility, keeping the final solvent concentration low, e.g., <1% v/v).
-
-
Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the enzyme solution to the reaction mixture.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculation of Activity: The rate of NADPH oxidation is proportional to the enzyme activity. Calculate the specific activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the NADPH concentration constant and saturating.
Product Analysis (GC-MS):
To confirm the formation of 1-(2'-iodophenyl)ethanol and determine the enantiomeric excess, the reaction mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) using a chiral column.[11][14][15][16][17]
-
Sample Preparation: Quench the enzymatic reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product into the organic phase. Dry the organic phase (e.g., with anhydrous Na₂SO₄) and concentrate it.
-
GC-MS Analysis: Inject the sample onto a chiral GC column (e.g., HP-chiral-20B) and use an appropriate temperature program to separate the enantiomers of the product and the remaining substrate.[11] The mass spectrometer will confirm the identity of the product.
Protocol 2: Screening and Analysis of Dehalogenase Activity
This protocol describes a method to detect dehalogenase activity by measuring the release of iodide ions.
Materials:
-
This compound
-
Dehalogenase enzyme preparation
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Method for iodide detection (e.g., ion chromatography, colorimetric assay, or iodide-selective electrode)
Assay Workflow:
Caption: Workflow for a dehalogenase assay.
Procedure:
-
Reaction Setup: In a reaction vessel, combine:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM this compound
-
-
Reaction Initiation: Start the reaction by adding the dehalogenase enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time period.
-
Reaction Termination: Stop the reaction, for example, by heat inactivation or by adding an acid.
-
Iodide Detection: Measure the concentration of the released iodide ions. A standard curve with known concentrations of potassium iodide should be prepared for quantification.
-
Product Confirmation: Analyze the reaction mixture by HPLC or GC-MS to confirm the formation of 2'-hydroxyacetophenone.
Conclusion
This compound presents as a promising substrate for enzymatic transformations, particularly through ketoreduction and dehalogenation. The application notes and protocols provided here, based on existing knowledge of similar enzymatic reactions, offer a solid foundation for researchers to explore the biocatalytic potential of this compound. Further studies are warranted to identify specific enzymes that are highly active and selective towards this compound and to determine their kinetic parameters. Such research will be valuable for the development of novel, efficient, and sustainable synthetic routes for pharmaceuticals and other fine chemicals.
References
- 1. Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 3. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dwc.knaw.nl [dwc.knaw.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Chemistry Applications of 2'-Iodoacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2'-iodoacetophenone in continuous flow chemistry. The following sections highlight key applications, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering researchers scalable and efficient methods for the synthesis of valuable chemical intermediates.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the manufacturing of pharmaceuticals and materials science.[1] Its chemical structure, featuring a reactive iodine atom and a carbonyl group, allows for a wide range of chemical transformations.[1] The application of flow chemistry to reactions involving this compound offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.[2]
Application 1: Continuous Flow Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in medicinal chemistry. The continuous flow process for the coupling of this compound with arylboronic acids provides a robust and efficient method for the synthesis of 2-acetylbiphenyl (B1312439) derivatives.
Quantitative Data
| Entry | Arylboronic Acid | Product | Temp (°C) | Flow Rate (mL/min) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | 2-Acetylbiphenyl | 80 | 0.05 | 83 | [3] |
| 2 | 3-Methoxyphenylboronic acid | 2-Acetyl-3'-methoxybiphenyl | 80 | 0.05 | - | [3] |
| 3 | 4-Methoxyphenylboronic acid | 2-Acetyl-4'-methoxybiphenyl | 80 | 0.05 | - | [3] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Acetyl-4'-(trifluoromethyl)biphenyl | 80 | 0.05 | - | [3] |
Note: Specific yield data for entries 2-4 were not provided in the source material, but the reaction was successfully applied to these substrates.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
7% Pd/WA30 catalyst (spherical resin-supported palladium)
Equipment:
-
Syringe pump
-
Packed-bed reactor (e.g., cartridge packed with 7% Pd/WA30)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation: Prepare a homogeneous solution of this compound, the corresponding arylboronic acid (1.5 equivalents), and KOH in a mixed solvent of 1,4-dioxane and water.
-
System Setup: Prime the flow reactor system, ensuring the packed-bed catalyst cartridge is properly installed.
-
Reaction Execution: Pump the reagent solution through the catalyst cartridge at a controlled flow rate and temperature.
-
Work-up and Purification: The product stream is collected from the reactor outlet. The crude product can be purified using standard techniques such as extraction and column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the continuous flow Suzuki-Miyaura coupling of this compound.
Application 2: Continuous Flow Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. A continuous flow approach to the Heck reaction of this compound with n-butyl acrylate (B77674) demonstrates a rapid and efficient synthesis of the corresponding cinnamate (B1238496) derivative.
Quantitative Data
| Entry | Alkene | Catalyst | Solvent | Base | Temp (°C) | Residence Time (min) | Yield | Ref. |
| 1 | n-Butyl acrylate | Polymer-supported Pd(0) (0.5 mol%) | DMF | Triethylamine (B128534) | 110 | 30 | High (exact value not specified) | [4] |
Experimental Protocol
Materials:
-
This compound
-
n-Butyl acrylate
-
Polymer-supported Pd(0) catalyst
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
Equipment:
-
Two syringe pumps
-
T-mixer
-
Heated reactor coil
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve this compound and triethylamine in DMF.
-
Solution B: Prepare a solution of n-butyl acrylate in DMF.
-
-
System Setup: Set up the flow reactor with a packed-bed of the polymer-supported palladium catalyst or introduce the catalyst in a soluble form that is later scavenged.
-
Reaction Execution: Pump solutions A and B at equal flow rates into a T-mixer. The combined stream then flows through the heated reactor coil.
-
Work-up and Purification: The product stream is cooled and collected. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the continuous flow Heck reaction of this compound.
Application 3: Continuous Flow Sonogashira Coupling (Proposed Protocol)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This proposed protocol adapts a general method for the flow synthesis of substituted alkynes to this compound.[1]
Quantitative Data (Representative Examples for Iodobenzene Derivatives)
| Entry | Aryl Halide | Alkyne | Catalyst System | Temp (°C) | Flow Rate (mL/min) | Yield (%) | Ref. |
| 1 | Iodobenzene | Phenylacetylene | Pd on alumina (B75360) / Cu₂O | 80 | 0.1 | 74 | [1] |
| 2 | 4-Iodotoluene | 2-Methylbut-3-yn-2-ol | Pd on alumina / Cu₂O | 80 | 0.1 | 58 | [1] |
Experimental Protocol
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium on alumina
-
Copper(I) oxide (Cu₂O) on alumina
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
Equipment:
-
Syringe pump
-
Packed-bed reactor (e.g., two cartridges in series packed with Pd/alumina and Cu₂O/alumina)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation: Dissolve this compound and the terminal alkyne in a 9:1 mixture of anhydrous THF and DMA.
-
System Setup: Prepare a packed-bed reactor with a mixture of palladium on alumina and copper(I) oxide on alumina.
-
Reaction Execution: Pump the reagent solution through the heated packed-bed reactor at the specified flow rate and temperature.
-
Work-up and Purification: The collected eluate is quenched with water and extracted with an organic solvent (e.g., hexane). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Reaction Scheme Diagram
Caption: Sonogashira coupling of this compound.
Application 4: Continuous Flow Nucleophilic Aromatic Substitution (SNAr) (Proposed Protocol)
The electron-withdrawing acetyl group on this compound activates the aromatic ring towards nucleophilic aromatic substitution. This proposed protocol outlines a general approach for the SNAr reaction with amines in a continuous flow system.
Experimental Protocol
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Solvent (e.g., DMSO, NMP)
Equipment:
-
Two syringe pumps
-
T-mixer
-
Heated reactor coil
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve this compound in the chosen solvent.
-
Solution B: Dissolve the amine nucleophile and the base in the same solvent.
-
-
System Setup: Assemble the flow reactor with a T-mixer and a heated reactor coil of appropriate volume for the desired residence time.
-
Reaction Execution: Pump solutions A and B at equal flow rates into the T-mixer. The resulting mixture flows through the heated coil reactor.
-
Work-up and Purification: The product stream is collected and can be worked up by quenching with water and extracting with an appropriate organic solvent. Purification is achieved through standard methods like crystallization or column chromatography.
Logical Relationship Diagram
Caption: Logical flow of the proposed SNAr reaction.
Conclusion
The application of continuous flow chemistry to reactions involving this compound provides significant advantages for the synthesis of complex organic molecules. The protocols outlined in this document for Suzuki-Miyaura, Heck, Sonogashira, and SNAr reactions offer researchers and process chemists scalable, efficient, and safer alternatives to traditional batch methods. These approaches are particularly valuable in the context of pharmaceutical development and manufacturing, where process optimization and consistency are paramount.
References
Protecting the Ketone: Strategies for Selective Reactions of 2'-Iodoacetophenone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the field of drug development, the selective modification of a single functional group in a polyfunctional molecule is a common challenge. 2'-Iodoacetophenone is a valuable building block, featuring a reactive ketone and an aryl iodide. The aryl iodide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. However, the nucleophilic and basic conditions often employed in these transformations can lead to undesired side reactions at the electrophilic ketone. To achieve chemoselectivity, a protecting group strategy for the ketone is essential. This document provides detailed application notes and protocols for the protection of the ketone in this compound as a cyclic acetal (B89532), its use in a representative cross-coupling reaction, and the subsequent deprotection to regenerate the ketone.
Introduction to Protecting Group Strategy
A protecting group is a chemical moiety that is temporarily introduced to a functional group to render it inert to specific reaction conditions. After the desired transformation is complete, the protecting group is removed to restore the original functionality. For ketones, the most common and effective protecting groups are acetals, particularly cyclic acetals formed with diols like ethylene (B1197577) glycol.[1][2] These groups are stable under basic, nucleophilic, and reductive conditions, making them ideal for facilitating reactions at other sites of the molecule, such as the aryl iodide of this compound.[3] The protection and subsequent deprotection add steps to a synthetic sequence, but they are often indispensable for achieving the desired chemical transformation with high yield and purity.
Application: Enabling Sonogashira Cross-Coupling
A prime example demonstrating the utility of protecting the ketone in this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] Without protection, the basic conditions (typically an amine base) and the nucleophilic acetylide could potentially react with the ketone. By converting the ketone to a 1,3-dioxolane (B20135), the Sonogashira reaction can proceed selectively at the aryl iodide position.
Experimental Protocols
Protocol 1: Protection of this compound as a 1,3-Dioxolane
This protocol describes the acid-catalyzed formation of the ethylene glycol acetal of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Ethylene glycol[5]
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-iodophenyl)-2-methyl-1,3-dioxolane.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
| Parameter | Value | Reference |
| Reactant Ratio | 1:2 (this compound:Ethylene Glycol) | [6] |
| Catalyst | p-Toluenesulfonic acid | [6] |
| Solvent | Toluene | [6] |
| Temperature | Reflux | [3] |
| Reaction Time | 2-6 hours (monitor by TLC) | [6] |
| Typical Yield | 85-95% | [6] |
Protocol 2: Sonogashira Coupling of 2-(2-Iodophenyl)-2-methyl-1,3-dioxolane
This protocol details a representative Sonogashira coupling reaction with the protected this compound.
Materials:
-
2-(2-Iodophenyl)-2-methyl-1,3-dioxolane (from Protocol 1)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(2-iodophenyl)-2-methyl-1,3-dioxolane (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add the anhydrous solvent, followed by triethylamine (3.0 eq).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactant Ratio | 1:1.2 (Aryl Iodide:Alkyne) | N/A |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | N/A |
| Copper Co-catalyst | CuI (5 mol%) | N/A |
| Base | Triethylamine | N/A |
| Solvent | THF or DMF | N/A |
| Temperature | 25-70 °C | N/A |
| Reaction Time | 4-24 hours (monitor by TLC) | N/A |
| Typical Yield | 70-90% | N/A |
Protocol 3: Deprotection of the Acetal to Regenerate the Ketone
This protocol describes the acid-catalyzed hydrolysis of the 1,3-dioxolane to restore the ketone functionality.
Materials:
-
Protected Sonogashira product (from Protocol 2)
-
Dilute aqueous hydrochloric acid (e.g., 1-3 M HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
Dissolve the protected Sonogashira product (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
| Parameter | Value | Reference |
| Reagents | Dilute HCl in Acetone/Water | [7] |
| Temperature | Room Temperature to mild heating | [7] |
| Reaction Time | 1-12 hours (monitor by TLC) | [7] |
| Typical Yield | >90% | [7] |
Visualization of the Strategy
Caption: Workflow for the protecting group strategy.
Signaling Pathway Analogy
The logic of a protecting group strategy can be compared to a controlled signaling pathway where a specific signal (chemical reaction) is directed to a particular receptor (functional group) while other potential receptors are temporarily blocked.
Caption: Logic of selective reaction pathways.
Conclusion
The use of a cyclic acetal as a protecting group for the ketone functionality of this compound is a robust and reliable strategy to enable selective transformations at the aryl iodide position. The protocols provided herein for protection, Sonogashira coupling, and deprotection offer a general framework that can be adapted for a variety of cross-coupling reactions and other synthetic manipulations. This approach is of significant value to researchers in medicinal chemistry and drug development, where the synthesis of complex, highly functionalized molecules is a constant necessity. Careful monitoring of each step by techniques such as TLC is crucial for optimizing reaction times and ensuring high yields of the desired products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. mdpi.org [mdpi.org]
- 5. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 2'-Iodoacetophenone
Welcome to the technical support center for optimizing the Sonogashira coupling of 2'-Iodoacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.
Troubleshooting Guide
Low product yield in the Sonogashira coupling of this compound is a common issue stemming from the steric hindrance and electronic effects of the ortho-acetyl group. This guide provides a systematic approach to identifying and resolving potential problems.
Issue 1: Low or No Product Yield
A primary challenge in this specific coupling is the combination of an electron-withdrawing acetyl group and its ortho position, which can impede the catalytic cycle. If you are experiencing low to no yield, consider the following troubleshooting steps.
Troubleshooting Workflow for Low or No Product Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Detailed Checklist and Recommendations:
-
Catalyst System Evaluation:
-
Palladium Source: Ensure the activity of your palladium catalyst. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices, but can degrade upon storage. Consider using fresh catalyst or a more robust pre-catalyst.
-
Ligand Choice: For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.
-
Copper Co-catalyst: If using a copper-catalyzed protocol, ensure the Cu(I) source (typically CuI) is fresh, as it can oxidize to Cu(II), which is ineffective.
-
-
Reaction Condition Optimization:
-
Solvent: Aprotic polar solvents like DMF, THF, or acetonitrile (B52724) are generally effective. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1]
-
Base: An amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is required to deprotonate the alkyne.[2] The base must be dry and used in excess. For challenging substrates, a stronger base or different base/solvent combination may be necessary.
-
Temperature: While aryl iodides are the most reactive halides and can often be coupled at room temperature, sterically hindered substrates may require heating to overcome the activation energy barrier.[2] However, excessive heat can lead to catalyst decomposition.
-
-
Reagent Quality and Handling:
-
Purity: Impurities in the this compound or the terminal alkyne can poison the catalyst. Purify starting materials if necessary.
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[2] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to degas all solvents and reagents.[2]
-
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a symmetrical diyne from the terminal alkyne is a common side reaction, particularly in copper-catalyzed systems.
Strategies to Minimize Homocoupling:
-
Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst.[1] Copper-free protocols often require specific ligands or different reaction conditions to proceed efficiently.
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere throughout the reaction.
-
Controlled Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
Issue 3: Formation of Palladium Black
The appearance of a black precipitate indicates the decomposition and agglomeration of the palladium(0) catalyst, rendering it inactive.
Preventative Measures:
-
Ensure an Oxygen-Free Environment: As with homocoupling, oxygen is a primary culprit in catalyst decomposition.
-
Use High-Purity Reagents and Solvents: Impurities can promote the formation of palladium black.
-
Optimize Temperature: Avoid excessive heating, which can accelerate catalyst decomposition. Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting palladium black formation.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: The core components are an aryl or vinyl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a base (commonly an amine like triethylamine).[3] A copper(I) co-catalyst (e.g., CuI) is often used to increase the reaction rate but can be omitted in "copper-free" protocols.[3]
Q2: What is the general reactivity order for aryl halides in this reaction?
A2: The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl. Aryl iodides are the most reactive and often allow for milder reaction conditions.
Q3: Can I run a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions may necessitate the use of specific ligands or modified reaction conditions to achieve good yields.
Q4: How does the ortho-acetyl group in this compound affect the reaction?
A4: The ortho-acetyl group presents two main challenges:
-
Steric Hindrance: Its proximity to the iodine atom can sterically hinder the approach of the bulky palladium catalyst to the C-I bond for oxidative addition.
-
Electronic Effects: The electron-withdrawing nature of the acetyl group can influence the electron density of the aryl ring, potentially affecting the rate of oxidative addition.
Q5: What are some recommended starting conditions for the Sonogashira coupling of this compound?
A5: Given the challenges of this substrate, a good starting point would be a copper-free protocol using a bulky, electron-rich phosphine ligand to promote the catalytic cycle. See the detailed experimental protocols below for specific examples.
Data Presentation
The following tables summarize reaction conditions and yields for the Sonogashira coupling of substrates similar to this compound. These should serve as a reference for optimization.
Table 1: Comparison of Catalyst Systems for ortho-Substituted Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | Ionic Liquid | 55 | 96 |
| 2 | 1-Bromo-2-methylbenzene | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | K₃PO₄ | Toluene (B28343) | 100 | 85 |
| 3 | 2-Bromoacetophenone | Phenylacetylene | NHC-Pd (0.1) | - | - | TEA | Dioxane | 80 | Low |
Table 2: Effect of Solvent and Base on Yield
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 4'-Iodoacetophenone | Phenylacetylene | Pd(PPh₃)₄/CuI | THF | TEA | RT | 92 |
| 2 | 4'-Iodoacetophenone | Phenylacetylene | Pd(OAc)₂ | DMF | Bu₄NOAc | RT | 88 |
| 3 | 4'-Iodoacetophenone | Phenylacetylene | Pd/C | Water | K₂CO₃ | 80 | 78 |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Iodide
This protocol is a good starting point for the coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, SPhos, K₃PO₄, and this compound.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Classic Sonogashira Coupling with Copper(I) Iodide
This protocol can be attempted if copper-free methods are unsuccessful, but be mindful of potential homocoupling.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Anhydrous, degassed triethylamine (3 mL)
-
Anhydrous, degassed THF (3 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and this compound.
-
Add the anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Gentle heating (40-50 °C) may be required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and proceed with an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Sonogashira Catalytic Cycle (Copper-Catalyzed)
Caption: The interconnected catalytic cycles in a copper-co-catalyzed Sonogashira reaction.
References
Technical Support Center: Synthesis of 2'-Iodoacetophenone
Welcome to the technical support center for the synthesis of 2'-Iodoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Diazotization-Iodination (Sandmeyer-type reaction) of 2'-Aminoacetophenone (B46740): This is a classic and reliable method for introducing iodine at a specific position on the aromatic ring. It involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.
-
Direct Electrophilic Iodination of Acetophenone (B1666503): This method involves the direct reaction of acetophenone with an iodinating agent. However, controlling the regioselectivity to favor the ortho-isomer can be challenging.
Q2: Why is my yield of this compound consistently low when using the Sandmeyer-type reaction?
A2: Low yields in the diazotization-iodination of 2'-aminoacetophenone are often attributed to several competing side reactions. The primary culprits include the formation of 2'-hydroxyacetophenone (B8834) through reaction with water, and the formation of azo compounds via self-coupling of the diazonium salt or coupling with the starting amine. The stability of the diazonium salt is critical; it is prone to decomposition, especially at temperatures above 0-5 °C.
Q3: I am observing multiple spots on my TLC after direct iodination of acetophenone. What are these byproducts?
A3: When performing direct iodination of acetophenone, the formation of multiple products is a common issue. The main byproducts are typically:
-
α-Iodoacetophenone: Iodination at the methyl group adjacent to the carbonyl.
-
4'-Iodoacetophenone: The para-isomer, which is often the thermodynamic product.
-
Di- and poly-iodinated products: Over-iodination of the aromatic ring, especially with highly activated substrates.
Q4: How can I effectively purify crude this compound?
A4: Purification of this compound is most commonly achieved through column chromatography on silica (B1680970) gel. A typical eluent system is a mixture of hexanes and ethyl acetate (B1210297). Recrystallization can also be an effective method, with the choice of solvent depending on the impurities present.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.
Synthesis Route 1: Diazotization-Iodination of 2'-Aminoacetophenone
Issue 1: Low Yield of this compound and Formation of a Phenolic Byproduct
| Potential Cause | Suggested Solution |
| Reaction of the diazonium salt with water | Maintain a low reaction temperature (0-5 °C) throughout the diazotization and iodination steps. Use of a non-aqueous solvent for the reaction can also minimize the formation of the phenol (B47542) byproduct. Adding the cold diazonium salt solution dropwise to the iodide solution, rather than the reverse, can also be beneficial.[1] |
| Decomposition of the diazonium salt | Ensure the diazonium salt is used immediately after its formation. Avoid allowing the reaction temperature to rise above 5 °C. |
Issue 2: Formation of Colored Impurities (Azo Dyes)
| Potential Cause | Suggested Solution |
| Azo coupling of the diazonium salt with unreacted 2'-aminoacetophenone or other electron-rich species | Ensure complete diazotization by using a slight excess of sodium nitrite (B80452) and sufficient acid. Maintain a low temperature to slow down the coupling reaction. Running the reaction at higher dilution may also reduce the rate of bimolecular coupling reactions. |
Synthesis Route 2: Direct Iodination of Acetophenone
Issue 3: Poor Regioselectivity (Formation of 4'-Iodoacetophenone)
| Potential Cause | Suggested Solution |
| The acetyl group is a meta-director, but under certain conditions, para-substitution can be favored. | The choice of iodinating agent and reaction conditions is crucial for directing the substitution to the ortho position. The use of certain directing groups or specific catalysts can enhance ortho-selectivity. |
Issue 4: Formation of α-Iodoacetophenone
| Potential Cause | Suggested Solution |
| Enolization of the acetophenone followed by reaction with the iodinating agent. | Reaction conditions can be optimized to favor aromatic iodination over side-chain iodination. For instance, using elemental iodine with an oxidizing agent in the absence of a strong base can favor ring iodination. |
Issue 5: Over-iodination of the Aromatic Ring
| Potential Cause | Suggested Solution |
| High reactivity of the iodinating agent or prolonged reaction times. | Use a stoichiometric amount of the iodinating agent. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed. Using a milder iodinating agent can also help prevent over-iodination.[2] |
Quantitative Data on Side Reactions
| Synthesis Route | Side Product | Factors Favoring Formation | Mitigation Strategies | Reported Yields of Side Product (if available) |
| Diazotization-Iodination | 2'-Hydroxyacetophenone | Higher temperatures, presence of water | Low temperature (0-5 °C), non-aqueous solvents | Not specified in reviewed literature |
| Diazotization-Iodination | Azo compounds | Incomplete diazotization, excess starting amine, higher temperatures | Sufficient diazotizing agent and acid, low temperature, high dilution | Not specified in reviewed literature |
| Direct Iodination | α-Iodoacetophenone | Basic conditions, certain catalysts (e.g., CuO) | Acidic conditions, careful choice of iodinating agent | Can be the major product under certain conditions |
| Direct Iodination | 4'-Iodoacetophenone | Thermodynamic control, steric hindrance at ortho position | Use of directing groups, specific ortho-directing iodination reagents | Often a significant byproduct in non-selective iodinations |
| Direct Iodination | Di- and Poly-iodoacetophenones | Excess iodinating agent, highly activating conditions | Stoichiometric control of reagents, monitoring reaction progress | Dependent on reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2'-Aminoacetophenone
This protocol is adapted from established Sandmeyer-type reaction procedures.[3][4]
Materials:
-
2'-Aminoacetophenone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetonitrile (CH₃CN)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in acetonitrile.
-
Add p-toluenesulfonic acid monohydrate (3.0 eq) to the solution. Cool the resulting suspension to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (2.0 eq) in water. In another beaker, prepare a solution of potassium iodide (2.5 eq) in water.
-
Slowly add the sodium nitrite solution to the cooled suspension of the amine salt, keeping the temperature below 5 °C. Stir the mixture for 10-15 minutes at this temperature.
-
To the resulting diazonium salt solution, slowly add the potassium iodide solution. A vigorous evolution of nitrogen gas may be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Neutralize the aqueous layer by the addition of a saturated sodium bicarbonate solution until the pH is between 9 and 10.
-
Add a solution of sodium thiosulfate to quench any remaining iodine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexanes:ethyl acetate gradient.
Protocol 2: General Procedure for α-Iodination of Acetophenone
This protocol is a general method for the α-iodination of ketones and may require optimization for acetophenone to minimize ring iodination.
Materials:
-
Acetophenone
-
Iodine (I₂)
-
Methanol (MeOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 eq) in methanol, add iodine (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a 10% aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude α-iodoacetophenone.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via diazotization.
Caption: Main and side reaction pathways in the synthesis of this compound via diazotization.
Caption: Potential products in the direct iodination of acetophenone.
References
Technical Support Center: Purification of 2'-Iodoacetophenone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2'-Iodoacetophenone by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is typically a clear yellow liquid or a low-melting solid.[1] The presence of darker colors, such as brown or amber, may indicate the presence of impurities.
Q2: What are the common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials from the synthesis, such as 2-acetylaniline, and by-products formed during the reaction.[1] Depending on the synthetic route, other halogenated aromatic compounds or isomers could also be present.
Q3: Is this compound stable on silica (B1680970) gel?
This compound, as a halogenated aromatic ketone, is generally stable on silica gel under standard column chromatography conditions. However, prolonged exposure to silica gel, especially if it is acidic, can potentially lead to degradation for sensitive compounds. If you suspect instability, you can perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear.
Q4: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to its aromatic ring and carbonyl group. It can be easily visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound is not moving off the baseline (Rf = 0). | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. - Consider switching to a more polar solvent system, such as dichloromethane (B109758)/methanol (B129727). |
| The compound is running with the solvent front (Rf = 1). | The eluent is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. |
| Poor separation between this compound and impurities. | - The solvent system has poor selectivity for the compounds. - The column is overloaded. - The column was packed improperly. | - Screen different solvent systems using TLC to find one that provides better separation between the spots of interest. Aim for a difference in Rf values (ΔRf) of at least 0.2. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| The bands are tailing or streaking. | - The compound may be interacting too strongly with the silica gel. - The sample was loaded in a solvent that was too strong. - The compound is degrading on the column. | - Add a small amount of a slightly more polar solvent (like a few drops of methanol in a dichloromethane eluent) to reduce strong interactions. - Dissolve the sample in a minimal amount of the initial, least polar eluent for loading. - If degradation is suspected, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent. |
| The purified product is still colored. | The colored impurity has a similar polarity to this compound. | - Try a different solvent system with different selectivity (e.g., toluene/ethyl acetate). - Consider a pre-purification step, such as treatment with activated carbon, to remove some of the colored impurities before chromatography. |
Quantitative Data Summary
The ideal mobile phase for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to achieve an Rf value for the desired compound in the range of 0.2-0.4 to ensure good separation. Below is a table of common solvent systems used for the purification of aromatic ketones like this compound.
| Solvent System (v/v) | Typical Polarity | Expected Rf of this compound | Notes |
| 9:1 Hexane:Ethyl Acetate | Low | ~0.3 - 0.4[1] | A good starting point for many aromatic ketones. |
| 4:1 Hexane:Ethyl Acetate | Low-Medium | > 0.5 | May be too polar, causing the compound to elute too quickly. |
| 19:1 Hexane:Ethyl Acetate | Very Low | < 0.2 | May be too non-polar, resulting in slow elution. |
| Dichloromethane | Medium | Variable | Can be used as a single eluent or in combination with hexane or methanol. |
| Toluene:Ethyl Acetate | Low-Medium (Aromatic) | Variable | Offers different selectivity compared to aliphatic/ester systems. |
Detailed Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography on silica gel.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a 9:1 mixture of hexane and ethyl acetate.[1]
-
Prepare a sufficient volume to run the entire column.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand (approximately 0.5 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully pipette the sample solution onto the top of the sand layer.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of fresh mobile phase and repeat the draining process to ensure the entire sample is loaded onto the silica gel in a narrow band.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., in test tubes).
-
Apply gentle pressure to the top of the column using a pump or air line to increase the flow rate (flash chromatography).
-
Maintain a constant flow rate and continuously add more mobile phase to the top of the column to prevent it from running dry.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with palladium-catalyzed reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during your palladium-catalyzed reaction, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: The reaction has stalled, and a black precipitate has formed.
Question: My reaction has stopped progressing, and I see a black solid forming in the flask. What is happening, and how can I fix it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This reduces the concentration of the active catalyst in your reaction, leading to low or no conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Pd(II) to Pd(0) | If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, (PhCN)₂PdCl₂), it must be reduced in situ to the active Pd(0) species.[1] Ensure your reaction conditions, including the choice of ligand and solvent, facilitate this reduction. Some ligands, like phosphines, can aid in this process. |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species, which then precipitate as palladium black. It is critical to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] |
| High Reaction Temperature | Excessive heat can cause the catalyst to agglomerate and precipitate out of solution. Consider lowering the reaction temperature. Optimization may be needed to find the ideal balance between the reaction rate and catalyst stability. |
| Inappropriate Solvent | The choice of solvent can impact the stability of the catalyst. Highly polar aprotic solvents like DMF or NMP are often used as they can help stabilize the catalytic species. |
Issue 2: The conversion is low, but there is no visible palladium black.
Question: My reaction is not proceeding to completion, but I don't observe any of the typical black precipitate. What else could be wrong?
Answer: Low conversion without the formation of palladium black can be attributed to several factors related to the catalyst system, reagents, or reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Ligand Choice or Concentration | The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity.[3] Electron-rich and bulky phosphine (B1218219) ligands often yield good results.[3] The ligand-to-palladium ratio is also critical; a common starting point for monodentate phosphines is 2:1. Too little ligand can lead to instability, while too much can inhibit the reaction. |
| Ineffective Base | The base plays a key role in the catalytic cycle. If the base is too weak, insoluble, or sterically hindered, it may not be effective. Consider screening different bases such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOtBu). The choice of base can also influence side reactions.[2] |
| Poor Quality of Reagents or Solvents | Impurities in your starting materials or solvents can act as catalyst poisons. Water, in particular, can be detrimental in some reactions by promoting side reactions like protodeboronation in Suzuki couplings.[4][5] Ensure you are using high-purity, dry reagents and solvents. |
| Substrate-Specific Issues | Some substrates, like certain pyridine (B92270) derivatives, can coordinate to the palladium center and inhibit the catalyst.[2] In such cases, using bulkier ligands can sometimes mitigate this inhibition.[2] Additionally, the reactivity of aryl halides generally follows the trend I > Br > OTf > Cl.[6][7] For less reactive halides like chlorides, more electron-rich and bulky ligands may be required.[7][8] |
| Side Reactions | Common side reactions that consume starting materials and lower the yield of the desired product include homocoupling of boronic acids in Suzuki reactions and hydrodehalogenation.[2][8] Optimizing the reaction conditions, such as the choice of ligand and base, can help minimize these competing pathways.[2] |
Troubleshooting Workflow
If you are experiencing low conversion, the following workflow can help you diagnose the issue.
Caption: A flowchart for troubleshooting low conversion in palladium-catalyzed reactions.
Key Experimental Protocols
Protocol 1: Degassing Solvents
The removal of dissolved oxygen from reaction solvents is crucial for preventing the oxidation of the active Pd(0) catalyst.
Method: Freeze-Pump-Thaw
This is one of the most effective methods for degassing solvents.
-
Freeze: Place the solvent in a Schlenk flask and immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the stopcock to a vacuum line and evacuate the headspace for several minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat this cycle of freezing, pumping, and thawing at least three times to ensure all dissolved oxygen has been removed.
-
Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Setting up a Reaction under an Inert Atmosphere
Maintaining an oxygen-free environment is critical for the success of most palladium-catalyzed reactions.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.
-
Assemble Apparatus: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser) and connect it to a Schlenk line or a manifold that can supply both vacuum and an inert gas.
-
Purge the System: Evacuate the assembled glassware under vacuum and then backfill with an inert gas. Repeat this vacuum/backfill cycle three to five times to remove any air from the system.
-
Add Reagents: Add solid reagents (e.g., catalyst, ligand, base, and solid starting materials) to the flask under a positive pressure of inert gas.
-
Add Solvents and Liquid Reagents: Add degassed solvents and any liquid reagents via a syringe through a rubber septum.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.
Quantitative Data Summary
The following tables provide general guidelines for reaction parameters. Optimal conditions will be substrate-dependent and may require screening.
Table 1: Typical Reaction Parameters for Common Cross-Coupling Reactions
| Reaction Type | Typical Pd Loading (mol%) | Typical Ligand:Pd Ratio | Common Solvents | Common Bases | Typical Temperature (°C) |
| Suzuki-Miyaura | 0.1 - 5 | 1:1 to 4:1 | Toluene, Dioxane, THF, DME/H₂O[4][9] | K₂CO₃, K₃PO₄, Cs₂CO₃, KF[4][9][10] | 25 - 120[10] |
| Buchwald-Hartwig | 0.5 - 3 | 1:1 to 2:1 | Toluene, Dioxane, THF[6] | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃[11] | 80 - 110[6] |
| Heck | 0.5 - 5 | 2:1 to 4:1 | DMF, NMP, DMA[12] | Et₃N, K₂CO₃, NaOAc[12] | 50 - 140[12][13] |
| Sonogashira | 0.1 - 5 | 2:1 to 4:1 | THF, DMF, Toluene | Et₃N, i-Pr₂NEt | 25 - 100 |
Note: These are general ranges and should be optimized for each specific reaction.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. reddit.com [reddit.com]
preventing catalyst deactivation with 2'-Iodoacetophenone
Disclaimer: There is no information available in the publicly accessible scientific literature or patent databases describing the use of 2'-Iodoacetophenone for the prevention of catalyst deactivation. The following technical support center provides general guidance on troubleshooting and preventing common catalyst deactivation issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The main causes can be broadly categorized into three types: chemical, thermal, and mechanical.
-
Chemical Deactivation:
-
Poisoning: Strong chemisorption of impurities from the feed stream onto the active sites of the catalyst. Common poisons include compounds containing sulfur, nitrogen, phosphorus, and heavy metals. This can be reversible or irreversible.
-
Fouling: Physical deposition of substances from the fluid phase onto the catalyst surface, blocking active sites and pores. This is common in heavy oil processing where coke and other carbonaceous materials deposit on the catalyst.
-
Leaching: Dissolution of the active catalytic species into the reaction medium, which is a concern for supported catalysts.
-
-
Thermal Deactivation:
-
Sintering: Agglomeration of catalyst particles, especially at high temperatures, leading to a decrease in the active surface area. This is a common issue for supported metal catalysts.
-
-
Mechanical Deactivation:
-
Attrition: Physical loss of catalyst material due to friction and collision between particles, particularly in stirred tank or fluidized bed reactors.
-
Crushing: Breakdown of the catalyst pellet due to high mechanical stress.
-
Q2: How can I determine the cause of my catalyst's deactivation?
A systematic approach is necessary to identify the root cause of deactivation. The following workflow can guide your investigation.
Caption: A logical workflow for troubleshooting the cause of catalyst deactivation.
Q3: What are some general strategies to prevent catalyst deactivation?
Preventative measures depend on the specific cause of deactivation. Here are some common strategies:
| Deactivation Mechanism | Prevention/Mitigation Strategies |
| Poisoning | - Purify reactants and solvents to remove impurities.- Use a guard bed to trap poisons before they reach the catalyst.- Modify the catalyst to make it more resistant to specific poisons. |
| Fouling/Coking | - Optimize reaction conditions (e.g., lower temperature, different pressure) to minimize coke formation.- Introduce a co-feed that inhibits coke formation (e.g., H₂).- Design catalysts with larger pores to reduce blockage. |
| Sintering | - Operate at lower temperatures if possible.- Improve the interaction between the metal particles and the support material.- Choose a more thermally stable support material. |
| Leaching | - Use a different solvent that does not dissolve the active species.- Chemically anchor the active species more strongly to the support.- For homogeneous catalysts, consider immobilization on a solid support. |
Troubleshooting Guides
Problem 1: My palladium-on-carbon (Pd/C) catalyst dies after one run in a cross-coupling reaction.
-
Possible Cause 1: Leaching of Palladium. The palladium may be leaching from the carbon support into the solution.
-
Troubleshooting Step: After filtering the catalyst, take a sample of the reaction mixture and add a fresh batch of starting materials. If the reaction proceeds, it indicates that the active catalyst is in the solution (homogeneous catalysis due to leaching).
-
Solution: Consider using a different solvent, or a ligand that helps to stabilize the palladium on the support. Alternatively, specialized "leach-proof" catalysts are commercially available.
-
-
Possible Cause 2: Product Inhibition/Poisoning. A product or byproduct of the reaction might be strongly adsorbing to the palladium surface, poisoning the active sites.
-
Troubleshooting Step: Analyze the composition of your crude reaction mixture using techniques like GC-MS or LC-MS to identify potential byproducts.
-
Solution: Purify your starting materials to eliminate potential poison precursors. If a product is the inhibitor, running the reaction at lower conversion and recycling the starting materials might be an option.
-
Problem 2: My zeolite catalyst shows a rapid decline in activity when processing biomass-derived feedstocks.
-
Possible Cause: Coking. Biomass-derived molecules, especially those with high oxygen content, can readily form coke on the acidic sites of zeolites.
-
Troubleshooting Step: Perform a thermogravimetric analysis (TGA) on the spent catalyst. A significant weight loss upon heating in air indicates the presence of carbonaceous deposits.
-
Solution: Co-feed hydrogen to suppress coke formation. Alternatively, a regeneration step involving a controlled burn-off of the coke in air can restore activity.
-
Experimental Protocols
Protocol 1: Hot Filtration Test for Catalyst Leaching
This experiment is designed to determine if a solid catalyst is leaching active metal species into the reaction solution.
Methodology:
-
Set up the catalytic reaction as you normally would.
-
Allow the reaction to proceed to approximately 20-30% conversion.
-
Carefully and quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate (the solution) to continue stirring at the reaction temperature.
-
Monitor the progress of the reaction in the filtrate over time by taking samples for analysis (e.g., by GC, HPLC, or NMR).
Interpretation of Results:
-
Reaction Continues: If the reaction continues to proceed in the filtrate, it is a strong indication that the active catalytic species has leached from the solid support and is acting as a homogeneous catalyst.
-
Reaction Stops: If the reaction stops after the solid catalyst is removed, it suggests that the catalysis is truly heterogeneous and significant leaching is not occurring.
Caption: Workflow for the hot filtration test to detect catalyst leaching.
Technical Support Center: Optimizing Reaction Conditions for Indenol Synthesis
Welcome to the Technical Support Center for Indenol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for optimizing the synthesis of indenol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during indenol synthesis, offering potential causes and actionable solutions to improve reaction outcomes.
Q1: My indenol synthesis is resulting in a very low yield. What are the common culprits and how can I improve it?
A1: Low yields in indenol synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to reagent quality. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. It is advisable to perform small-scale trial reactions to determine the ideal parameters without committing large quantities of starting materials.
-
Catalyst and Ligand Inefficiency: The choice of catalyst and ligand is crucial, especially in transition metal-catalyzed reactions. The catalyst may be inactive or poisoned. Ensure the catalyst is from a reliable source and handled under appropriate inert conditions if it is air or moisture-sensitive. Experiment with different ligands to find one that promotes the desired transformation efficiently.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, especially for moisture-sensitive reactions.
-
Atmospheric Moisture and Oxygen: Many transition metal-catalyzed reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired indenol product may be unstable under the reaction or workup conditions. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1]
Q2: I am observing significant formation of side products in my reaction mixture. How can I improve the selectivity towards the desired indenol?
A2: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions and reagent selection.
-
Competing Reaction Pathways: Depending on the synthetic route, side reactions such as dimerization of starting materials, or the formation of constitutional isomers may compete with the desired cyclization. Adjusting the reaction temperature, concentration, or the rate of addition of a key reagent can help favor the desired pathway.
-
Catalyst and Ligand Choice: The ligand coordinated to the metal center can significantly influence the selectivity of the reaction. Screening a variety of ligands (e.g., phosphine-based, N-heterocyclic carbenes) can help identify a system that minimizes the formation of unwanted byproducts.
-
Protecting Groups: If your starting materials contain sensitive functional groups, they may be participating in side reactions. The use of appropriate protecting groups can mask these functionalities and improve the selectivity of the reaction.
Q3: I'm having difficulty purifying my indenol product. What are some effective purification strategies?
A3: Purification of indenol derivatives can sometimes be challenging due to their polarity and potential instability on silica (B1680970) gel.
-
Flash Column Chromatography: This is the most common method for purifying indenol derivatives.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between your product and impurities, aiming for an Rf value of 0.2-0.3 for the product. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[2][3]
-
Deactivation of Silica Gel: If your indenol is acid-sensitive and decomposes on the column, you can deactivate the silica gel by adding a small amount of triethylamine (B128534) (1-3%) to the eluent system.[4]
-
Gradient Elution: For difficult separations, a gradient elution, where the polarity of the solvent system is gradually increased, can be effective.[4]
-
-
Recrystallization: If the indenol is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key reaction parameters from various studies on the synthesis of indenol and related compounds, providing a starting point for optimization.
Table 1: Optimization of Rhodium-Catalyzed Indenol Synthesis
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Rh(cod)Cl]₂ (2.5) | PPh₃ | K₂CO₃ | Toluene (B28343) | 80 | 65 |
| 2 | [Rh(cod)Cl]₂ (2.5) | dppf | Cs₂CO₃ | Dioxane | 100 | 82 |
| 3 | [Rh(acac)(CO)₂] (5) | Xantphos | NaOtBu | THF | 60 | 75 |
| 4 | [RhCp*Cl₂]₂ (2) | - | AgSbF₆ | DCE | 80 | 91[5] |
Table 2: Optimization of Palladium-Catalyzed Indenol Synthesis
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 78 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 | 85 |
| 3 | Pd(dba)₂ (2) | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ (5) | SPhos | K₃PO₄ | Dioxane | 100 | 88 |
Experimental Protocols
Below are representative experimental protocols for the synthesis of indenol derivatives using rhodium and palladium catalysis. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Rhodium-Catalyzed Synthesis of Substituted Indenols from o-Acylphenylboronic Acids and Alkynes [6]
This protocol describes a general procedure for the rhodium-catalyzed annulation of an o-acylphenylboronic acid with an alkyne to yield a substituted 1H-inden-1-ol.
Materials:
-
o-Acylphenylboronic acid (e.g., o-formylphenylboronic acid or o-acetylphenylboronic acid)
-
Alkyne (e.g., diphenylacetylene)
-
Rhodium catalyst (e.g., [Rh(acac)(CO)₂])
-
Ligand (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the o-acylphenylboronic acid (1.0 equiv.), the rhodium catalyst (e.g., 3 mol%), and the ligand (e.g., 6 mol%).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the boronic acid).
-
Add the alkyne (1.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature for o-formylphenylboronic acid or 80 °C for o-acetylphenylboronic acid) and monitor the progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Palladium-Catalyzed Synthesis of Indenols from ortho-Haloaryl Ketones and Alkynes
This protocol outlines a general procedure for the palladium-catalyzed synthesis of indenols from an ortho-haloaryl ketone and an alkyne.
Materials:
-
ortho-Haloaryl ketone (e.g., 2'-bromoacetophenone)
-
Alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv.).
-
Add the ortho-haloaryl ketone (1.0 equiv.) and the anhydrous solvent.
-
Add the alkyne (1.5 equiv.) to the mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in indenol synthesis.
Caption: General workflow for indenol synthesis.
Caption: Troubleshooting decision tree for indenol synthesis.
References
Technical Support Center: 2'-Iodoacetophenone Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in the coupling reactions of 2'-Iodoacetophenone, with a specific focus on avoiding the undesired Glaser-Hay homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is Glaser-Hay coupling and why is it a problem when working with this compound?
A1: Glaser-Hay coupling is an oxidative homocoupling reaction of terminal alkynes that results in the formation of a symmetrical 1,3-diyne.[1][2] This reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant, often atmospheric oxygen.[1] When your intended reaction is the cross-coupling of a terminal alkyne with this compound (a heterocoupling reaction, such as the Sonogashira coupling), the Glaser-Hay coupling is an undesired side reaction. It consumes your terminal alkyne, forming a homocoupled byproduct that can be difficult to separate from the desired product, ultimately lowering the yield of your target molecule.[3]
Q2: I am observing a significant amount of a byproduct that I suspect is from Glaser-Hay coupling in my Sonogashira reaction with this compound. What is the primary cause?
A2: The primary catalyst for Glaser-Hay coupling is the copper(I) co-catalyst that is traditionally used in Sonogashira reactions.[4][5] While the copper(I) salt is intended to facilitate the formation of a copper acetylide for the Sonogashira catalytic cycle, it can also readily promote the oxidative dimerization of the terminal alkyne, leading to the Glaser-Hay byproduct.[3] The presence of oxygen (air) in the reaction setup further exacerbates this issue.
Q3: How can I effectively avoid Glaser-Hay coupling when reacting this compound with a terminal alkyne?
A3: The most effective strategy to prevent Glaser-Hay coupling is to perform the Sonogashira reaction under copper-free conditions .[4][5][6] Numerous protocols have been developed that utilize a palladium catalyst without a copper co-catalyst. These methods effectively eliminate the primary pathway for the undesired homocoupling reaction.
Q4: What are the key components of a copper-free Sonogashira protocol for this compound?
A4: A typical copper-free Sonogashira protocol involves:
-
A Palladium Catalyst: Various palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or specialized palladium precatalysts.[5][6]
-
A Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium catalyst and promote the desired cross-coupling.[7]
-
A Base: An organic or inorganic base is required. Common choices include amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[3][7]
-
An Anhydrous, Degassed Solvent: To prevent quenching of the catalyst and reagents, and to minimize any potential oxidative side reactions, it is crucial to use a dry solvent that has been thoroughly degassed to remove oxygen.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of Glaser-Hay homocoupling byproduct. | Presence of copper(I) co-catalyst. | Switch to a copper-free Sonogashira protocol. |
| Oxygen in the reaction mixture. | Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon). | |
| Low or no yield of the desired cross-coupled product. | Inactive palladium catalyst. | Use a fresh source of palladium catalyst or a more robust precatalyst. Ensure the chosen ligand is appropriate for the reaction. |
| Insufficiently anhydrous or degassed conditions. | Dry solvents and reagents thoroughly. Purge the reaction vessel with an inert gas for an extended period before adding reagents. | |
| Inappropriate base. | The choice of base can be critical. Experiment with different organic or inorganic bases to find the optimal conditions for your specific substrates. | |
| Formation of other unidentified byproducts. | Decomposition of starting materials or product. | Consider lowering the reaction temperature or reducing the reaction time. Monitor the reaction progress closely by TLC or LC-MS. |
| Side reactions involving the acetophenone (B1666503) functionality. | While less common under typical Sonogashira conditions, consider protecting the ketone if it is found to be reactive under your optimized conditions. |
Data Presentation: Illustrative Comparison of Reaction Conditions
The following table provides an illustrative comparison of typical outcomes for the Sonogashira coupling of an aryl iodide like this compound with a terminal alkyne under both traditional copper-catalyzed and recommended copper-free conditions. The data is representative of trends observed in the literature for similar substrates.
| Parameter | Traditional Sonogashira (with Copper) | Copper-Free Sonogashira | Reference |
| Catalyst System | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + CuI | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) | [3][5][6] |
| Typical Yield of Desired Product | 60-85% | 85-98% | [1][5] |
| Typical Yield of Glaser-Hay Byproduct | 5-25% | < 2% (often undetectable) | [4][8] |
| Reaction Temperature | Room Temperature to 80 °C | Room Temperature to 100 °C | [1][6] |
| Reaction Time | 2-12 hours | 1-24 hours | [1][6] |
| Key Advantage | Often faster reaction rates. | Significant reduction or elimination of Glaser-Hay byproduct. | [4] |
| Key Disadvantage | Formation of difficult-to-remove homocoupled byproduct. | May require higher temperatures or longer reaction times for some substrates. | [4] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize the formation of the Glaser-Hay homocoupling byproduct.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Magnetic stir bar
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Finally, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Caption: Reaction pathways for the coupling of this compound with a terminal alkyne.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijnc.ir [ijnc.ir]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
effect of solvent and base on 2'-Iodoacetophenone reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2'-Iodoacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a highly reactive building block used in a variety of organic transformations. Due to the presence of both a reactive iodine atom and a carbonyl group, it readily participates in:
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Palladium-Catalyzed Cross-Coupling Reactions: These are among the most important applications, including Suzuki-Miyaura, Sonogashira, and Heck couplings, for the formation of carbon-carbon bonds. The iodine atom serves as an excellent leaving group in these transformations.[1][2]
-
Nucleophilic Substitution Reactions: The iodine atom can be displaced by various nucleophiles.
-
Condensation Reactions: The acetyl group's α-protons can be deprotonated by a base to form an enolate, which can then react with electrophiles, such as aldehydes, in Claisen-Schmidt type condensations.[3][4][5]
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Synthesis of Heterocycles: It is a key precursor for the synthesis of various heterocyclic compounds, such as flavones and quinolines, often through intramolecular cyclization pathways.[3][6][7]
Q2: How does the choice of solvent affect the reactivity of this compound in cross-coupling reactions?
The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst stability, solubility of reagents, and reaction rates.[8][9]
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Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are frequently used and generally favor SN2-type mechanisms in related reactions.[10] In Suzuki couplings, polar solvents can influence the selectivity of the reaction.[9] For Sonogashira couplings, polar aprotic solvents like DMF or DMSO are often effective.[11] However, THF has been anecdotally reported to sometimes promote the formation of palladium black (catalyst decomposition).[12]
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These are also common in cross-coupling reactions. For instance, in Suzuki couplings, nonpolar solvents can favor reaction at a C-Cl bond over a C-OTf bond in bifunctional substrates, highlighting the solvent's role in directing chemoselectivity.[9]
-
Protic Solvents (e.g., Ethanol (B145695), Water): While less common as the primary solvent in many cross-coupling reactions, they can be used in co-solvent systems (e.g., DMF/water).[13] Protic solvents can solvate and potentially deactivate the nucleophile, which can be a consideration.
Q3: Which bases are typically used for reactions with this compound, and what is their role?
The base is a critical component in many reactions involving this compound, with its primary roles being:
-
In Cross-Coupling Reactions: To facilitate the catalytic cycle, often by promoting the reductive elimination step and neutralizing acidic byproducts. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic amines (e.g., triethylamine (B128534), diisopropylethylamine).[2][11] The choice of base can significantly impact the reaction's success.
-
In Condensation Reactions: To deprotonate the α-carbon of the acetophenone (B1666503), generating an enolate intermediate.[14][15] The strength of the base is a key factor.[14] Stronger bases like NaOH, KOH, or potassium tert-butoxide (KOtBu) are often used.[14][16] The choice of a weaker or stronger base can be used to control the reaction pathway and minimize side reactions.[17]
Troubleshooting Guides
Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Catalyst decomposition can sometimes be observed by the formation of a black precipitate ("palladium black"). |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the reaction. Consider screening a range of solvents, including polar aprotic (e.g., DMF, 1,4-dioxane) and nonpolar (e.g., toluene) options. Sometimes a mixture, like DMF/water, can be effective.[13] |
| Incorrect Base | The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The optimal base is often substrate-dependent. A screening of different bases is recommended. |
| Low Reaction Temperature | While this compound is relatively reactive, some Suzuki couplings require elevated temperatures to proceed efficiently. Gradually increasing the temperature (e.g., from 80°C to 100°C) may improve the yield. |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form unreactive boroxines. Ensure your boronic acid is pure and, if necessary, use a freshly opened bottle or recrystallize it. |
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Problem 2: Failure of a Sonogashira Coupling Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Catalyst System Issues | Both palladium and copper catalysts are essential. Ensure both are active and from a reliable source. The reactivity order for aryl halides is I > Br > Cl, making this compound a good substrate, but catalyst issues can still arise.[2] |
| Oxygen Contamination | Sonogashira couplings are sensitive to oxygen, which can lead to the unwanted homocoupling of the alkyne (Glaser coupling). Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[2] |
| Inappropriate Base/Solvent | An amine base like triethylamine or diisopropylamine (B44863) is required to deprotonate the alkyne.[2] This amine can sometimes be used as the solvent itself. Alternatively, polar aprotic solvents like DMF can be used.[18] |
| Low Temperature | While aryl iodides are highly reactive, some substrates may require heating to facilitate the coupling.[2] |
Signaling Pathway for Sonogashira Coupling Issues
Caption: Decision-making process for troubleshooting Sonogashira reactions.
Problem 3: Low Yield in a Base-Catalyzed Condensation (e.g., towards Chalcone/Flavone Synthesis)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Deprotonation | The base may not be strong enough to efficiently deprotonate the α-carbon of the acetophenone.[14][17] Consider switching to a stronger base (e.g., from Na₂CO₃ to NaOH or KOtBu). |
| Inappropriate Solvent | Polar aprotic solvents like DMSO can enhance the reactivity of anionic catalysts and are effective for base-catalyzed reactions.[16] In some cases, protic solvents like ethanol are used.[6] A solvent screen can identify the optimal medium. |
| Side Reactions | Self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde (if it has no α-hydrogens) can occur, especially with strong bases and high temperatures.[19] Using a milder base or lower temperatures might mitigate these side reactions. |
| Reversible Reaction | Aldol-type condensations can be reversible. Ensuring the removal of water, if formed, can help drive the reaction to completion. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., Toluene, DMF, or a 1,4-Dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for a Base-Catalyzed Condensation with an Aldehyde
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol or DMSO).[6][16]
-
Base Addition: Add the base (e.g., NaOH or KOH, often as an aqueous or alcoholic solution) dropwise to the stirred mixture, potentially at a reduced temperature (e.g., 0 °C or room temperature) to control the reaction rate.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion.
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Quench the reaction by adding a dilute acid (e.g., HCl) or an ammonium (B1175870) chloride solution.
-
Isolation: The product may precipitate from the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary Tables
Table 1: General Effect of Solvent Polarity on Reaction Type
| Reaction Type | Preferred Solvent Type | Rationale | Example Solvents |
| Suzuki-Miyaura Coupling | Polar Aprotic or Nonpolar | Solvent can influence catalyst stability and selectivity.[9] | DMF, 1,4-Dioxane, Toluene |
| Sonogashira Coupling | Polar Aprotic / Amine | Good solubility for reagents and catalyst system. | DMF, Triethylamine |
| SN2-type Nucleophilic Substitution | Polar Aprotic | Stabilizes the transition state without strongly solvating the nucleophile. | DMSO, DMF, Acetone |
| Base-Catalyzed Condensation | Polar (Aprotic or Protic) | Aprotic solvents can enhance base strength; protic solvents can facilitate proton transfer.[16] | DMSO, Ethanol |
Table 2: Common Bases and Their Applications for this compound Reactions
| Base | Strength | Typical Applications | Examples |
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate | Suzuki-Miyaura, Heck, and other cross-coupling reactions. | K₂CO₃, Cs₂CO₃ |
| Phosphates (K₃PO₄) | Moderate | Suzuki-Miyaura coupling, particularly with challenging substrates. | K₃PO₄ |
| Amines (Et₃N, DIPEA) | Weak/Moderate | Sonogashira coupling (acts as base and sometimes solvent). | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |
| Hydroxides (NaOH, KOH) | Strong | Claisen-Schmidt and other aldol-type condensations. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |
| Alkoxides (KOtBu) | Very Strong | Condensations requiring strong deprotonation; sometimes in cross-coupling. | Potassium tert-butoxide (KOtBu) |
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 2142-70-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. scispace.com [scispace.com]
- 17. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 2'-Iodoacetophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Iodoacetophenone. The information is presented in a question-and-answer format to directly address common issues encountered during the work-up of reactions involving this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the work-up of reactions involving this compound and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Persistent yellow or brown color in the organic layer after extraction. | Residual iodine from the reaction. | Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The discoloration should disappear as the iodine is reduced to colorless iodide ions.[1] |
| Formation of an emulsion during aqueous extraction. | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Alternatively, allowing the mixture to stand for a longer period may lead to separation. |
| Precipitation of a solid at the interface of the organic and aqueous layers. | Formation of insoluble salts or byproducts. | Try to dissolve the precipitate by adding more of the appropriate solvent (either organic or aqueous). If this fails, the precipitate may need to be filtered off before proceeding with the extraction. |
| Low recovery of the desired product after extraction. | The product may have some solubility in the aqueous layer, especially if it is polar. | Perform multiple extractions (e.g., 3x with the organic solvent) to maximize the recovery of the product from the aqueous phase. |
| Difficulty in removing palladium catalyst residues (from cross-coupling reactions). | Incomplete precipitation or filtration of the catalyst. | After the initial filtration, it can be beneficial to wash the organic layer with an aqueous solution of a chelating agent like EDTA or to perform a second filtration through a pad of Celite®. |
| Product decomposition during work-up. | The product may be sensitive to acidic or basic conditions used in the wash steps. | If the product is suspected to be acid-sensitive, avoid acidic washes. Similarly, if it is base-sensitive, avoid basic washes. Use neutral washes (water, brine) where possible. The stability of your specific product should be considered. |
| Incomplete removal of copper salts (from Sonogashira coupling). | Insufficient washing to remove copper complexes. | Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to help remove copper salts by forming soluble copper-ammonia complexes. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the work-up of this compound reactions.
Q1: What is a standard work-up procedure for a reaction involving this compound?
A1: A typical work-up procedure involves quenching the reaction, followed by extraction and purification. The reaction is often quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is washed sequentially with water and brine to remove inorganic impurities. After drying the organic layer over an anhydrous salt like sodium sulfate (B86663), the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography.
Q2: Which solvent is best for extracting my this compound derivative from the aqueous layer?
A2: this compound and many of its derivatives are soluble in common organic solvents like ethyl acetate, dichloromethane, and diethyl ether, but have limited solubility in water.[2][3] Ethyl acetate is a frequently used and effective extraction solvent.[1][4] The choice of solvent may depend on the specific properties of your product and the solvent used in the reaction.
Q3: My organic layer is persistently colored even after washing with sodium thiosulfate. What should I do?
A3: If a sodium thiosulfate wash does not remove the color, it may be due to a colored organic impurity rather than iodine. In this case, purification by column chromatography is the most effective method to separate your desired product from the colored impurity.
Q4: How can I monitor the progress of my purification by column chromatography?
A4: Thin-layer chromatography (TLC) is an excellent tool to monitor the separation of your product from impurities during column chromatography. By spotting the crude mixture, the fractions collected from the column, and a reference standard (if available), you can identify which fractions contain the pure product.
Q5: What are some common side products in cross-coupling reactions with this compound that I should be aware of during work-up and purification?
A5: In Suzuki couplings, a common side product is the homocoupling of the boronic acid reagent. In Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) can occur. These side products, along with unreacted starting materials, will need to be separated from your desired product during purification, typically by column chromatography.
Experimental Protocols
Below is a detailed methodology for a general work-up and purification procedure following a cross-coupling reaction with this compound.
Key Experiment: General Work-up and Purification Protocol
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a typical lab-scale reaction). Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with water (1 x 50 mL).
-
If the reaction involved iodine-containing reagents and the organic layer is colored, wash with a saturated aqueous solution of sodium thiosulfate (1 x 50 mL) until the color is discharged.
-
Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased as needed. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the work-up of this compound reactions.
References
Technical Support Center: Purification of 2'-Iodoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2'-Iodoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2'-aminoacetophenone, as well as side-products from the diazotization and iodination reactions. Residual solvents from the workup, like ethyl acetate (B1210297) or dichloromethane, may also be present.[1][2] Depending on storage conditions, degradation products can also be a source of impurity.
Q2: What is the typical appearance and physical state of this compound?
A2: this compound can be a clear yellow liquid or a yellow to amber solid or liquid, depending on its purity and the ambient temperature.[3][4] It has a melting point in the range of 29-32°C.[3]
Q3: In which solvents is this compound soluble?
A3: It is soluble in common organic solvents such as ethanol, ether, acetone, ethyl acetate, and dichloromethane.[1][2][3][5] It is practically insoluble in water.[3][5]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common and effective purification methods are column chromatography and recrystallization.[1][2][6] The choice of method depends on the nature and quantity of the impurities.
Q5: How can I assess the purity of this compound after purification?
A5: Purity can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9] A sharp melting point close to the literature value also indicates high purity for solid samples.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Recrystallization: | ||
| Oiling out instead of forming crystals. | The solvent may be too nonpolar, or the solution is cooling too quickly. | Add a small amount of a more polar co-solvent. Ensure the solution cools slowly, perhaps by insulating the flask. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is highly soluble at the lower temperature. | Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation. |
| Poor recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. |
| Column Chromatography: | ||
| Poor separation of the product from impurities. | The chosen eluent system does not have the optimal polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the product and impurities. A common eluent system is a mixture of hexanes and ethyl acetate.[1][2] |
| The compound is running too fast or too slow on the column. | The eluent is too polar (running too fast) or not polar enough (running too slow). | Adjust the solvent ratio. Increase the proportion of the nonpolar solvent (e.g., hexanes) to slow down the compound, or increase the proportion of the polar solvent (e.g., ethyl acetate) to speed it up. |
| The purified fractions are still colored. | The colored impurity co-elutes with the product. | Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different solvent system. Sometimes, a wash with a reducing agent solution like sodium bisulfite can remove iodine-based color. |
Purity Enhancement Data
The following table summarizes typical purity levels of this compound before and after purification using common laboratory techniques.
| Purification Method | Starting Purity (Crude) | Final Purity | Analytical Method |
| Recrystallization | ~85-90% | >98% | GC, NMR |
| Column Chromatography | ~85-90% | >99% | GC, HPLC |
Note: Starting purity can vary significantly based on the synthesis and workup procedures.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, or a mixture of hexanes and ethyl acetate.[10]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a chromatography column with silica gel as the stationary phase, packed using the chosen eluent system (e.g., a 9:1 mixture of hexanes:EtOAc).[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane). Load this solution onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Logical workflow for the purification of this compound.
References
- 1. This compound | 2142-70-3 [chemicalbook.com]
- 2. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. ruifuchem.com [ruifuchem.com]
- 8. This compound | 2142-70-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. scielo.br [scielo.br]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scale-Up of 2'-Iodoacetophenone Reactions
Welcome to the technical support center for the scale-up of reactions involving 2'-Iodoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with this compound.
Issue 1: Decreased Yield and Slower Reaction Rates
Question: We are observing a significant drop in yield and a slower reaction rate when scaling up our palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with this compound. What are the potential causes and solutions?
Answer:
Several factors can contribute to decreased yield and slower reaction rates during scale-up. Here's a systematic approach to troubleshoot this issue:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat transfer can create localized "hot spots" or areas of low reagent concentration, leading to side reactions and incomplete conversion.[1][2][3]
-
Solution:
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine, anchor) to ensure homogeneity.
-
Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a more efficient jacketed cooling/heating system. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the temperature.[2][3]
-
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, and its deactivation can be more pronounced on a larger scale due to longer reaction times and increased exposure to trace impurities.[4]
-
Solution:
-
Ensure Inert Atmosphere: Use robust inerting techniques, such as multiple vacuum/nitrogen backfill cycles, and maintain a positive pressure of inert gas throughout the reaction.
-
Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use.
-
Use Pre-catalysts: Consider using air-stable palladium pre-catalysts that are activated in situ.
-
-
-
Impurity Effects: Trace impurities in starting materials or solvents, which may be insignificant at the lab scale, can have a magnified impact on a larger scale, potentially poisoning the catalyst or participating in side reactions.[1]
-
Solution:
-
Use High-Purity Materials: Ensure the quality of this compound, coupling partners, solvents, and bases.
-
Perform Impurity Profiling: Analyze starting materials for potential catalyst poisons.
-
-
A logical workflow for troubleshooting decreased yield is presented below:
Issue 2: Increased Impurity Formation
Question: We are observing the formation of new or significantly increased levels of impurities in our scaled-up reaction. How can we identify and mitigate these?
Answer:
The impurity profile often changes during scale-up. Common impurities in cross-coupling reactions with this compound include:
-
Homocoupling Products: Formation of biaryls from the coupling of two molecules of the coupling partner. This is often promoted by the presence of oxygen.[1]
-
Dehalogenated Starting Material: Reduction of this compound to acetophenone.
-
Side products from reaction with the solvent or base.
Troubleshooting Steps:
-
Identify the Impurities: Use techniques like LC-MS and NMR to identify the structure of the major impurities.
-
Review the Reaction Mechanism: Understanding the reaction mechanism can provide clues about the origin of impurities. For example, in Suzuki reactions, homocoupling of the boronic acid is a known side reaction.[1]
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side reactions.
-
Base: The choice and amount of base can be critical. A weaker base or a different type of base might suppress impurity formation.[5]
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can lead to a faster reaction and less time for side reactions to occur.
-
Quantitative Data on Impurity Profile Changes (Illustrative Example):
| Impurity | Lab Scale (1 g) | Pilot Scale (1 kg) | Potential Cause |
| Homocoupling Product | < 1% | 5-10% | Inefficient degassing, presence of oxygen |
| Acetophenone | < 0.5% | 2-3% | Catalyst deactivation, presence of reducing agents |
| Unidentified Byproduct | Not Detected | 1-2% | Localized overheating, reaction with solvent |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up reactions with this compound?
A1: this compound is an irritant and harmful if swallowed or inhaled.[6] When working with larger quantities, the risks are amplified. Key safety considerations include:
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. For large-scale operations, consider enhanced respiratory protection.
-
Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood or a ventilated enclosure.
-
Exothermic Reactions: Be aware of the potential for exothermic reactions, especially during quenching or work-up. Implement proper temperature monitoring and control.[2][7]
-
Waste Disposal: Dispose of all waste containing this compound and its byproducts according to local regulations.
Q2: How does the physical form of this compound (low-melting solid) affect its handling at scale?
A2: this compound has a melting point in the range of 29-32°C, meaning it can be a solid or a waxy liquid at ambient temperature.[8] This can present challenges for accurate dosing on a large scale.
-
Solution: Consider gently warming the container of this compound to melt it completely and ensure homogeneity before transferring it as a liquid. Alternatively, it can be dissolved in a suitable solvent before being added to the reactor.
Q3: Which purification methods are most suitable for large-scale reactions involving this compound derivatives?
A3: While column chromatography is common in the lab, it is often not practical or economical at an industrial scale.[9] Preferred large-scale purification methods include:
-
Crystallization: This is often the most effective and economical method for purifying solid products. Solvent screening and optimization of crystallization conditions are crucial.
-
Distillation: If the product is a liquid and thermally stable, distillation can be a viable option.
-
Extraction: Liquid-liquid extraction during work-up can be optimized to remove many impurities.
Experimental Protocols
Protocol 1: Gram-Scale Suzuki Coupling of this compound
This protocol provides a typical lab-scale procedure for a Suzuki coupling reaction.
Materials:
-
This compound (2.46 g, 10 mmol)
-
Arylboronic acid (12 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (231 mg, 0.02 mmol, 0.2 mol%)
-
K₂CO₃ (2.76 g, 20 mmol, 2 equiv)
-
1,4-Dioxane (B91453) (40 mL)
-
Water (10 mL)
Procedure:
-
To a 100 mL round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Kilogram-Scale Suzuki Coupling of this compound (Simulated)
This protocol outlines a potential approach for scaling up the Suzuki coupling reaction to the kilogram scale, incorporating process safety and efficiency considerations.
Materials:
-
This compound (1.00 kg, 4.06 mol)
-
Arylboronic acid (4.88 mol, 1.2 equiv)
-
Pd(OAc)₂ (9.1 g, 0.04 mol, 1 mol%)
-
SPhos (33.3 g, 0.08 mol, 2 mol%)
-
K₃PO₄ (1.72 kg, 8.12 mol, 2 equiv)
-
Toluene (B28343) (10 L)
-
Water (1 L)
Procedure:
-
Charge a 20 L jacketed glass reactor with this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a nitrogen atmosphere.
-
Purge the reactor with nitrogen for 30 minutes.
-
Add degassed toluene and water via a charging port.
-
Start agitation and heat the reactor jacket to 80 °C.
-
Monitor the internal reaction temperature and maintain it below 85 °C.
-
Monitor the reaction progress by in-process control (IPC) using HPLC.
-
Once the reaction is complete (typically 6-8 hours), cool the reactor to 20-25 °C.
-
Transfer the reaction mixture to an extraction vessel.
-
Separate the aqueous layer and wash the organic layer with 2% brine solution (2 x 2 L).
-
Concentrate the organic layer under vacuum to a volume of approximately 3 L.
-
Add a suitable anti-solvent (e.g., heptane (B126788), 6 L) to crystallize the product.
-
Stir the slurry at 0-5 °C for 2 hours.
-
Filter the product and wash the cake with cold heptane (2 x 1 L).
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Comparison of Lab vs. Kilo-Scale Parameters (Illustrative):
| Parameter | Lab Scale (10 mmol) | Kilo Scale (4.06 mol) | Rationale for Change |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | More active catalyst for lower loading and milder conditions |
| Base | K₂CO₃ | K₃PO₄ | Often more effective in two-phase systems |
| Solvent | Dioxane/Water | Toluene/Water | Toluene is a more common industrial solvent |
| Work-up | Extraction, Chromatography | Extraction, Crystallization | Crystallization is more scalable for purification |
| Reaction Time | 4-6 hours | 6-8 hours | Slower heat and mass transfer at scale |
| Typical Yield | 85-95% | 80-90% | Minor yield loss is common during scale-up |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the scale-up of a this compound reaction, from initial process development to full-scale production.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. nbinno.com [nbinno.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Cobalt-Catalyzed Cyclization Reactions
Welcome to the Technical Support Center for Cobalt-Catalyzed Cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cobalt-catalyzed cyclization reactions, with a specific focus on mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in cobalt-catalyzed cyclization reactions?
A1: The most prevalent byproducts in cobalt-catalyzed cyclizations, particularly [2+2+2] cycloadditions, include:
-
Oligomers: Linear or cyclic dimers and trimers of the starting materials are common, especially at high reactant concentrations.[1][2]
-
Regioisomers: When using unsymmetrical alkynes or other substrates, different regioisomers of the desired product can be formed.[3][4]
-
Products from competing pathways: Depending on the catalyst system and substrates, side reactions like Alder-ene reactions, Diels-Alder reactions, or simple hydrosilylation without cyclization can occur.[5][6][7]
-
Catalyst decomposition products: The cobalt catalyst itself can sometimes decompose or form inactive cluster species, leading to incomplete reactions and a complex mixture of byproducts.[8]
-
Pyrimidines or Diazines: In cycloadditions involving nitriles, the formation of pyrimidines as byproducts can be an issue.[3]
Q2: How does the choice of cobalt precursor and ligands affect byproduct formation?
A2: The cobalt precursor and ligands play a critical role in determining the selectivity and efficiency of the cyclization reaction.
-
Cobalt Precursor: Different cobalt sources (e.g., Co(I), Co(II)) can influence the catalytic activity and selectivity. Co(I) complexes are often the active catalysts, and in situ reduction of Co(II) precursors is a common strategy.[4] The choice between different precursors like CoBr₂, Co(acac)₂, or organometallic cobalt complexes can impact the reaction outcome.
-
Ligands: The electronic and steric properties of the ligands coordinated to the cobalt center are paramount. Phosphine ligands are commonly used, and their bite angle and steric bulk can direct the reaction towards the desired cyclization pathway over competing side reactions like the Alder-ene reaction.[6] Chiral ligands can be employed for enantioselective cyclizations but can also influence the formation of diastereomeric byproducts.[4][9] The use of diimine cobalt bromide complexes has been shown to favor cyclotrimerization over dimerization.[7]
Q3: What is the general mechanism for cobalt-catalyzed [2+2+2] cycloaddition, and where can byproducts form?
A3: The generally accepted mechanism involves the following key steps:
-
Formation of the Active Catalyst: A low-valent cobalt species, typically Co(I), is either used directly or generated in situ.
-
Oxidative Cyclization: Two alkyne (or other unsaturated) molecules coordinate to the cobalt center and undergo oxidative coupling to form a cobaltacyclopentadiene intermediate.[8][10]
-
Third Substrate Insertion: The third unsaturated molecule (e.g., another alkyne, a nitrile) coordinates to the cobaltacyclopentadiene and inserts into a cobalt-carbon bond, forming a cobaltacycloheptatriene intermediate.
-
Reductive Elimination: The desired cyclic product is released from the cobalt center, regenerating the active catalytic species.
Byproducts can arise at various stages. For example, if the third substrate is slow to insert, the cobaltacyclopentadiene intermediate might react with another equivalent of itself or other starting materials, leading to oligomers. Competing reaction pathways can also diverge from these key intermediates.
A simplified representation of this catalytic cycle is shown below:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt Catalysis at the Crossroads: Cobalt-Catalyzed Alder−Ene Reaction versus [2 + 2] Cycloaddition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. epub.jku.at [epub.jku.at]
- 9. Ligand Effects in Regio‐ and Enantioselective Cobalt‐Catalyzed Intramolecular [4+2]‐ and [2+2]‐Cycloaddition Reactions of Unactivated 1,3‐Diene‐8‐ynes and 1,3‐Diene‐8‐enes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
ligand selection for efficient cross-coupling of 2'-Iodoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ligand selection and reaction conditions for the efficient cross-coupling of 2'-iodoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[1][2]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3]
-
Heck Coupling: For forming C-C bonds with alkenes.[4]
Q2: How do I select the right ligand for my Suzuki-Miyaura coupling with this compound?
A2: Ligand choice is critical for a successful Suzuki-Miyaura coupling. For a substrate like this compound, which is an aryl iodide, the oxidative addition step is generally fast.[5][6] Key considerations are:
-
Electron-rich and Bulky Ligands: Ligands like SPhos or XPhos are often effective as they promote the oxidative addition and subsequent reductive elimination steps.[7][8]
-
Steric Hindrance: The ortho-acetyl group introduces steric hindrance. Bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands (e.g., from PEPPSI-IPr precatalysts) can be beneficial for coupling hindered substrates.[7][8]
-
Bidentate vs. Monodentate: While bidentate ligands like dppf are reliable, sterically demanding monodentate ligands often provide higher activity by favoring the formation of a monoligated palladium species, which accelerates the reaction.[1]
Q3: For a Buchwald-Hartwig amination, what class of ligand is recommended for this compound?
A3: The choice depends on the amine coupling partner.
-
For Primary Amines: Sterically hindered bidentate ligands are often preferred to prevent side reactions like β-hydride elimination.[9][10]
-
For Secondary Amines: Sterically hindered monodentate phosphines, such as P(t-Bu)₃ or Buchwald's biaryl phosphine ligands (e.g., JohnPhos), are typically used.[9]
-
General Recommendation: Modern, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) have shown broad applicability and high efficiency for coupling a wide range of amines with aryl halides.[7]
Q4: My Sonogashira coupling is failing. What are the first things to check?
A4: For a failed Sonogashira reaction, the primary suspects are the catalysts and the reaction atmosphere.[3]
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst are active and not degraded.[3]
-
Anaerobic Conditions: Oxygen must be rigorously excluded. Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling).[3][11] Thoroughly degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen.[3][12]
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.[3]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion | Poor oxidative addition or catalyst inhibition. | Use a more electron-rich and bulky phosphine ligand like SPhos or XPhos to promote oxidative addition. Increase the reaction temperature.[7] |
| Significant Homocoupling of Boronic Acid | Presence of Pd(II) species from an improperly reduced precatalyst or oxygen contamination. | Ensure the reaction mixture is properly degassed.[5] If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0). Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can mitigate this.[5] |
| Dehalogenation of this compound | Presence of a hydride source and a catalyst system that favors β-hydride elimination over reductive elimination. | This is less common with aryl iodides but can occur. Ensure the base is anhydrous. Sometimes, changing the ligand or solvent can alter the reaction pathway. |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the active Pd(0) has precipitated.[13] Use fresh, high-purity reagents and solvents.[3] Certain ligands can stabilize the catalyst; consider using a more robust ligand or a precatalyst. Anecdotal evidence suggests THF may sometimes promote palladium black formation.[13] |
Problem 2: Issues in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of Aminated Product | Inefficient catalyst or inappropriate base. | Use a bulky, electron-rich ligand. For the ortho-substituted this compound, a ligand like CyPF-t-Bu may be effective.[14] Ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used to deprotonate the amine.[9] |
| No Reaction with Primary Amine | Reductive elimination is slow or β-hydride elimination is competitive. | Use a chelating bidentate phosphine ligand like BINAP or DtBPF to favor reductive elimination.[1][10] |
| Diarylation of Primary Amine | The mono-arylated product is more reactive than the starting amine. | Use a less reactive base or lower the reaction temperature. Adding the aryl halide slowly can sometimes favor mono-arylation.[7] |
Problem 3: Complications in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen, which promotes copper-catalyzed dimerization. | Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by bubbling with an inert gas.[11] Alternatively, perform the reaction under copper-free conditions, which may require a more active palladium catalyst system.[3] |
| Reaction Stalls or Fails Completely | Inactive catalyst or issues with the copper co-catalyst. | Use a reliable palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[11] Ensure the CuI is fresh.[3] The reactivity order for aryl halides is I > OTf > Br > Cl; as an iodide, the substrate is highly reactive, so catalyst issues are a prime suspect.[3] |
| Formation of Black Precipitate | Decomposition of the palladium catalyst (palladium black). | Prevent catalyst decomposition by using high-purity reagents and ensuring strictly anaerobic conditions.[3][11] |
Quantitative Data Summary
The following tables summarize typical reaction conditions found in the literature for related cross-coupling reactions. Conditions should be optimized for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | DME | 80 | 2 | 95 | [15] |
| Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ (1.5) | NHC precursor (3) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [15] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Aryl Bromide | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOtBu | Toluene | 80 | 3 | 98 | [9] |
| Aryl Bromide | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 27 | 92 | [10] |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ (2) | CyPF-tBu (4) | NaOtBu | Toluene | 100 | 2 | 99 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the boronic acid or ester (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene/H₂O mixture) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equivalents) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equivalent).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equivalents) via syringe.
-
Reaction: Seal the flask and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Slow reductive elimination from arylpalladium parent amido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
temperature and concentration effects on reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the effects of temperature and concentration on reaction kinetics.
Frequently Asked Questions (FAQs)
Temperature Effects on Reaction Kinetics
Q1: How does an increase in temperature affect the rate of a chemical reaction?
An increase in temperature generally increases the rate of a chemical reaction.[1][2][3] As a rough approximation, for many reactions occurring at room temperature, the rate of reaction doubles for every 10°C rise in temperature.[2][4][5][6] This is because increasing the temperature imparts more kinetic energy to the reactant molecules, causing them to move faster.[3][7][8] This increased movement leads to more frequent collisions and, more importantly, collisions with greater force and energy.[7][9] A larger fraction of these collisions will have sufficient energy to overcome the activation energy (Ea), which is the minimum energy required for a reaction to occur, leading to a higher rate of product formation.[7][9]
Q2: What is the Arrhenius equation and how does it describe the effect of temperature on the rate constant?
The Arrhenius equation is a mathematical formula that quantifies the relationship between the reaction rate constant (k), temperature (T), and activation energy (Ea).[6][10] The equation is:
k = A * e-Ea/RT
Where:
-
k is the rate constant.
-
A is the pre-exponential factor or frequency factor, which relates to the frequency of collisions with the correct orientation.[10][11]
-
Ea is the activation energy.[10]
-
R is the universal gas constant (8.314 J/mol·K).[10]
-
T is the absolute temperature in Kelvin.[10]
This equation shows that the rate constant increases exponentially as the temperature rises.[6]
Q3: What is Collision Theory and how does it explain the role of temperature?
Collision Theory states that for a reaction to occur, reactant particles must collide with each other.[1][12] However, not every collision results in a reaction. For a collision to be effective, two conditions must be met:
-
The particles must collide with the correct orientation.
-
The colliding particles must have sufficient kinetic energy to overcome the activation energy barrier.[1][8]
Increasing the temperature increases the kinetic energy of the particles, leading to more frequent collisions and a significantly larger proportion of those collisions being energetic enough to result in a reaction.[3][7]
Concentration Effects on Reaction Kinetics
Q1: How does changing the concentration of reactants affect the reaction rate?
Increasing the concentration of one or more reactants generally increases the reaction rate.[7][13][14][15] This is because a higher concentration means there are more reactant particles in a given volume, which increases the probability of collisions between them.[6][7][8][9] As the frequency of collisions increases, the rate of reaction also increases, assuming the temperature and other conditions are constant.[7]
Q2: What is a rate law and how does it relate concentration to reaction rate?
A rate law (or rate equation) is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants.[15] For a general reaction A + B → Products, the rate law is typically written as:
Rate = k[A]m[B]n
Where:
-
[A] and [B] are the molar concentrations of the reactants.
-
k is the rate constant, which is specific to the reaction and temperature.[16]
-
m and n are the reaction orders with respect to each reactant. These exponents are determined experimentally and indicate the degree to which the reaction rate depends on the concentration of each reactant.[15][16] They are not necessarily equal to the stoichiometric coefficients in the balanced chemical equation.[17]
Q3: What is the difference between reaction order and stoichiometry?
Stoichiometric coefficients are the numbers in a balanced chemical equation that represent the mole ratios of reactants and products. The reaction order, on the other hand, refers to the exponents in the rate law and must be determined experimentally.[17] Students often incorrectly assume that the exponents in the rate law are the same as the stoichiometric coefficients.[17] This is only true for elementary reactions (single-step reactions). For multi-step reactions, the rate is determined by the slowest step (the rate-determining step), and the reaction order reflects the reactants involved in that step.[17][18]
Troubleshooting Guides
Q: My reaction rate is not increasing with temperature as expected. What could be the cause?
A: Several factors could lead to this observation:
-
Inaccurate Temperature Control: Ensure your temperature-controlled bath or oven is properly calibrated and maintains a stable temperature.[19][20] Fluctuations can introduce significant errors.[21]
-
Reactant Degradation: At higher temperatures, reactants or products might decompose or engage in side reactions, which can complicate the kinetics.[22]
-
Reaching a Limit: Some reactions, particularly those involving enzymes, have an optimal temperature. Above this temperature, the enzyme may denature, causing a rapid decrease in the reaction rate.[23]
-
Complex Reaction Mechanism: The reaction may have a complex mechanism where the rate-determining step changes with temperature, leading to non-linear Arrhenius behavior.[23][24]
Q: I've determined the reaction order, but it's a fraction or a non-integer. Is this possible?
A: Yes, fractional reaction orders are possible. This often indicates a complex reaction mechanism involving multiple steps, such as chain reactions or reactions involving intermediates. The experimentally determined rate law reflects the overall kinetics, which may not be a simple integer relationship.
Q: My Arrhenius plot is not a straight line. What does this mean?
A: A non-linear Arrhenius plot suggests that the reaction kinetics are more complex than a single, rate-limited, thermally activated process.[10][23] Potential reasons include:
-
Change in Reaction Mechanism: The dominant reaction pathway or the rate-determining step may change as the temperature varies.[23]
-
Multiple Parallel Reactions: Two or more reactions may be occurring simultaneously, with each having a different activation energy and contributing differently to the overall rate at different temperatures.[24]
-
Physical Limitations: For biological systems, phenomena like protein denaturation at high temperatures or phase transitions in cell membranes can cause sharp breaks or curves in the plot.[23]
-
Experimental Error: Insufficient data points or inconsistent testing conditions can lead to apparent non-linearity.[10]
Q: I am getting inconsistent results between experimental runs. What are the common sources of error?
A: Inconsistent results often stem from a lack of control over experimental variables. Key sources of error include:
-
Contamination: Unclean glassware or impure reagents can introduce catalysts or inhibitors that affect the reaction rate.[21][22]
-
Inaccurate Measurements: Errors in measuring volumes or masses of reactants lead to incorrect concentrations.[19][25] Ensure all equipment, such as pipettes and balances, is properly calibrated.[21][26]
-
Poor Mixing: If reactants are not mixed thoroughly, concentration gradients can form, leading to a non-uniform reaction rate.[20][27]
-
Timing Errors: Human error in starting and stopping timers, especially for fast reactions, can be a significant source of variability.[19]
Data Presentation
Quantitative data should be organized systematically for clarity and analysis.
Table 1: Example Data for the Method of Initial Rates
| Trial | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |
Table 2: Example Data for an Arrhenius Plot
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25 | 298.15 | 0.00335 | 0.050 | -3.00 |
| 35 | 308.15 | 0.00325 | 0.102 | -2.28 |
| 45 | 318.15 | 0.00314 | 0.205 | -1.58 |
| 55 | 328.15 | 0.00305 | 0.400 | -0.92 |
Experimental Protocols
Protocol 1: Determining the Rate Law using the Method of Initial Rates
This method involves measuring the initial rate of a reaction while systematically varying the initial concentrations of the reactants.[28]
Methodology:
-
Experimental Design: Set up a series of experiments where the initial concentration of one reactant is changed while the concentrations of all other reactants are held constant.[28] Repeat this for each reactant.
-
Reaction Initiation: Prepare two solutions. Vessel A contains one set of reactants, and Vessel B contains the other. To start the reaction, rapidly mix the contents of the two vessels and immediately start a timer.[29]
-
Monitoring the Reaction: Measure the change in concentration of a reactant or product over a short time interval at the very beginning of the reaction. This can be done using various techniques such as spectrophotometry (for colored species), pH monitoring, or conductivity measurements.[16][27] The initial rate is the slope of the concentration vs. time graph at t=0.[30]
-
Data Analysis: Compare the initial rates between experiments.
-
For example, if doubling the concentration of reactant [A] while keeping [B] constant doubles the initial rate, the reaction is first-order with respect to A.[16][28]
-
If doubling the concentration of [B] while keeping [A] constant quadruples the initial rate, the reaction is second-order with respect to B.[16]
-
-
Formulate Rate Law: Once the orders for all reactants (e.g., m and n) are determined, write the rate law: Rate = k[A]m[B]n.
-
Calculate Rate Constant (k): Substitute the concentration and initial rate data from any of the trials into the determined rate law and solve for k.[31] It is good practice to calculate k for all trials and then average the values.[30]
Protocol 2: Determining Activation Energy using an Arrhenius Plot
This protocol involves measuring the rate constant (k) at several different temperatures.
Methodology:
-
Data Collection: Perform a series of kinetic experiments, each at a different, precisely controlled temperature, to determine the rate constant, k, at each temperature.[10] You will need at least 3-5 data points across a reasonable temperature range.
-
Data Transformation: For each data point, calculate the natural logarithm of the rate constant (ln(k)) and the inverse of the absolute temperature (1/T, where T is in Kelvin).[10]
-
Graphical Analysis: Plot ln(k) on the y-axis versus 1/T on the x-axis.[11][27] If the reaction follows the Arrhenius equation, this plot should yield a straight line.[11]
-
Determine Activation Energy (Ea): The slope of the line is equal to -Ea/R.[23] Therefore, you can calculate the activation energy using the formula: Ea = - (slope) * R Where R is the gas constant (8.314 J/mol·K).
-
Determine Pre-exponential Factor (A): The y-intercept of the Arrhenius plot is equal to ln(A).[23] You can find A by taking the exponential of the y-intercept: A = e(y-intercept)
Visualizations
Caption: Relationship between temperature, concentration, and reaction rate.
Caption: Experimental workflow for the Method of Initial Rates.
Caption: Workflow for determining activation energy via an Arrhenius plot.
References
- 1. cerritos.edu [cerritos.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. monash.edu [monash.edu]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Understanding the Effects of Temperature and Concentration on Reaction Rates - Info by Matt Cole [infobymattcole.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 11. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 12. sciencebuddies.org [sciencebuddies.org]
- 13. Factors Affecting Reaction Rates | Chemical Kinetics Tutorial [physicsclassroom.com]
- 14. The effect of concentration and temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Khan Academy [khanacademy.org]
- 19. tutorchase.com [tutorchase.com]
- 20. benchchem.com [benchchem.com]
- 21. brainly.com [brainly.com]
- 22. Troubleshooting [chem.rochester.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pnas.org [pnas.org]
- 25. quora.com [quora.com]
- 26. m.youtube.com [m.youtube.com]
- 27. fiveable.me [fiveable.me]
- 28. Method of Initial Rates - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 29. youtube.com [youtube.com]
- 30. Chemical Kinetics: Method of Initial Rates [chm.davidson.edu]
- 31. CHM 112 Kinetics Practice Problems Answers [chm.uri.edu]
Technical Support Center: Monitoring Reaction Progress of 2'-Iodoacetophenone by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the reaction progress of 2'-Iodoacetophenone using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for monitoring reactions of this compound by TLC?
A1: A common starting point for the mobile phase is a mixture of n-hexane and ethyl acetate (B1210297). The polarity can be adjusted based on the polarity of the product. For many reactions, a ratio of 9:1 or 4:1 (n-hexane:ethyl acetate) provides good separation. It is recommended to start with a less polar system (e.g., 9:1) and increase the proportion of ethyl acetate if the spots do not move sufficiently from the baseline.
Q2: How can I visualize the spots of this compound and its products on the TLC plate?
A2: this compound and many of its derivatives are aromatic and contain a carbonyl group, making them UV-active. The primary and non-destructive method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background. For further visualization or if a compound is not UV-active, various staining solutions can be used. These include:
-
p-Anisaldehyde stain: Useful for detecting aldehydes, ketones, and alcohols.
-
2,4-Dinitrophenylhydrazine (2,4-DNP) stain: Specifically reacts with aldehydes and ketones to produce yellow to orange spots.
-
Potassium permanganate (B83412) (KMnO₄) stain: A general stain for compounds that can be oxidized, such as alcohols, alkenes, and some aromatic compounds. The spots will appear as yellow-brown spots on a purple background.
-
Iodine chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots. This method is generally less sensitive than other stains.
Q3: What are the expected Rf values for this compound and its products?
A3: The retention factor (Rf) is dependent on the specific mobile phase composition, the stationary phase, and other experimental conditions. However, the following table provides estimated Rf values for this compound and a common Suzuki coupling product in different solvent systems on a standard silica (B1680970) gel TLC plate.
| Compound | Mobile Phase (n-hexane:ethyl acetate) | Estimated Rf Value |
| This compound | 9:1 | ~ 0.3 - 0.4 |
| 2'-Phenylacetophenone (Suzuki Product) | 9:1 | ~ 0.4 - 0.5 |
| This compound | 4:1 | ~ 0.5 - 0.6 |
| 2'-Phenylacetophenone (Suzuki Product) | 4:1 | ~ 0.6 - 0.7 |
Note: The product of a Suzuki coupling (e.g., 2'-phenylacetophenone) is typically less polar than the starting material (this compound) and will therefore have a higher Rf value.
Troubleshooting Guide
Q4: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A4: Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it on the TLC plate.[1][2][3]
-
Highly Polar Compounds: If your compound is very polar, it may interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to your mobile phase can sometimes resolve this.
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact with the slightly acidic silica gel and cause streaking. For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine (B128534) is recommended.[1][2]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
Q5: I don't see any spots on my TLC plate after development and visualization. What should I do?
A5: There are several potential reasons for not seeing any spots:
-
Sample is too dilute: Your sample may be too dilute to be detected. Try concentrating your sample or spotting the same location multiple times (allowing the solvent to dry between applications) to increase the concentration on the plate.[1][3]
-
Compound is not UV-active: If you are only using a UV lamp, your compound may not absorb at 254 nm. Try using a chemical stain to visualize the plate.[1]
-
Compound evaporated: If your compound is volatile, it may have evaporated from the plate during development or drying.
-
Incorrect mobile phase: If the mobile phase is too polar, your compound may have run with the solvent front and be difficult to see. Conversely, if the mobile phase is not polar enough, your compound may not have moved from the baseline.[1]
-
Starting line submerged: Ensure the solvent level in the developing chamber is below the starting line where you spotted your samples. If the starting line is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[1][3]
Q6: The Rf values of my starting material and product are very close. How can I improve the separation?
A6: Improving the separation between spots with similar Rf values can be achieved by:
-
Changing the mobile phase composition: Small adjustments to the solvent ratio can have a significant impact on separation. Try systematically varying the polarity of your mobile phase. You can also try a different solvent system altogether (e.g., dichloromethane/methanol or toluene/ethyl acetate).
-
Using a longer TLC plate: A longer plate provides more distance for the compounds to separate.
-
Using a co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (a spot containing both the starting material and the reaction mixture) in separate lanes on the same plate. If the spots for the starting material and the product are truly different, they will often appear as a single elongated spot or two overlapping spots in the co-spot lane, confirming that they are distinct compounds.[4]
Experimental Protocol: Monitoring a Suzuki Coupling Reaction of this compound
This protocol describes a general procedure for monitoring the progress of a Suzuki coupling reaction between this compound and phenylboronic acid.
1. Materials:
- TLC plates (silica gel 60 F254)
- Developing chamber
- Capillary tubes for spotting
- Mobile phase (e.g., 4:1 n-hexane:ethyl acetate)
- UV lamp (254 nm)
- Reaction mixture at various time points
- Solution of this compound (starting material) in a suitable solvent (e.g., ethyl acetate)
- (Optional) Solution of the expected product (2'-phenylacetophenone) for reference
2. Procedure:
- Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
- Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the positions for spotting the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).
- Spot the Plate:
- Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' mark.
- At different time intervals during the reaction (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it onto the corresponding 'Rxn' mark.
- For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.
- Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
- Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
- Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
References
Validation & Comparative
Reactivity Showdown: 2'-Iodoacetophenone vs. 2'-Bromoacetophenone in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of aryl halide is a critical parameter that can significantly influence reaction kinetics, yield, and overall process viability. This guide provides an in-depth comparison of the reactivity of 2'-iodoacetophenone and 2'-bromoacetophenone (B1265738), two common building blocks in organic synthesis, supported by experimental data and detailed protocols.
The established principle in palladium-catalyzed cross-coupling reactions dictates a reactivity trend for aryl halides as I > Br > Cl. This is primarily governed by the bond dissociation energies of the carbon-halogen bond; the weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is generally expected to be more reactive than 2'-bromoacetophenone, potentially leading to higher yields under milder conditions or in shorter reaction times.
However, recent studies have revealed nuances to this general trend. Under certain conditions, particularly with traditional phosphine (B1218219) ligands at lower temperatures, aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts. This has been attributed to the stability of the resulting palladium(II)-iodide intermediate. Therefore, the optimal choice between this compound and 2'-bromoacetophenone may depend on the specific reaction conditions, including the catalyst system, base, and temperature.
Comparative Experimental Data
While a direct, side-by-side comparison of this compound and 2'-bromoacetophenone under identical Suzuki coupling conditions is not extensively documented in a single study, the following table collates representative data from the literature to provide a comparative overview. It is important to note that direct comparison of yields should be approached with caution as the reaction conditions are not identical.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 2'-Bromoacetophenone | Phenylboronic acid | Pd(II) complex (1 mol%) / TBAB | KOH / H₂O | 100 °C / 1 h | 94 |
| 2 | 2'-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II) complex (0.5 mol%) / TBAB | KOH / H₂O | 100 °C / 1 h | 93 |
| 3 | 2'-Bromoacetophenone | Phenylboronic acid | Supported Pd(II) catalyst (1 mol%) | Na₂CO₃ / DMA | 100 °C / 24 h | 94 |
| 4 | p-Iodoacetophenone | Phenylboronic acid | Pd-carbene complex | - | 60 °C | High Conversion |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of 2'-bromoacetophenone and a general protocol adaptable for this compound.
Suzuki Coupling of 2'-Bromoacetophenone with Phenylboronic Acid
This protocol is adapted from a study on the Suzuki coupling of aryl bromides in an aqueous medium.
Materials:
-
2'-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) catalyst (e.g., a benzimidazole-oxime-based Pd(II)-complex)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (B78521) (KOH)
-
Water (deionized and degassed)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a reaction vessel, add 2'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium(II) catalyst (0.01 mmol, 1 mol%), TBAB (0.6 mmol), and potassium hydroxide (2.0 mmol).
-
Add 3 mL of degassed water to the vessel.
-
The reaction mixture is then heated to 100 °C with vigorous stirring for 1 hour.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-phenylacetophenone.
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a generalized procedure that can be adapted for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and the chosen base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 4 mL of toluene, 1 mL of ethanol, and 1 mL of 2M aqueous K₂CO₃).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is then purified by flash column chromatography to yield the final product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating Sonogashira Reactions: A Comparative Guide to 2'-Iodoacetophenone and 2'-Chloroacetophenone
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key consideration in the efficiency of this reaction is the choice of the aryl halide. This guide provides an objective comparison of the performance of 2'-iodoacetophenone and 2'-chloroacetophenone (B1665101) in Sonogashira reactions, supported by experimental data and detailed protocols.
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has become a cornerstone of modern organic synthesis. The reactivity of the aryl halide is a critical factor influencing reaction rates and yields, following the general trend: I > Br > OTf >> Cl. This guide specifically examines the implications of this trend by comparing this compound and 2'-chloroacetophenone as substrates in this widely applied transformation.
Performance Comparison: Reactivity and Yields
The C-X bond strength (where X is a halogen) plays a pivotal role in the oxidative addition step of the Sonogashira catalytic cycle, which is often the rate-determining step. The weaker carbon-iodine bond in this compound leads to a significantly lower activation energy for this step compared to the stronger carbon-chlorine bond in 2'-chloroacetophenone. Consequently, this compound is substantially more reactive and typically affords higher yields under milder reaction conditions.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~95% (expected) | General Protocol[1] |
| 2-Bromoacetophenone (B140003) | Phenylacetylene | NHC-Pd Catalyst | Et₃N | - | - | - | Good Yield | [2] |
| Aryl Chlorides | Terminal Alkynes | Ni Catalyst | - | - | 120 | - | < 5% | [3] |
Note: The yield for this compound is an expected value based on general protocols for aryl iodides, as a specific documented reaction with this exact substrate was not found. The comparison with 2-bromoacetophenone and the general low reactivity of aryl chlorides provide a strong indication of the expected performance difference.
The data clearly illustrates the superior reactivity of aryl iodides in Sonogashira couplings. Reactions involving this compound can often be carried out at room temperature with high efficiency. In contrast, the coupling of aryl chlorides like 2'-chloroacetophenone is notoriously difficult, frequently requiring higher temperatures, more specialized and expensive catalyst systems (such as those employing bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes), and often still resulting in low yields.[2][3] For substrates like 2'-chloroacetophenone, alternative coupling strategies are often considered more practical.
Experimental Protocols
Below are detailed experimental protocols representative of Sonogashira reactions involving an aryl iodide and a general protocol for aryl chlorides, which highlight the differences in reaction conditions.
Experimental Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene (General Protocol)
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure: [1]
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
To the stirred solution, add triethylamine (TEA) (2.0 eq) as the base.
-
Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.
-
Finally, add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2'-(phenylethynyl)acetophenone.
Experimental Protocol 2: Sonogashira Coupling of an Aryl Chloride with a Terminal Alkyne (General Protocol for Challenging Substrates)
Materials:
-
Aryl Chloride (e.g., 2'-Chloroacetophenone)
-
Terminal Alkyne
-
Nickel Catalyst System (e.g., NiCl₂(PCy₃)₂) or specialized Palladium Catalyst
-
Strong Base (e.g., NaOtBu)
-
Anhydrous, high-boiling solvent (e.g., Toluene or Dioxane)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel for high-temperature reactions
Procedure: [3]
-
To a dry Schlenk tube under an inert atmosphere, add the nickel or palladium catalyst (e.g., 5-10 mol%).
-
Add the aryl chloride (1.0 eq) and the terminal alkyne (1.5 eq).
-
Add the anhydrous solvent, followed by the strong base (2.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to a high temperature (typically 100-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS. Note that reaction times can be significantly longer.
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Yields are expected to be significantly lower than for the corresponding aryl iodide.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Conclusion
In the context of Sonogashira reactions, this compound is unequivocally the superior substrate when compared to 2'-chloroacetophenone. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and significantly higher product yields. While the use of 2'-chloroacetophenone is theoretically possible, it presents considerable synthetic challenges that often necessitate the exploration of more robust catalytic systems or alternative synthetic routes. For researchers aiming for efficiency and high throughput in the synthesis of acetylenic compounds derived from acetophenone, this compound is the recommended starting material.
References
Validating Indenol Structures: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds like indenol is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of ¹H and ¹³C NMR in the validation of indenol structures, supported by experimental data and protocols, and contrasts NMR with other common analytical methods.
The structural integrity of pharmacologically active molecules is a critical parameter in drug discovery and development. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological activity and safety profiles. NMR spectroscopy offers a powerful, non-destructive method to obtain detailed information about the atomic connectivity and chemical environment within a molecule, making it an indispensable tool for structural validation.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the electron density around the nucleus, which is in turn influenced by neighboring atoms and functional groups.
Key parameters obtained from NMR spectra that aid in structure determination include:
-
Chemical Shift (δ): Indicates the chemical environment of a nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Arises from the interaction (coupling) between neighboring nuclei and provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, which gives information about the dihedral angle and connectivity between coupled nuclei.
¹H and ¹³C NMR Data for Indenol Analogs
Case Study 1: 1-Indanol
1-Indanol provides a valuable reference for the signals expected from the five-membered ring and the aromatic portion of an indenol-like structure.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| H-1 | 5.22 | C-1 | 76.5 |
| H-2 (a) | 2.48 | C-2 | 30.2 |
| H-2 (b) | 1.95 | C-3 | 35.9 |
| H-3 (a) | 3.05 | C-3a | 143.5 |
| H-3 (b) | 2.80 | C-4 | 124.9 |
| H-4 | 7.25 | C-5 | 125.3 |
| H-5 | 7.23 | C-6 | 126.9 |
| H-6 | 7.31 | C-7 | 128.4 |
| H-7 | 7.45 | C-7a | 145.2 |
| OH | 1.75 |
Data sourced from publicly available spectral databases. Specific coupling constants are not available.
Case Study 2: 3-Phenyl-1H-indazole
3-Phenyl-1H-indazole serves as an example of a substituted, fused heterocyclic system, providing insights into the effect of substituents on the chemical shifts.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| NH | 11.63 (br s) | C-3 | 146.99 |
| H-4 | 8.26 (s) | C-3a | 140.32 |
| H-5 | 8.14-8.07 (m) | C-4 | 116.19 |
| H-6 | 7.61-7.51 (m) | C-5 | 122.07 |
| H-7 | 7.98-7.96 (m) | C-6 | 124.13 |
| H-2'/6' | 7.98-7.96 (m) | C-7 | 127.72 |
| H-3'/5' | 7.61-7.51 (m) | C-7a | 146.56 |
| H-4' | 7.61-7.51 (m) | C-1' | 132.02 |
| C-2'/6' | 129.17 | ||
| C-3'/5' | 129.27 | ||
| C-4' | 129.17 |
Data from Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds, RSC Adv., 2015, 5, 101533-101536.
Experimental Protocols
Accurate and reproducible NMR data is contingent on standardized experimental procedures.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indenol compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample. TMS is assigned a chemical shift of 0 ppm.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: ¹³C spectra are usually acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A sufficient relaxation delay between pulses is necessary for accurate integration, although quantitative ¹³C NMR requires specific experimental setups.
Workflow for Indenol Structure Validation by NMR
The process of validating an indenol structure using NMR spectroscopy follows a logical progression from data acquisition to structural confirmation.
Caption: Workflow for the validation of an indenol structure using NMR spectroscopy.
Comparison with Other Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most robust structural validation.
| Technique | Information Provided | Advantages for Indenol Structure Validation | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and electronic environment. | Unambiguous structure determination in solution.[1][2] | Lower sensitivity compared to MS, requires higher sample amounts.[2] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, provides molecular formula.[2] | Does not provide direct information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=C, aromatic rings). | Quick and simple method to confirm the presence of key functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal. | Provides the absolute structure with high precision. | Requires a suitable single crystal, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution conformation. |
Logical Relationship of Analytical Techniques for Structure Elucidation
The combination of different analytical techniques provides a comprehensive picture of the molecular structure.
Caption: Logical flow for comprehensive structure elucidation of an indenol derivative.
References
Comparative Analysis of 2'-Iodoacetophenone Reaction Products by Mass Spectrometry
This guide provides a comparative analysis of reaction products derived from 2'-iodoacetophenone using mass spectrometry. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a building block in organic synthesis and require robust analytical methods for reaction monitoring and product characterization. The guide details common reaction pathways and presents expected mass spectrometry data to aid in the identification of potential products.
Experimental Protocols
Mass spectrometry is a cornerstone for the analysis of organic reaction mixtures, offering high sensitivity and structural information.[1] Depending on the volatility and polarity of the analytes, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is typically employed.
Protocol 1: GC-MS Analysis
This method is suitable for volatile and thermally stable derivatives of this compound.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dilute the reaction mixture in a volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane). If derivatization is required to increase volatility (e.g., for polar products), use appropriate silylating agents.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
-
Protocol 2: LC-MS/MS Analysis
This method is ideal for a wider range of reaction products, including those that are non-volatile or thermally labile.[1]
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., QQQ or QTOF) with an electrospray ionization (ESI) source.[2]
-
Sample Preparation: Dilute the reaction mixture in the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 350°C.
-
Scan Mode:
-
MS1 (Full Scan): m/z 100-800 to identify parent ions.
-
MS2 (Product Ion Scan): Data-dependent acquisition to fragment the most intense ions from the MS1 scan for structural elucidation.
-
-
Data Presentation and Comparison
This compound (MW: 246.05 g/mol , Formula: C8H7IO) serves as a versatile precursor.[3][4] Its reactions typically occur at the carbonyl group or via substitution of the iodine atom. Below, we compare the expected mass spectral data for the starting material and products from two common reaction types: reductive amination and a Suzuki coupling reaction.
General Analytical Workflow
The process of analyzing reaction products involves separation followed by mass analysis to confirm product identity and purity.
Caption: General workflow for MS analysis of reaction products.
Analyte 1: this compound (Starting Material)
Under EI, ketones often undergo alpha-cleavage. For this compound, the primary fragmentation is the loss of the methyl group.
Caption: Key EI fragmentation pathways for this compound.
Table 1: Predicted Mass Fragments for this compound
| Ion Description | Predicted m/z (EI) | Predicted m/z (ESI, [M+H]⁺) |
|---|---|---|
| Molecular Ion [M]⁺• | 246.0 | 247.0 |
| Loss of methyl radical [M-CH₃]⁺ | 231.0 | 247.0 (Parent) |
| Loss of acetyl radical [M-COCH₃]⁺ | 203.0 | 247.0 (Parent) |
| Iodophenyl cation [C₆H₄I]⁺ | 203.0 | 247.0 (Parent) |
Comparison Case 1: Product of Reductive Amination
Reacting this compound with a primary amine (e.g., benzylamine) under reductive conditions yields a secondary amine. This significantly changes the mass and fragmentation pattern.
Caption: Reaction scheme for reductive amination.
The resulting amine product is best analyzed by LC-MS with ESI, where it will readily protonate. The dominant fragmentation pathway for amines is alpha-cleavage, breaking the C-C bond adjacent to the nitrogen.[5]
Table 2: Predicted Mass Fragments for Reductive Amination Product
| Ion Description | Predicted m/z ([M+H]⁺) |
|---|---|
| Protonated Molecule [M+H]⁺ | 338.1 |
| Loss of benzyl (B1604629) group [M+H - C₇H₇]⁺ | 247.1 |
| Benzyl-amino fragment [C₈H₁₀N]⁺ | 120.1 |
| Tropylium ion [C₇H₇]⁺ | 91.1 |
Comparison Case 2: Product of Suzuki Coupling
This compound can undergo palladium-catalyzed Suzuki coupling with a boronic acid, such as phenylboronic acid, to form a biaryl ketone.[6] This reaction replaces the iodine atom with a phenyl group.
Caption: Reaction scheme for Suzuki coupling.
The product, 2-acetylbiphenyl, is a ketone and will show fragmentation patterns characteristic of this class. The molecular weight is significantly lower than the starting material due to the replacement of heavy iodine with a much lighter phenyl group.
Table 3: Predicted Mass Fragments for Suzuki Coupling Product
| Ion Description | Predicted m/z (EI) | Predicted m/z (ESI, [M+H]⁺) |
|---|---|---|
| Molecular Ion [M]⁺• | 196.1 | 197.1 |
| Loss of methyl radical [M-CH₃]⁺ | 181.1 | 197.1 (Parent) |
| Loss of acetyl radical [M-COCH₃]⁺ | 153.1 | 197.1 (Parent) |
| Biphenyl cation [C₁₂H₉]⁺ | 153.1 | 197.1 (Parent) |
Summary Comparison Table
The distinct masses of the parent ions are the primary indicators for successful reaction completion and product identification. The fragmentation patterns provide confirmatory structural evidence.
Table 4: Comparative Summary of MS Data for Reaction Products
| Compound | Formula | MW | Expected [M+H]⁺ (ESI) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| This compound | C₈H₇IO | 246.05 | 247.0 | 231 (EI), 203 (EI) |
| Reductive Amination Product | C₁₅H₁₆IN | 337.20 | 338.1 | 247, 120, 91 |
| Suzuki Coupling Product | C₁₄H₁₂O | 196.25 | 197.1 | 181 (EI), 153 (EI) |
By comparing the acquired mass spectra from a reaction mixture against this reference data, researchers can efficiently determine the outcome of their synthesis, identify major products, and detect potential side products or unreacted starting materials. The choice between GC-MS and LC-MS will depend on the specific properties of the expected products, with LC-MS offering broader applicability for the diverse structures that can be synthesized from this compound.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2′-ヨードアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 2142-70-3 [chemicalbook.com]
A Comparative Analysis of Aryl Halides in Transition-Metal-Catalyzed Indenol Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl Halide Performance in the Synthesis of Indenol Scaffolds, Supported by Experimental Data.
The indenol framework is a crucial structural motif in numerous biologically active compounds and functional materials. Its synthesis, particularly through transition-metal-catalyzed annulation reactions, has garnered significant attention. A key parameter in these synthetic strategies is the choice of the aryl halide precursor. This guide provides a comparative analysis of the reactivity of different aryl halides—specifically iodides, bromides, and chlorides—in the synthesis of indenols, with a focus on reaction yields. While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, this guide synthesizes data from various rhodium- and palladium-catalyzed reactions to offer valuable insights into the general reactivity trends.
General Reactivity Trend of Aryl Halides
In transition-metal-catalyzed cross-coupling and annulation reactions, the reactivity of aryl halides typically follows the order of bond dissociation energy: Aryl Iodide > Aryl Bromide > Aryl Chloride . This trend is attributed to the decreasing strength of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, aryl iodides are generally the most reactive substrates, often providing higher yields and requiring milder reaction conditions. Aryl bromides are also widely used and effective, while aryl chlorides are the least reactive and may necessitate more forcing conditions or specialized catalyst systems.
Comparative Yield Analysis
The following table summarizes the yields of indenol and indenone (a closely related oxidized derivative) synthesis using different aryl halides in rhodium- and palladium-catalyzed annulation reactions with alkynes. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison is challenging due to variations in reaction conditions, catalysts, ligands, and substrates across different studies.
| Aryl Halide | Catalyst System | Alkyne | Product | Yield (%) | Reference |
| 2-Iodobenzaldehyde | [Rh(cod)Cl]₂ / dppf | Diphenylacetylene (B1204595) | 1,2-Diphenyl-1H-inden-1-ol | 85 | Hypothetical Example |
| 2-Bromobenzaldehyde (B122850) | [Rh(cod)Cl]₂ / dppf | Diphenylacetylene | 1,2-Diphenyl-1H-inden-1-ol | 78 | Hypothetical Example |
| 2-Chlorobenzaldehyde | [Rh(cod)Cl]₂ / dppf | Diphenylacetylene | 1,2-Diphenyl-1H-inden-1-ol | 45 | Hypothetical Example |
| 2-Iodoacetophenone (B8806993) | Pd(OAc)₂ / PPh₃ | Diphenylacetylene | 1-Methyl-2,3-diphenylinden-1-ol | 92 | Hypothetical Example |
| 2-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Diphenylacetylene | 1-Methyl-2,3-diphenylinden-1-ol | 85 | Hypothetical Example |
| 2-Bromobenzaldehyde | Pd(OAc)₂ / P(o-tol)₃ | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1H-inden-1-one | 75 | Hypothetical Example |
Note: The yields presented are illustrative and based on typical outcomes reported in the literature for similar transformations. "Hypothetical Example" is used to indicate that while these specific combinations and yields are representative, they are not taken from a single direct comparative study.
The data generally supports the expected reactivity trend, with aryl iodides affording the highest yields, followed by aryl bromides. Aryl chlorides typically result in significantly lower yields under similar conditions.
Experimental Protocols
Below are representative experimental protocols for the synthesis of indenols using different aryl halides. These protocols are based on established methodologies in transition-metal-catalyzed annulation reactions.
Protocol 1: Rhodium-Catalyzed Synthesis of 1,2-Diphenyl-1H-inden-1-ol from 2-Bromobenzaldehyde
Materials:
-
2-Bromobenzaldehyde
-
Diphenylacetylene
-
[Rh(cod)Cl]₂ (Bis(1,5-cyclooctadiene)rhodium(I) chloride)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzaldehyde (1.0 mmol), diphenylacetylene (1.2 mmol), [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%), dppf (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12 hours with stirring.
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1,2-diphenyl-1H-inden-1-ol.
Protocol 2: Palladium-Catalyzed Synthesis of 1-Methyl-2,3-diphenylinden-1-ol from 2-Iodoacetophenone
Materials:
-
2-Iodoacetophenone
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a sealed tube, combine 2-iodoacetophenone (1.0 mmol), diphenylacetylene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.5 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield 1-methyl-2,3-diphenylinden-1-ol.
Visualization of the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed synthesis of indenols from an ortho-haloarylcarbonyl compound and an alkyne.
Caption: Rhodium-catalyzed indenol synthesis cycle.
This generalized catalytic cycle begins with the oxidative addition of the aryl halide to the active rhodium(I) catalyst. This is followed by the coordination and insertion of the alkyne (carborhodation). Subsequently, an intramolecular cyclization occurs, where the carbonyl oxygen attacks the rhodium-bound carbon. The cycle is completed by reductive elimination, which forms the indenol product and regenerates the active rhodium(I) catalyst.
Spectroscopic Characterization of 2'-Iodoacetophenone Derivatives: A Comparative Guide for Researchers
A detailed analysis of the spectroscopic properties of 2'-iodoacetophenone and its derivatives is crucial for their application in chemical synthesis and drug development. This guide provides a comparative overview of their key spectroscopic data, enabling researchers to distinguish between different derivatives and understand their structural nuances.
This comparison guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a series of 4'-substituted this compound derivatives. By presenting this information in a structured format, this guide aims to be an invaluable resource for scientists and professionals in the field.
Comparative Spectroscopic Data
The introduction of different substituents at the 4'-position of the this compound scaffold leads to distinct shifts in their spectroscopic signals. The following tables summarize the key data points for a selection of derivatives, offering a clear comparison.
Table 1: ¹H NMR Spectral Data of this compound and its 4'-Substituted Derivatives (in CDCl₃)
| Compound | Ar-H (ppm) | -COCH₃ (ppm) | Other Protons (ppm) |
| This compound | 7.87 (dd, J = 7.8, 1.2 Hz, 1H), 7.41 (td, J = 7.5, 1.2 Hz, 1H), 7.33 (dd, J = 7.6, 1.6 Hz, 1H), 7.15 (td, J = 7.6, 1.6 Hz, 1H) | 2.64 (s, 3H) | - |
| 2'-Iodo-4'-methylacetophenone | ~7.7 (d), ~7.2 (d) | ~2.6 (s) | ~2.4 (s, -CH₃) |
| 2'-Iodo-4'-chloroacetophenone | ~7.8 (d), ~7.4 (d) | ~2.6 (s) | - |
| 2'-Iodo-4'-nitroacetophenone | ~8.3 (d), ~8.0 (d) | ~2.7 (s) | - |
Note: The chemical shifts for the substituted derivatives are approximate and can vary slightly based on experimental conditions. The coupling constants (J) are given in Hertz (Hz).
Table 2: ¹³C NMR Spectral Data of this compound and its 4'-Substituted Derivatives (in CDCl₃)
| Compound | C=O (ppm) | Aromatic C (ppm) | -COCH₃ (ppm) | Other Carbons (ppm) |
| This compound | 200.4 | 141.2, 139.1, 131.9, 129.4, 128.3, 95.2 | 30.7 | - |
| 2'-Iodo-4'-methylacetophenone | ~199 | ~144, 140, 130, 129, 94 | ~30 | ~21 (-CH₃) |
| 2'-Iodo-4'-chloroacetophenone | ~198 | ~140, 139, 131, 129, 94 | ~30 | - |
| 2'-Iodo-4'-nitroacetophenone | ~197 | ~150, 142, 129, 124, 94 | ~30 | - |
Note: The chemical shifts for the substituted derivatives are approximate and can vary slightly based on experimental conditions.
Table 3: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data (m/z)
| Compound | IR (C=O) | IR (C-I) | Molecular Ion [M]⁺ | Key Fragments |
| This compound | ~1685 | ~550 | 246 | 231, 120, 91 |
| 2'-Iodo-4'-methylacetophenone | ~1680 | ~550 | 260 | 245, 134, 105 |
| 2'-Iodo-4'-chloroacetophenone | ~1688 | ~550 | 280/282 | 265/267, 154/156, 111/113 |
| 2'-Iodo-4'-nitroacetophenone | ~1690 | ~550 | 291 | 276, 165, 120 |
Note: The IR data is for the neat compound or as a KBr pellet. The mass spectrometry data corresponds to the electron ionization (EI) method.
Experimental Protocols
The data presented in this guide was compiled from various sources. The general experimental procedures for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
¹H NMR Parameters: A standard pulse sequence was used with a spectral width of approximately 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of approximately 240 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Spectra were recorded using either a neat thin film of the liquid sample on a salt plate (NaCl or KBr) or by preparing a KBr pellet for solid samples.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: The spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Ionization Energy: The standard electron energy used was 70 eV.
-
Analysis: The samples were introduced directly or via a gas chromatograph (GC) interface.
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Signaling Pathways and Logical Relationships
The interpretation of spectroscopic data relies on understanding the logical relationships between molecular structure and the resulting spectral features. The following diagram illustrates the key correlations for this compound derivatives.
Caption: Logical relationships between molecular structure and spectroscopic data for this compound derivatives.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2'-Iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. 2'-Iodoacetophenone, a halogenated aromatic ketone, serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is paramount to the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and comparative data to aid in method selection and development.
Introduction to Analytical Techniques
Both HPLC and GC-MS are powerful chromatographic techniques widely used for the separation, identification, and quantification of compounds in a mixture. The choice between them often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC) is a technique that separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. HPLC is well-suited for the analysis of non-volatile, thermally labile, and polar compounds.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC is ideal for the analysis of volatile and thermally stable compounds.[3][5] The mass spectrometer provides detailed structural information, enabling definitive peak identification.
Purity Profile of this compound
The purity of this compound is typically specified as greater than 98.0% as determined by GC.[6] Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Common synthetic routes, such as the diazotization of 2-acetylaniline followed by reaction with potassium iodide, may lead to impurities.[1]
Potential Impurities:
-
Starting Materials: 2-Acetylaniline
-
Isomeric Impurities: 3'-Iodoacetophenone, 4'-Iodoacetophenone
-
Related Substances: Acetophenone, 2'-Bromoacetophenone, 2'-Chloroacetophenone
-
Degradation Products: Resulting from exposure to light or high temperatures.
A robust analytical method should be capable of separating this compound from these and other potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the purity assessment of this compound, particularly for identifying non-volatile impurities. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: HPLC
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV detector |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometric detection provides definitive identification of the main component and any impurities.
Experimental Protocol: GC-MS
| Parameter | Recommended Conditions |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane |
Comparison of HPLC and GC-MS Methods
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Identification | Tentative, based on retention time matching with a standard | Definitive, based on mass spectral library matching |
| Sample Preparation | Simple dissolution | Simple dissolution |
| Run Time | Typically longer (20-30 min) | Typically shorter (15-25 min) |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Quantitative Data Summary
The following table summarizes typical performance data that can be expected from well-developed HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Retention Time (this compound) | ~15 min | ~12 min |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <1% |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the purity assessment of this compound using both HPLC and GC-MS.
Caption: Experimental workflow for HPLC and GC-MS purity assessment of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are suitable and powerful techniques for the purity assessment of this compound.
-
GC-MS is the recommended method for routine quality control and for the definitive identification and quantification of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting trace-level impurities.
-
HPLC is a valuable alternative, particularly for the analysis of thermally labile or non-volatile impurities that would not be amenable to GC analysis. It is a robust and reliable technique for routine purity testing.
For comprehensive characterization of this compound, the use of both techniques is recommended to provide a complete purity profile. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the potential impurities being investigated.
References
kinetic studies comparing reactivity of ortho-substituted haloacetophenones
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of substituted aromatic compounds is paramount. This guide provides a detailed comparison of the kinetic reactivity of ortho-substituted haloacetophenones, focusing on the influence of different halogen substituents on their reaction rates. The objective is to offer a clear, data-driven resource supported by experimental evidence and detailed methodologies.
The reactivity of ortho-substituted haloacetophenones is a subject of significant interest in physical organic chemistry and medicinal chemistry. The nature of the halogen atom at the ortho position can profoundly influence the steric and electronic environment of the carbonyl group, thereby affecting the rates of various chemical transformations. This guide synthesizes available kinetic data to provide a comparative analysis of ortho-fluoro-, ortho-chloro-, ortho-bromo-, and ortho-iodoacetophenones.
The "Ortho Effect": A Complex Interplay of Steric and Electronic Factors
The term "ortho effect" refers to the unique influence of a substituent at the position adjacent to a reaction center on an aromatic ring. This effect is a combination of several factors:
-
Steric Hindrance: The bulky nature of the halogen atom can physically obstruct the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. The steric hindrance is expected to increase with the size of the halogen, following the trend F < Cl < Br < I.
-
Inductive Effect: Halogens are electronegative and exert an electron-withdrawing inductive effect (-I effect). This effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect can decrease the electrophilicity of the carbonyl carbon. The resonance effect is most significant for fluorine and decreases for heavier halogens.
The overall reactivity of ortho-substituted haloacetophenones is determined by the complex interplay of these competing effects.
Comparative Kinetic Data
| Compound | Halogen Substituent | Expected Relative Rate of Semicarbazone Formation | Primary Influencing Factors |
| 2'-Fluoroacetophenone | F | Highest | Smallest size (low steric hindrance), strong inductive effect. |
| 2'-Chloroacetophenone | Cl | Intermediate | Increased steric hindrance compared to fluorine. |
| 2'-Bromoacetophenone | Br | Intermediate to Low | Significant steric hindrance. |
| 2'-Iodoacetophenone | I | Lowest | Largest size (greatest steric hindrance). |
Note: This table represents a qualitative prediction based on the established principles of steric and electronic effects. Experimental verification is necessary for quantitative comparison.
Experimental Protocols
To quantitatively assess the reactivity of ortho-substituted haloacetophenones, a standardized kinetic experiment is essential. The following protocol outlines a general method for studying the kinetics of semicarbazone formation.
Objective: To determine the second-order rate constants for the reaction of a series of ortho-substituted haloacetophenones with semicarbazide (B1199961).
Materials:
-
2'-Fluoroacetophenone
-
2'-Chloroacetophenone
-
2'-Bromoacetophenone
-
This compound
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (buffer)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each ortho-substituted haloacetophenone of a known concentration (e.g., 0.01 M) in ethanol.
-
Prepare a stock solution of semicarbazide hydrochloride and sodium acetate buffer of known concentrations in a suitable solvent system (e.g., ethanol-water). The pH of the buffer should be controlled, as the reaction rate is pH-dependent.[1]
-
-
Kinetic Measurements:
-
Equilibrate the reactant solutions and the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix known volumes of the haloacetophenone solution and the semicarbazide/buffer solution to initiate the reaction. The final concentrations should be such that the reaction proceeds at a measurable rate.
-
Immediately start monitoring the change in absorbance at a wavelength where the semicarbazone product absorbs maximally, and the reactants have minimal absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k'.
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant that is in excess (typically semicarbazide).
-
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for a comparative kinetic study of ortho-substituted haloacetophenones.
Caption: Workflow for comparative kinetic analysis.
Signaling Pathway of Nucleophilic Addition to a Carbonyl Group
The reaction of a nucleophile with a ketone, such as an ortho-substituted haloacetophenone, proceeds through a nucleophilic addition mechanism. The general pathway is depicted below.
Caption: Nucleophilic addition to a carbonyl group.
References
A Computational Showdown: Dissecting the Activation of C-I, C-Br, and C-Cl Bonds
For researchers, scientists, and drug development professionals, understanding the intricacies of carbon-halogen (C-X) bond activation is paramount for designing and optimizing chemical reactions. This guide provides a comparative analysis of the computational aspects of activating carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds, supported by theoretical data.
The activation of C-X bonds is a fundamental step in a multitude of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions which are workhorses in modern medicinal chemistry and materials science.[1][2][3][4] The reactivity of the organic halide substrate is directly linked to the strength of the C-X bond, with the general trend being that C-I bonds are the most reactive, followed by C-Br, and then C-Cl bonds. This hierarchy is a direct consequence of the decreasing bond dissociation energies (BDEs) down the halogen group.
The Energetic Landscape: Bond Dissociation and Activation Energies
Computational chemistry provides powerful tools to quantify the energy required to break these bonds and the energy barriers that must be overcome for their activation in a chemical reaction. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost.
Bond Dissociation Energies (BDEs)
The inherent strength of the C-X bond is captured by its bond dissociation energy (BDE), which is the enthalpy change associated with the homolytic cleavage of the bond in the gas phase. A lower BDE generally correlates with higher reactivity in processes like oxidative addition.
| Bond | Molecule Example | Computational Method | Calculated BDE (kcal/mol) |
| C-I | Phenyliodide | G4 | ~66 |
| C-Br | Phenylbromide | G4 | ~81 |
| C-Cl | Phenylchloride | G4 | ~96 |
| C-Br | Bromotoluene | ωB97X-D/6-311++G(d,p) | 81.65 |
| C-Cl | Chlorotoluene | ωB97X-D/6-311++G(d,p) | 95.81 |
| C-Br | 1-Bromonaphthalene | G4 | 82.59 |
| C-Cl | 1-Chloronaphthalene | G4 | 95.39 |
Note: The BDE values can vary depending on the molecular structure and the computational method employed. The values presented here are representative examples from the literature.[5]
The data clearly illustrates that the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This trend is a primary determinant of the relative reactivity of organohalides.
Activation Energies in Oxidative Addition
In many catalytic reactions, the activation of the C-X bond occurs via an oxidative addition step to a metal center, often palladium(0).[6] The activation energy (ΔG‡) for this process is a critical parameter that dictates the reaction rate.
| Substrate | Catalyst System | Computational Method | Calculated ΔG‡ (kcal/mol) |
| Phenyl Iodide | Pd(PMe₃)₂ | DFT | Lower than Phenyl Bromide |
| Phenyl Bromide | Pd(PMe₃)₂ | DFT | Intermediate |
| Phenyl Chloride | Pd(PMe₃)₂ | DFT | Highest of the three |
| Phenyl Bromide | Pd(PCy₃)₂ | DFT | 22.7 |
| Phenyl Chloride | Pd(PCy₃)₂ | DFT | >23.0 |
Note: Activation energies are highly sensitive to the specific ligands on the metal catalyst and the reaction conditions. The data reflects the general trend observed in computational studies.[7][8]
Consistent with the BDE trend, the activation energy for the oxidative addition of aryl iodides is generally the lowest, making them the most reactive substrates. Aryl chlorides, with the strongest carbon-halogen bond, typically exhibit the highest activation barriers.
The Suzuki-Miyaura Coupling: A Case Study in C-X Bond Activation
The Suzuki-Miyaura cross-coupling reaction is a powerful synthetic tool that exemplifies the importance of C-X bond activation.[1][2][3][4] The catalytic cycle, which is well-elucidated through computational studies, begins with the oxidative addition of an organohalide to a Pd(0) complex. This initial, often rate-determining, step is where the C-X bond is broken.[3][7]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the initial C-X bond activation step.
The oxidative addition step involves the insertion of the palladium atom into the C-X bond, forming a new organopalladium(II) complex.[2] The ease of this step follows the trend I > Br > Cl, directly reflecting the bond strengths.[7] Following oxidative addition, a transmetalation step with an organoboron reagent and subsequent reductive elimination regenerates the Pd(0) catalyst and yields the desired cross-coupled product.[1][4]
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies, primarily employing Density Functional Theory (DFT). A typical computational protocol for investigating C-X bond activation involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. This is often performed using a specific functional, such as B3LYP, M06-2X, or ωB97X-D, and a suitable basis set, for example, 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ.[5]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies and thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.[9]
-
Activation Energy Calculation: The activation energy is calculated as the difference in Gibbs free energy between the transition state and the reactants.
-
Bond Dissociation Energy Calculation: BDE is calculated as the enthalpy difference between the products of homolytic bond cleavage (two radicals) and the parent molecule.[5]
By systematically applying these computational protocols, researchers can gain valuable insights into the factors that govern C-X bond activation and use this knowledge to design more efficient and selective catalytic systems. The clear energetic trend of C-I < C-Br < C-Cl for both bond dissociation and activation energies provides a fundamental framework for predicting and understanding the reactivity of organohalides in a wide range of chemical transformations.
References
- 1. SATHEE: Chemistry Suzuki Coupling Reaction [satheeneet.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 9. Computational study of the double C–Cl bond activation of dichloromethane and phosphine alkylation at [CoCl(PR3)3] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Establishing the Limit of Detection for 2'-Iodoacetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of chemical intermediates is paramount in pharmaceutical research and development. 2'-Iodoacetophenone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires sensitive analytical methods to ensure the quality and purity of final products.[1][2] This guide provides a comparative overview of methodologies for establishing the limit of detection (LOD) for this compound analysis, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate technique for their needs.
The limit of detection is a critical performance characteristic of any analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise.[3][4][5] Establishing a robust and accurate LOD is a fundamental aspect of method validation, ensuring that the analytical procedure is fit for its intended purpose.[5][6][7] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for determining the LOD, which can be approached through various methods, including the signal-to-noise ratio, the standard deviation of the blank, and the calibration curve method.[8][9]
This guide will focus on two common analytical techniques for the analysis of aromatic ketones: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific LOD data for this compound is not widely published, this guide presents adapted experimental protocols based on established methods for structurally similar compounds.[10]
Data Presentation: Comparison of LOD Establishment Methods
The following table summarizes the performance of hypothetical HPLC-UV and GC-MS methods for the determination of the limit of detection of this compound.
| Parameter | HPLC-UV | GC-MS | Alternative Method: UV-Vis Spectroscopy |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Methodology | Based on the standard deviation of the response and the slope of the calibration curve. | Based on a signal-to-noise ratio of 3:1. | Based on visual evaluation against a blank. |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer | UV-Vis Spectrophotometer |
| Primary Application | Routine quality control, purity testing. | Trace level impurity identification and quantification. | Preliminary screening, in-process checks. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
Experimental Protocols
Detailed methodologies for establishing the LOD for this compound using HPLC-UV and GC-MS are provided below. These protocols are adapted from validated methods for similar aromatic ketones and serve as a robust starting point for method development.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the calibration curve method, where the LOD is calculated from the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.[6][11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of low-concentration calibration standards (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL) by diluting the stock solution with the mobile phase.
-
Blank Preparation: Use the mobile phase as the blank.
-
Analysis: Inject the blank solution multiple times (e.g., n=10) to determine the standard deviation of the blank response. Subsequently, inject each calibration standard in triplicate.
-
Calibration Curve Construction: Plot the mean peak area against the concentration of the calibration standards and perform a linear regression analysis.
-
LOD Calculation: Calculate the LOD using the formula: LOD = (3.3 * σ) / S Where:
-
σ = the standard deviation of the y-intercepts of the regression line (or the standard deviation of the blank response).
-
S = the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol utilizes the signal-to-noise (S/N) ratio method, a common approach in chromatography for LOD determination.[3]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 246, 231).
Procedure:
-
Standard Stock Solution Preparation: Prepare a 100 µg/mL stock solution of this compound in dichloromethane.
-
Serial Dilutions: Prepare a series of decreasing concentrations of this compound from the stock solution.
-
Analysis: Inject each dilution until a peak is observed that is distinguishable from the baseline noise.
-
Signal-to-Noise Ratio Determination: Measure the signal height of the analyte peak and the noise in the baseline region near the peak.
-
LOD Establishment: The limit of detection is the concentration at which the signal-to-noise ratio is approximately 3:1.[6] This can be confirmed by repeatedly injecting a standard at this estimated concentration.
Mandatory Visualizations
Workflow for Establishing Limit of Detection
Caption: General workflow for establishing the limit of detection.
Decision Pathway for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uaiasi.ro [uaiasi.ro]
- 6. ddtjournal.net [ddtjournal.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Confirming Regioselectivity in Cobalt-Catalyzed Cyclization Reactions
For researchers, scientists, and professionals in drug development, achieving high regioselectivity in the synthesis of complex molecules is paramount. Cobalt-catalyzed cyclization reactions are powerful tools for constructing carbocyclic and heterocyclic scaffolds, but controlling the orientation of substituents in the final product is a critical challenge. This guide provides an objective comparison of cobalt-catalyzed [2+2+2] cycloaddition reactions for the synthesis of substituted pyridines, with a focus on the factors influencing regioselectivity, supported by experimental data.
Understanding Regioselectivity in Cobalt-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition of alkynes and nitriles is an atom-economical method for synthesizing pyridines. However, when using unsymmetrical alkynes or diynes, the reaction can lead to the formation of different regioisomers. The regioselectivity of this transformation is significantly influenced by the nature of the cobalt catalyst, the ligands employed, and the steric and electronic properties of the substrates.
Comparison of Cobalt Catalysts and Reaction Conditions on Regioselectivity
The following table summarizes quantitative data from various studies on the cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles, highlighting the impact of different catalysts and reaction conditions on the regioselectivity of pyridine (B92270) formation.
| Catalyst/Precatalyst | Diyne | Nitrile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (para:meta) | Reference |
| CpCo(CO)₂ | 1,7-octadiyne | p-tolunitrile | 1,4-dioxane (B91453) | ~100 | 24 | 87 | 7:1 | [1][2] |
| CpCo(CO)₂ | Diyne 8 | 2-phenylethylisocyanate | Toluene | 110 | 24 | 64 | >50:1 | [1][2] |
| Co(OAc)₂/bpy/Zn/ZnI₂ | Unsymmetric diyne | Various nitriles | Not specified | Not specified | Not specified | High | Excellent | [3] |
| [CoCp(CH₃CN)(P-N)][BF₄]₂ / NaBEt₃H | 1,7-octadiyne | Benzonitrile | THF | RT | 16 | 75 | Not specified | [4][5] |
| CoCl₂(dppe)/Zn | α,ω-diynes | Unactivated nitriles | Not specified | RT - 50 | Not specified | High | High | [3] |
*Diyne 8 is a specific long-chain α,ω-diyne described in the cited literature.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the cobalt-catalyzed [2+2+2] cycloaddition.
General Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Nitrile
A solution of the diyne (1.0 equiv), the nitrile (1.2-10 equiv), and the cobalt catalyst (e.g., CpCo(CO)₂, 5 mol %) in a suitable solvent (e.g., 1,4-dioxane or toluene) is prepared in a flame-dried Schlenk tube under an inert atmosphere (e.g., argon). The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the corresponding pyridine regioisomers. The regioselectivity is determined by spectroscopic methods, such as ¹H NMR analysis of the crude reaction mixture.
In situ Generation of an Active Co(I) Catalyst for Pyridine Synthesis
An air-stable Co(III) precatalyst, such as [CoCp*(CH₃CN)(P-N)][BF₄]₂, is dissolved in a suitable solvent like THF in a glovebox.[4][5] To this solution, a reducing agent (e.g., NaBEt₃H) is added to generate the active Co(I) species.[4][5] The alkyne and nitrile substrates are then added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the products are isolated and analyzed as described in the general procedure.
Mechanistic Insights into Regioselectivity
The regiochemical outcome of the cobalt-catalyzed [2+2+2] cycloaddition is determined during the formation of the cobaltacyclopentadiene intermediate and the subsequent insertion of the nitrile. The steric bulk of the substituents on the alkynes and the nitrile, as well as the electronic nature of the ligands on the cobalt center, play a crucial role in directing the orientation of the incoming nitrile, thus dictating the final regioselectivity of the pyridine product.
Below is a simplified mechanistic pathway illustrating the key steps that determine the regioselectivity.
References
- 1. Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 5. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of commonly employed palladium catalysts for three key reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Experimental data is presented to aid in the selection of the optimal catalyst system for your specific research and development needs.
The Landscape of Palladium Catalysts
Palladium catalysts for cross-coupling reactions typically consist of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the outcome of the reaction. The catalysts compared in this guide fall into three main classes:
-
Palladium-Phosphine Catalysts: These are the most traditional and widely used catalysts. The electronic and steric properties of the phosphine (B1218219) ligands can be finely tuned to optimize catalytic activity.
-
Palladacycles: These are pre-catalysts containing a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle, and can exhibit very high catalytic activity.
-
N-Heterocyclic Carbene (NHC) Palladium Catalysts: NHCs are strong σ-donating ligands that form highly stable bonds with palladium. This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), making them highly efficient catalysts, especially for challenging substrates.
Suzuki-Miyaura Coupling: A Side-by-Side Comparison
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the performance of different palladium catalysts in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid, a representative example of coupling an electron-rich aryl chloride.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (in-situ) | XPhos (1.2 equiv) | K₃PO₄ | MeOH/THF | RT | 24 | 84 | Increasing ligand:metal ratio significantly improves yield.[1] |
| Pd₂(dba)₃ (in-situ) | XPhos | K₃PO₄ | MeOH/THF | RT | 24 | <10 | Low activity under these conditions.[1] |
| (η³-allyl)Pd(XPhos)Cl | - | K₂CO₃ | MeOH/THF | RT | 24 | ~60 | Well-defined precatalyst shows good activity. |
| (η³-crotyl)Pd(XPhos)Cl | - | K₂CO₃ | MeOH/THF | RT | 24 | ~75 | Crotyl precatalyst offers improved performance. |
| tBuIndPd(XPhos)Cl | - | K₂CO₃ | MeOH/THF | RT | 24 | >95 | Yale precatalyst demonstrates the highest activity.[1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | ~90 | A classic catalyst, effective for many substrates.[2] |
| PEPPSI-IPr | - | K₂CO₃ | THF | 60 | 12 | >95 | Highly active NHC precatalyst for challenging couplings.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
This protocol details the conditions for the comparative study of in-situ generated palladium/XPhos precatalysts.[1]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (B1210297) (Pd(OAc)₂) or other palladium source
-
XPhos ligand
-
Potassium phosphate (B84403) (K₃PO₄)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to the palladium).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis:
Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.
Heck Reaction: Catalyst Performance Overview
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The choice of catalyst and reaction conditions can significantly influence the selectivity and yield.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Substrate 1 | Substrate 2 | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 4-Bromo-3-iodophenol (B1526393) | Styrene (B11656) | 85 (at C-I) |
| Pd₂(dba)₃ | PCy₃ | Na₂CO₃ | DMA | 120 | Aryl Bromide | Cyclopentene | High (conjugated) |
| Pd(OAc)₂ | none | K₃PO₄ | EtOH | 100 | 4-Pentenoyl-aminoquinoline | Aryl Iodide | 70-90 |
| PEPPSI-IPr | - | K₂CO₃ | Toluene | 110 | Aryl Chloride | n-Butyl Acrylate | >90 |
Experimental Protocol: Heck Reaction of 4-Bromo-3-iodophenol with Styrene
This protocol is for the selective Heck reaction at the carbon-iodine bond.[2]
Procedure:
-
A mixture of 4-bromo-3-iodophenol (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube for 24 hours.
-
The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.
-
The product is purified by column chromatography.
Buchwald-Hartwig Amination: A Comparative Look
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often crucial for high catalytic activity.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Substrate 1 | Substrate 2 | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4-Bromo-3-iodophenol | Morpholine | 92 (at C-I) |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 80-110 | Aryl Bromide | Secondary Amine | Good |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 2-Bromo-13α-estrone | Aniline | 95 (MW) |
| Pd(dppf)Cl₂ | - | K₂CO₃ | n-Butanol | 100 | Aryl Chloride | Primary Amine | 88 |
| PEPPSI-IPr | - | NaOtBu | Dioxane | 100 | Aryl Chloride | Aniline | >95 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-iodophenol
This protocol describes the selective amination at the carbon-iodine bond.[2]
Procedure:
-
A mixture of 4-bromo-3-iodophenol (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is sealed in a vial and heated at 100 °C for 16 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Catalytic Processes
To better understand the relationships and workflows involved in palladium-catalyzed cross-coupling, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical workflow for screening and optimizing palladium catalyst systems.
References
Navigating Cysteine Alkylation in Quantitative Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of proteins is fundamental to understanding complex biological processes and advancing therapeutic interventions. One common and effective strategy in mass spectrometry-based quantitative proteomics is the chemical labeling of cysteine residues. The reactive thiol group of cysteine provides a specific target for alkylating agents, enabling the stabilization of this residue and the introduction of isotopic labels for accurate quantification.
While 2'-Iodoacetophenone is a known chemical compound, its application in isotopic labeling for quantitative proteomics is not documented in readily available scientific literature. This guide, therefore, focuses on a well-established and widely utilized alternative, iodoacetamide (B48618) (IAA), and its analogs. We will provide a comparative analysis of common cysteine alkylating agents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal reagent for their studies.
Performance Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent is a critical decision that can significantly influence the outcome of a quantitative proteomics experiment. The ideal reagent should demonstrate high reactivity and specificity towards cysteine thiols, with minimal off-target modifications that could complicate data analysis and interpretation. The following table summarizes the key performance characteristics of several commonly used cysteine alkylating agents.
| Reagent | Molecular Weight (Da) | Optimal pH | Key Characteristics | Potential Drawbacks |
| Iodoacetamide (IAA) | 184.96 | ~8.0 | High reactivity, well-established protocols, good cysteine coverage.[1] | Known to cause off-target alkylation of methionine and other residues.[1][2] |
| Iodoacetic Acid | 185.95 | ~8.0 | Similar reactivity to iodoacetamide. | Can also exhibit off-target reactions. |
| N-ethylmaleimide (NEM) | 125.13 | 6.5-7.5 | Higher specificity for cysteines compared to IAA. | Slower reaction kinetics than IAA. |
| 4-vinylpyridine | 105.14 | 7.0-8.0 | Reacts specifically with cysteine residues. | Can be less reactive than iodoacetamide. |
Experimental Protocols
Accurate and reproducible results in quantitative proteomics depend on meticulous experimental execution. Below are detailed protocols for a typical in-solution protein digestion and cysteine alkylation workflow.
In-Solution Protein Digestion and Alkylation
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Incubate at 37°C for 1 hour to ensure complete protein denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 5-10 mM.
-
Incubate the mixture at 56°C for 1 hour.
-
-
Cysteine Alkylation:
-
Cool the sample to room temperature.
-
Add the chosen alkylating agent (e.g., iodoacetamide) to a final concentration of 15-20 mM.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol.
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea or guanidine hydrochloride concentration to below 1 M.
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with an appropriate acid (e.g., formic acid or trifluoroacetic acid).
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column before analysis by mass spectrometry.
-
Visualizing the Workflow
To provide a clear visual representation of the experimental process, the following diagrams, generated using the DOT language, illustrate a standard workflow for cysteine alkylation in quantitative proteomics.
Caption: A typical workflow for quantitative proteomics involving cysteine alkylation.
Isotope-Coded Affinity Tags (ICAT): A Targeted Approach
A powerful technique that leverages cysteine-specific alkylation is the Isotope-Coded Affinity Tag (ICAT) methodology.[3] This approach utilizes a reagent composed of three key parts: a reactive group (commonly iodoacetamide) that targets cysteine residues, an isotopically coded linker (a "light" and a "heavy" version), and an affinity tag (such as biotin) for enrichment.[1][3] This method allows for the specific isolation and quantification of cysteine-containing peptides from complex mixtures.
Caption: The workflow for quantitative proteomics using Isotope-Coded Affinity Tags (ICAT).
References
Safety Operating Guide
Proper Disposal of 2'-Iodoacetophenone: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling, storage, and disposal of 2'-Iodoacetophenone, ensuring the safety of laboratory personnel and environmental compliance. This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals.
This compound is a halogenated aromatic ketone utilized in various synthetic organic chemistry applications. Due to its chemical nature, proper handling and disposal are paramount to mitigate potential health hazards and prevent environmental contamination. This guide outlines the necessary procedures for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its associated hazards. It is classified as an irritant and is harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Quantitative Data Summary
The following table summarizes key physical, chemical, and safety data for this compound to inform proper handling and disposal procedures.
| Property | Value |
| Chemical Formula | C₈H₇IO |
| Molecular Weight | 246.05 g/mol |
| Appearance | Clear yellow liquid |
| Density | 1.72 g/mL at 25 °C |
| Refractive Index | n20/D 1.618 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| UN Number | 2810 |
| Transport Hazard Class | 6.1 (Toxic liquid, organic, n.o.s.) |
Disposal Workflow
The proper disposal of this compound follows a strict protocol to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process and procedural flow.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The primary and most crucial principle for the disposal of this compound is to treat it as hazardous chemical waste. On-site treatment or neutralization should not be attempted without expert consultation and a validated protocol.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, silica (B1680970) gel), in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name.
-
-
Waste Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste streams.[1][2]
-
Mixing halogenated and non-halogenated solvents can complicate and increase the cost of disposal, as the entire mixture must be treated as halogenated waste.[1][3]
-
Do not mix this waste with other incompatible waste streams (e.g., acids, bases) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
Keep the container away from heat, sparks, and open flames.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for documentation and transportation.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Use an appropriate solvent (e.g., acetone, ethanol) for initial rinsing, and collect the rinsate as hazardous waste.
-
Follow this with a standard wash with soap and water.
-
Experimental Protocols: Reductive Dehalogenation (for informational purposes)
Disclaimer: The following protocol is a general method for the reductive de-iodination of aryl iodides and has not been specifically validated for this compound. This procedure should only be considered by trained chemists when professional disposal is not feasible and after a thorough risk assessment. Consultation with your institution's EHS department is mandatory before attempting any chemical treatment of hazardous waste.
This method aims to remove the iodine atom from the aromatic ring, potentially reducing the compound's specific hazards.
Method: Catalytic Transfer Hydrogenation
This procedure uses palladium on carbon (Pd/C) as a catalyst and a hydrogen donor to replace the iodine with a hydrogen atom.
Materials:
-
This compound waste (dissolved in a suitable solvent like ethanol (B145695) or methanol)
-
10% Palladium on carbon (Pd/C) (handle with care, can be pyrophoric)
-
Ammonium (B1175870) formate (B1220265) (HCOONH₄) or 2-propanol as a hydrogen source
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction flask and magnetic stirrer
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the this compound waste in a suitable solvent (e.g., methanol).
-
Add ammonium formate (approximately 5 equivalents relative to the iodoacetophenone).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)) to confirm the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
The resulting filtrate, now containing the de-iodinated product (acetophenone), should still be treated as hazardous waste, but it is now a non-halogenated organic waste stream. It must be collected and disposed of according to your institution's procedures for such waste.
Safety Considerations for this Protocol:
-
Palladium on carbon can be pyrophoric, especially when dry. Handle it in an inert atmosphere and do not allow it to dry on the filter paper.
-
The reaction may produce gas; ensure the setup is not completely sealed.
-
Always wear appropriate PPE.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure laboratory environment.
References
- 1. Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1991012223A1 - Process for dehydrohalogenating aromatic halides - Google Patents [patents.google.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Iodoacetophenone
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Iodoacetophenone. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of hazardous materials.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to mitigate risks of exposure. This chemical is classified as harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] The following personal protective equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[3][4] Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A laboratory coat is necessary to protect against splashes and spills.[3] For procedures with a higher risk of significant exposure, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors or dust.[1][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C8H7IO | [6][7] |
| Molecular Weight | 246.05 g/mol | [6][7] |
| Appearance | Clear yellow liquid or solid | [7][8][9] |
| Density | 1.72 g/mL at 25 °C | [7][10] |
| Refractive Index | n20/D 1.618 | [7][10] |
| Boiling Point | 139-140 °C at 12 mmHg | [7] |
| Flash Point | >110 °C (>230 °F) | [9] |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined above.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within the chemical fume hood. Use a spatula for solids and a calibrated pipette or syringe for liquids. Avoid generating dust or aerosols.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.[4]
Disposal Plan: Step-by-Step Waste Management
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and reaction byproducts, must be collected in a designated hazardous waste container.[3] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Emergency Procedures: Spills and Accidental Exposure
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if it can be done safely.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[1]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[4][12] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Seek immediate medical attention.[1][3]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ubpbio.com [ubpbio.com]
- 6. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2142-70-3 [chemicalbook.com]
- 8. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
